VH 298
Description
Properties
Molecular Formula |
C27H33N5O4S |
|---|---|
Molecular Weight |
523.65 |
Synonyms |
(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: VH 298 Mechanism of Action & Experimental Framework
Executive Summary
VH 298 is a potent, cell-permeable chemical probe designed to inhibit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Unlike hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, which act upstream of VHL, VH 298 directly blocks the protein-protein interaction (PPI) between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-α subunits.
This guide details the molecular mechanics of VH 298, its kinetic profile, and the downstream signaling cascades it triggers. It also provides a rigorous experimental framework for researchers to validate VHL inhibition in their own systems, emphasizing the use of the inactive epimer, cis-VH 298, as a critical negative control.
Molecular Mechanism of Action
The VHL-HIF Axis (Normoxia)
Under normoxic conditions, HIF-α subunits are hydroxylated on specific proline residues (Pro402/Pro564 in HIF-1α) by PHD enzymes.[5] The VHL protein (pVHL), acting as the substrate recognition subunit of the Cullin 2-RING E3 ligase complex (CRL2^VHL), recognizes this hydroxyproline signal. This binding triggers the polyubiquitination of HIF-α, marking it for rapid proteasomal degradation.[3]
VH 298 Inhibition Logic
VH 298 functions as a high-affinity mimetic of the hydroxylated proline residue. It occupies the hydroxyproline-binding pocket on the β-domain of pVHL.
-
Binding Mode: Competitive inhibition.
-
Structural Consequence: By occupying the binding pocket, VH 298 sterically occludes the recruitment of hydroxylated HIF-α.
-
Net Result: HIF-α escapes ubiquitination, accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with HIF-1β (ARNT) to drive the transcription of hypoxia-responsive genes (e.g., EPO, VEGF, GLUT1).
Visualization: The Inhibition Pathway
The following diagram illustrates the disruption of the Ubiquitin-Proteasome System (UPS) by VH 298.
Figure 1: Mechanism of VH 298.[2][3][4][6][7][8] The inhibitor competitively binds VHL, displacing HIF-1α and diverting it from the degradative pathway toward nuclear signaling.
Pharmacodynamics & Kinetic Profile
VH 298 was optimized from earlier weak inhibitors to achieve nanomolar affinity and improved cell permeability.
Key Quantitative Metrics
The following data summarizes the physicochemical properties established in seminal characterization studies (Frost et al., 2016).
| Parameter | Value | Method/Notes |
| Binding Affinity ( | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP) |
| Cell Permeability | 19.4 nm/s | PAMPA assay; considered highly permeable.[1] |
| Selectivity | > 100-fold | Negligible activity against >100 kinases, GPCRs, and ion channels at 50 µM. |
| On-Target Activity | < 1 µM | Detectable HIF stabilization in HeLa cells often seen at 1-10 µM. |
| Negative Control | cis-VH 298 | Epimer with negligible VHL binding; essential for validating on-target effects. |
The VHL Stabilization Feedback Loop
A critical, often overlooked aspect of VH 298 pharmacology is its effect on VHL protein stability.
-
Acute Phase (<12h): VH 298 stabilizes HIF-1α, inducing gene expression.
-
Chronic Phase (>24h): Binding of VH 298 stabilizes the VHL protein itself, extending its half-life.[3] Paradoxically, this accumulation of VHL protein can eventually outcompete the inhibitor, leading to a reduction in HIF-1α levels over prolonged periods. This acts as a self-limiting feedback mechanism, distinct from PHD inhibition.
Experimental Validation Framework
To ensure scientific integrity, experiments involving VH 298 must be self-validating. The use of cis-VH 298 (the inactive epimer) is mandatory to rule out off-target toxicity or non-specific effects.
Protocol: HIF-1α Stabilization Assay (Western Blot)
This protocol confirms that VH 298 engages VHL in a cellular context.[3]
Reagents:
-
VH 298 (Stock: 100 mM in DMSO).
-
cis-VH 298 (Negative Control).
-
Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959).
-
Loading Control: Anti-β-Actin.
Workflow:
-
Seeding: Seed HeLa or U2OS cells to reach 70-80% confluency.
-
Treatment:
-
Condition A: DMSO Vehicle (0.1%).
-
Condition B: VH 298 (100 µM final).[3]
-
Condition C: cis-VH 298 (100 µM final).
-
Duration: Incubate for 2 hours (Acute stabilization).
-
-
Lysis: Lyse rapidly on ice using Urea/SDS buffer (HIF-1α is unstable; avoid mild detergents without proteasome inhibitors).
-
Detection: Perform SDS-PAGE and Western Blot.
-
Validation Criteria:
-
Pass: Strong HIF-1α band in Condition B; no band in A or C.
-
Fail: Band present in C (off-target stress) or no band in B.
-
Protocol: HRE-Luciferase Reporter Assay
Quantifies the transcriptional activity of the stabilized HIF.
Workflow:
-
Transfection: Transfect cells with a plasmid containing Hypoxia Response Elements (HRE) driving Luciferase.
-
Incubation: 24 hours post-transfection.
-
Treatment: Treat with dose-response curve of VH 298 (1 µM - 100 µM) vs. cis-VH 298.
-
Readout: Measure luminescence after 16-24 hours.
-
Data Analysis: Plot Log(concentration) vs. Relative Light Units (RLU). Calculate
.
Experimental Logic Diagram
Figure 2: Logic flow for validating VH 298 specificity. The absence of signal in the cis-VH 298 control is the "gatekeeper" for experimental validity.
Downstream Signaling & Therapeutic Implications[10]
Target Gene Activation
Inhibition of VHL by VH 298 leads to the upregulation of a specific subset of genes involved in erythropoiesis, glycolysis, and angiogenesis.
-
EPO (Erythropoietin): Stimulates red blood cell production (potential for anemia treatment).
-
VEGF (Vascular Endothelial Growth Factor): Promotes angiogenesis (wound healing applications).
-
GLUT1 / HK2: Drives metabolic shift toward glycolysis (Warburg effect mimicry).
-
BNIP3: Induces mitophagy and pexophagy.
PROTAC Applications
Beyond direct inhibition, VH 298 serves as a crucial "warhead" in the design of Proteolysis Targeting Chimeras (PROTACs). By linking VH 298 to a ligand for a protein of interest (POI), researchers can hijack the VHL E3 ligase to ubiquitinate and degrade the POI.[2] In this context, VH 298 acts as the recruiter , not the inhibitor, although high concentrations of free VH 298 can compete with the PROTAC (the "hook effect").
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications. [Link]
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry.[2] [Link]
-
Frost, J., et al. (2021). Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. [Link]
-
Chemical Probes Portal. VH298.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. VHL inhibitor binding increases intracellular level of VHL | bioRxiv [biorxiv.org]
- 8. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells [mdpi.com]
Unraveling the Hypoxic Response: A Comparative Mechanistic Guide to VH298 and Prolyl Hydroxylase (PHD) Inhibitors
Foreword
In the intricate landscape of cellular oxygen sensing, the Hypoxia-Inducible Factor (HIF) signaling pathway stands as a master regulator of adaptive responses to low oxygen availability. The aberrant activation of this pathway is a hallmark of various pathologies, including cancer and ischemic diseases, making it a fertile ground for therapeutic intervention. Two major classes of small molecules have emerged as powerful tools to modulate the HIF pathway: inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. While both ultimately lead to the stabilization and activation of HIF-α, their fundamental mechanisms of action are distinct, with profound implications for their biological effects and therapeutic applications. This in-depth technical guide provides a comprehensive comparison of the mechanisms of VH298, a potent VHL inhibitor, and PHD inhibitors, offering researchers, scientists, and drug development professionals a clear understanding of their differential engagement with the HIF pathway.
The Central Axis of Oxygen Sensing: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), the α-subunit of HIF (predominantly HIF-1α and HIF-2α) is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α.[1] This reaction is catalyzed by a family of iron(II) and 2-oxoglutarate-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3).[1]
The hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[1][2][3] This interaction leads to the polyubiquitination of HIF-α and its subsequent degradation by the 26S proteasome.[1][2] This elegant mechanism ensures that HIF-α levels are kept low in the presence of ample oxygen.
In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen. This prevents the hydroxylation of HIF-α, which can then escape VHL-mediated degradation. Stabilized HIF-α translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation drives the expression of a plethora of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments.
PHD Inhibitors: Mimicking Hypoxia at the Point of Hydroxylation
PHD inhibitors represent a class of molecules that pharmacologically induce a hypoxic response by directly targeting the enzymatic activity of the PHD isoforms.
Mechanism of Action
PHD inhibitors are small molecules that typically act as competitive inhibitors of 2-oxoglutarate, a key co-substrate for PHD enzymes.[5] By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of proline residues on HIF-α, even in the presence of normal oxygen levels.[6][7] This "pseudo-hypoxic" state leads to the stabilization and accumulation of non-hydroxylated HIF-α, which then triggers the downstream signaling cascade, culminating in the transcriptional activation of HIF target genes.[6][7][8]
Several PHD inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have been developed and are in various stages of clinical development or have been approved for the treatment of anemia associated with chronic kidney disease.[9][10]
Figure 1: Mechanism of action of PHD inhibitors.
VH298: A Precision Tool Targeting the VHL-HIF-α Interaction
VH298 is a potent and selective small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its mechanism of action is fundamentally different from that of PHD inhibitors, as it intervenes at a later stage in the HIF-1α degradation pathway.
Mechanism of Action
VH298 acts by directly binding to the VHL protein with high affinity (Kd = 80-90 nM).[11][12][13] This binding event physically blocks the interaction between VHL and hydroxylated HIF-1α.[11][14] Consequently, even though HIF-1α is still hydroxylated by PHD enzymes under normoxic conditions, it is shielded from recognition by VHL and subsequent ubiquitination and degradation.[11][14] This leads to the accumulation of hydroxylated HIF-1α, which is a key mechanistic distinction from the accumulation of non-hydroxylated HIF-1α induced by PHD inhibitors. The stabilized hydroxylated HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of HIF target genes.[12]
An interesting and important aspect of VH298's activity is its ability to stabilize the VHL protein itself.[2][6][15] Prolonged treatment with VH298 can lead to an increase in intracellular VHL levels. This, in turn, can create a negative feedback loop, eventually leading to a reduction in HIF-1α levels.[2][6]
Figure 2: Mechanism of action of VH298.
Head-to-Head Comparison: VH298 vs. PHD Inhibitors
The distinct mechanisms of VH298 and PHD inhibitors give rise to several key differences in their molecular interactions, cellular effects, and potential therapeutic profiles.
| Feature | VH298 | PHD Inhibitors |
| Primary Molecular Target | von Hippel-Lindau (VHL) E3 Ligase[11][12] | Prolyl Hydroxylase Domain (PHD) Enzymes[6][7] |
| Point of Intervention | Downstream of HIF-α hydroxylation[11] | Upstream of HIF-α hydroxylation[6][7] |
| Effect on HIF-α Hydroxylation | No direct effect; HIF-α is hydroxylated[12] | Directly inhibits hydroxylation[6][7] |
| Form of Stabilized HIF-α | Hydroxylated HIF-α[12] | Non-hydroxylated HIF-α[6][7] |
| Binding Affinity | Kd = 80-90 nM for VHL[11][12][13] | Varies by inhibitor and PHD isoform (e.g., Vadadustat IC50: PHD1=15.4nM, PHD2=11.8nM, PHD3=7.6nM)[16] |
| Selectivity | Highly selective for VHL[14] | Can have varying selectivity for PHD isoforms and potential off-target effects on other 2-OG dependent dioxygenases[5][17] |
| Transcriptional Profile | Mimics HIF-dependent gene activation of hypoxia[18] | Mimics HIF-dependent gene activation of hypoxia; may have broader effects due to PHD isoform selectivity[18][19] |
| Effect on VHL Protein | Stabilizes VHL protein[2][6][15] | No direct effect |
| Potential Off-Target Effects | Minimal off-target effects reported[12] | Potential for off-target effects on other 2-oxoglutarate-dependent dioxygenases[17] |
Experimental Protocols for Mechanistic Differentiation
Distinguishing the mechanistic effects of VH298 and PHD inhibitors in a research setting requires specific experimental approaches. The following protocols provide a framework for elucidating their differential impact on the HIF pathway.
Western Blotting for Total and Hydroxylated HIF-1α
This is the cornerstone experiment to differentiate the two classes of inhibitors.
Objective: To determine the hydroxylation status of stabilized HIF-1α.
Principle: PHD inhibitors will lead to an increase in total HIF-1α but not hydroxylated HIF-1α. VH298 will lead to an increase in both total and hydroxylated HIF-1α.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and allow them to adhere overnight. Treat cells with the desired concentrations of VH298, a PHD inhibitor (e.g., Roxadustat), and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours). A positive control for HIF-1α stabilization, such as treatment with CoCl₂ or deferoxamine (DFO), can also be included.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] It is crucial to perform all steps on ice to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 30-50 µg of protein from each sample on an 8-10% SDS-PAGE gel.[20] Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total HIF-1α overnight at 4°C.
-
For the detection of hydroxylated HIF-1α, use a specific antibody that recognizes HIF-1α hydroxylated at Proline 564.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Analysis: Compare the band intensities for total and hydroxylated HIF-1α across the different treatment groups. A loading control, such as β-actin or tubulin, should be used to normalize the results.
Figure 3: Experimental workflow for Western Blot analysis.
Immunoprecipitation of Hydroxylated HIF-1α
This technique can be used to confirm the findings of the Western blot and to isolate hydroxylated HIF-1α for further analysis.
Objective: To specifically pull down hydroxylated HIF-1α and assess its abundance.
Step-by-Step Methodology:
-
Cell Lysis: Prepare cell lysates from treated and control cells as described in the Western blot protocol.
-
Pre-clearing: Pre-clear the lysates by incubating them with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for hydroxylated HIF-1α overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysates and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against total HIF-1α.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes
This experiment allows for the functional assessment of HIF-1α activation by measuring the expression of its downstream target genes.
Objective: To quantify the mRNA levels of HIF target genes.
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[21]
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for specific HIF target genes such as VEGFA, EPO, GLUT1 (SLC2A1), and CA9.[19][21][22] Use a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[22]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[21] Compare the fold changes in gene expression between the different treatment groups. While both classes of inhibitors are expected to upregulate these genes, subtle differences in the magnitude and kinetics of induction may be observed.[18]
Conclusion and Future Perspectives
The distinct mechanisms of action of VH298 and PHD inhibitors offer a fascinating dichotomy in the pharmacological modulation of the HIF pathway. PHD inhibitors act as broad mimetics of hypoxia, preventing the initial oxygen-sensing hydroxylation step. In contrast, VH298 provides a more nuanced intervention, allowing for the accumulation of the naturally occurring hydroxylated HIF-1α by shielding it from VHL-mediated degradation.
This fundamental difference has significant implications for their selectivity and potential off-target effects. The high specificity of VH298 for VHL suggests a more targeted therapeutic window with potentially fewer side effects compared to PHD inhibitors, which may interact with other 2-oxoglutarate-dependent dioxygenases.[14]
The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic application and the desired biological outcome. The in-depth understanding of their differential mechanisms, as outlined in this guide, is paramount for the rational design of future experiments and the development of novel therapeutics targeting the intricate oxygen-sensing machinery of the cell. The continued exploration of these powerful chemical tools will undoubtedly shed further light on the complexities of the HIF pathway and pave the way for innovative treatments for a wide range of human diseases.
References
-
Soares, P., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. ResearchGate. [Link]
-
Coutts, A. S., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. bioRxiv. [Link]
-
ResearchGate. VHL inhibitors 30 and 33 induce increased HIF-1α-OH accumulation... [Link]
-
ResearchGate. VHL inhibitors induce HIF-a transcriptional activity in various cell... [Link]
-
Soares, P., et al. (2021). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. PMC. [Link]
-
Patsnap Synapse. What are VHL inhibitors and how do they work? [Link]
-
MDPI. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]
-
National Institutes of Health. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. [Link]
-
Volker H. Haase, MD. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. [Link]
-
National Institutes of Health. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]
-
National Institutes of Health. Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. [Link]
-
Frost, J., et al. (2019). RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response. PMC. [Link]
-
ResearchGate. The qRT-PCR analysis of Hif1a (A) and one of its target genes, Vegfa... [Link]
-
National Institutes of Health. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]
-
National Institutes of Health. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? [Link]
-
ResearchGate. Hydroxylation of HIF-1α drives dissociation of HIF-1α-VHL complex from... [Link]
-
National Institutes of Health. Hypoxic induction of an HIF-1α–dependent bFGF autocrine loop drives angiogenesis in human endothelial cells. [Link]
-
ResearchGate. (PDF) Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. [Link]
-
Oxford Academic. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. [Link]
-
Ciulli Laboratory, University of Dundee. Review on VHL ligands. [Link]
-
Frontiers. Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. [Link]
-
Akebia Therapeutics. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]
-
ResearchGate. (PDF) Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. [Link]
-
National Institutes of Health. Prolyl hydroxylase 2 dependent and Von-Hippel-Lindau independent degradation of Hypoxia-inducible factor 1 and 2 alpha by selenium in clear cell renal cell carcinoma leads to tumor growth inhibition. [Link]
-
ResearchGate. Does anyone perform HIF1 alpha Western blot? [Link]
-
National Institutes of Health. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. [Link]
-
MDPI. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. [Link]
-
National Institutes of Health. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours. [Link]
-
PubMed. Gene expression of HIF-1alpha and XRCC4 measured in human samples by real-time RT-PCR using the sigmoidal curve-fitting method. [Link]
-
National Institutes of Health. Research Resource: Transcriptional Profiling Reveals Different Pseudohypoxic Signatures in SDHB and VHL-Related Pheochromocytomas. [Link]
-
Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]
-
AACR Journals. Transforming Growth Factor α Is a Target for the Von Hippel-Lindau Tumor Suppressor. [Link]
-
National Institutes of Health. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases PHD1, PHD2, and PHD3. [Link]
-
National Institutes of Health. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
-
NeurologyLive. Enlicitide Meaningfully Lowers LDL-C at 24 Weeks in Patients At Risk for ASCVD Events. [Link]
-
National Institutes of Health. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. [Link]
-
PubMed. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. [Link]
-
ResearchGate. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) | Request PDF. [Link]
Sources
- 1. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Targeted Therapy in the Management of von Hippel-Lindau Disease-Associated Renal Cell Carcinoma: A Single-Proportion Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL inhibitor binding increases intracellular level of VHL | bioRxiv [biorxiv.org]
- 7. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation | MDPI [mdpi.com]
- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 9. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.akebia.com [ir.akebia.com]
- 17. academic.oup.com [academic.oup.com]
- 18. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors [frontiersin.org]
- 22. researchgate.net [researchgate.net]
The In-Depth Technical Guide to VH298: A Potent Chemical Probe for Stabilizing HIF-1α
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Introduction: Navigating the Hypoxic Response
In the intricate landscape of cellular signaling, the ability to respond to fluctuations in oxygen availability is paramount for survival and function. Central to this adaptive mechanism is the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the hypoxic response. Under normal oxygen conditions (normoxia), HIF-1α is perpetually marked for destruction, ensuring its activity is tightly controlled. However, under hypoxic conditions, HIF-1α stabilization triggers a cascade of gene expression that governs critical processes such as angiogenesis, erythropoiesis, and metabolism.
This guide provides a comprehensive technical overview of VH298, a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By disrupting the VHL-mediated degradation of HIF-1α, VH298 serves as a powerful chemical tool to pharmacologically induce a hypoxic response in a controlled and dose-dependent manner. We will delve into the core mechanism of the VH298-mediated HIF-1α stabilization pathway, provide detailed experimental protocols for its characterization, and discuss its applications in advancing our understanding of hypoxia-related pathologies and therapeutic development.
The Core Mechanism: Intercepting the Path to Degradation
Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a recognition site for the VHL E3 ubiquitin ligase complex. VHL, acting as the substrate recognition component, binds to hydroxylated HIF-1α, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][2] This rapid turnover maintains low intracellular levels of HIF-1α.
VH298 is a cell-permeable compound that has been meticulously designed to interrupt this critical protein-protein interaction.[3][4] It acts as a high-affinity inhibitor of VHL, directly competing with hydroxylated HIF-1α for binding to the VHL protein.[4][5][6] By occupying the binding pocket on VHL, VH298 effectively shields HIF-1α from recognition by the E3 ligase complex, thereby preventing its ubiquitination and degradation. This leads to the time- and concentration-dependent accumulation of hydroxylated HIF-1α in the cell.[4][7] The stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional program that mimics the cellular response to hypoxia.[1]
Visualizing the Pathway: VH298 in Action
To better illustrate this mechanism, the following diagrams depict the HIF-1α degradation pathway under normal conditions and its stabilization by VH298.
Caption: Normoxic Degradation of HIF-1α.
Caption: Experimental Workflow for VH298 Validation.
Protocol 1: Western Blotting for HIF-1α and Hydroxy-HIF-1α Accumulation
Rationale: This is the most direct method to visualize the stabilization of HIF-1α. The causality is straightforward: if VH298 inhibits VHL, then HIF-1α, which is normally degraded, will accumulate to detectable levels.
Methodology:
-
Cell Seeding: Plate cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of VH298 (e.g., 10, 30, 100 µM) and the negative control cis-VH298 for various time points (e.g., 2, 4, 8, 24 hours). [8][9]A positive control, such as treatment with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or deferoxamine (DFO), or incubation in a hypoxic chamber (1% O₂), should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to keep samples on ice to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, hydroxy-HIF-1α (specifically recognizing the hydroxylated proline residue), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: A dose- and time-dependent increase in the intensity of the HIF-1α and hydroxy-HIF-1α bands in VH298-treated cells compared to vehicle-treated and cis-VH298-treated cells. [9]
Protocol 2: Co-Immunoprecipitation to Demonstrate Disruption of VHL-HIF-1α Interaction
Rationale: This assay provides mechanistic proof that VH298 directly interferes with the binding of VHL to HIF-1α. By pulling down VHL, we can observe a decrease in the amount of co-precipitated HIF-1α in the presence of VH298.
Methodology:
-
Cell Treatment and Lysis: Treat cells with VH298 or vehicle control as described above. For this assay, a shorter time point where HIF-1α is stabilized but the interaction is acutely disrupted is ideal (e.g., 4 hours). Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-VHL antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for both VHL (to confirm successful immunoprecipitation) and HIF-1α.
Expected Outcome: The amount of HIF-1α co-immunoprecipitated with VHL will be significantly reduced in cells treated with VH298 compared to the vehicle control, demonstrating that VH298 disrupts their interaction.
Protocol 3: RT-qPCR for HIF-1α Target Gene Expression
Rationale: This experiment validates that the stabilized HIF-1α is transcriptionally active and induces the expected downstream physiological response.
Methodology:
-
Cell Treatment: Treat cells with VH298 as described in Protocol 1.
-
RNA Isolation: Isolate total RNA from the cells using a commercially available kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
Expected Outcome: A significant upregulation in the mRNA levels of HIF-1α target genes in VH298-treated cells, confirming the functional consequence of HIF-1α stabilization. [4][8]
Applications in Research and Drug Development
VH298 is more than just a tool for studying the hypoxic response; it is a versatile molecule with broad applications.
-
Probing Hypoxia Signaling: VH298 allows for the precise temporal and dose-dependent activation of the HIF pathway, decoupling it from the pleiotropic effects of actual oxygen deprivation or PHD inhibitors. [8][11]This is invaluable for dissecting the specific roles of HIF-1α in various cellular processes.
-
Therapeutic Potential: The ability to upregulate HIF-1α has therapeutic implications in conditions characterized by insufficient oxygenation, such as ischemic diseases and anemia. [10]Studies have shown that local administration of VH298 can improve wound healing in diabetic models by promoting angiogenesis and collagen synthesis. [8][9]* PROTAC Technology: VH298 serves as a VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs). [7][12]In this technology, a molecule is synthesized that links a VHL ligand (like VH298) to a ligand for a target protein of interest, hijacking the VHL E3 ligase to induce the degradation of the target protein.
Conclusion: A Precisely Controlled Window into Hypoxia
VH298 represents a significant advancement in our ability to study and manipulate the HIF-1α signaling pathway. Its high potency, selectivity, and well-defined mechanism of action make it an indispensable tool for researchers in academia and industry. By providing a controlled method to stabilize HIF-1α, VH298 opens new avenues for understanding the intricate roles of hypoxia in health and disease, and for the development of novel therapeutic strategies. This guide provides the foundational knowledge and practical protocols to effectively utilize VH298 as a robust and reliable chemical probe in your research endeavors.
References
-
Xu, J., et al. (2019). Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling. Oxidative Medicine and Cellular Longevity. [Link]
-
Lee, S., et al. (2024). Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells. International Journal of Molecular Sciences. [Link]
-
Giroud, C., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Link]
-
Van Molle, I., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. ResearchGate. [Link]
-
Von Hippel-Lindau (VHL) small molecule inhibitor binding increases stability and intracellular levels of VHL protein. ResearchGate. [Link]
-
New therapeutic target for diseases caused by lack of oxygen. (2016). ScienceDaily. [Link]
-
Giroud, C., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Lee, S., et al. (2024). Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells. MDPI. [Link]
-
Xu, J., et al. (2019). Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling. PubMed. [Link]
-
Hypoxia Inducible Factors (HIFs), Part 2: Regulation of HIF under normoxic and hypoxic conditions. (2021). YouTube. [Link]
-
Lee, S., et al. (2024). Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells. PubMed. [Link]
-
Ohh, M., et al. (2000). Oxygen-independent degradation of HIF-α via bioengineered VHL tumour suppressor complex. PubMed Central. [Link]
-
Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. (2024). PubMed Central. [Link]
-
Real-Time Imaging of HIF-1α Stabilization and Degradation. (2024). ResearchGate. [Link]
-
Regulation of VHL-mediated HIF-1α protein degradation under normoxia —a potential target in cancer treatment. (2022). Research Communities. [Link]
-
Dual Targeting of HIF-1α and DLL4 by Isoxanthohumol Potentiates Immune Checkpoint Blockade. (2022). MDPI. [Link]
-
Tanimoto, K., et al. (2000). Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. PubMed Central. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 4. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. VH298 (VH-298) | VHL inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide: VH 298 – VHL E3 Ubiquitin Ligase Ligand & Chemical Probe
[1]
Executive Summary
VH 298 is a potent, cell-permeable, and highly selective chemical probe designed to antagonize the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Unlike hypoxic mimetics that inhibit upstream prolyl hydroxylases (PHDs) (e.g., IOX2, FG-4592), VH 298 acts downstream by directly blocking the protein-protein interaction (PPI) between VHL and hydroxylated HIF-1α.
This guide details the physicochemical properties, mechanistic actions, and experimental protocols for utilizing VH 298 in hypoxia signaling research and targeted protein degradation (TPD) workflows.
Part 1: Molecular Mechanism & Pharmacology[6]
Mechanism of Action: The "Pseudohypoxic" Response
Under normoxic conditions, Hypoxia-Inducible Factor 1α (HIF-1α) is hydroxylated by PHDs, recognized by VHL, ubiquitinated, and degraded by the proteasome.[5] VH 298 binds competitively to the HIF-binding pocket of VHL, preventing this recognition. This results in the accumulation of hydroxylated HIF-1α, which translocates to the nucleus to drive the transcription of erythropoietin (EPO), VEGF, and other hypoxia-response genes.
Diagram 1: VH 298 Mechanism of Action
The following diagram illustrates the blockade of the VHL-HIF axis by VH 298.[2][4][5]
Caption: VH 298 competitively binds VHL, preventing HIF-1α ubiquitination and driving nuclear transcription.[5]
Binding Kinetics & Selectivity
VH 298 is distinguished by its high specificity. In broad screens against over 100 kinases and GPCRs at 50 µM, it showed negligible off-target activity.[2]
Table 1: Physicochemical Profile of VH 298
| Property | Value | Method/Context |
| Binding Affinity ( | 80 – 90 nM | Isothermal Titration Calorimetry (ITC) & FP Assay |
| Cellular Permeability | 19.4 nm/s | PAMPA Assay (High permeability) |
| Solubility | ~100 mM | DMSO |
| Molecular Weight | 523.65 Da | - |
| Selectivity | >500-fold | vs. other E3 ligases (e.g., CRBN, MDM2) |
| Primary Target | VHL (Von Hippel-Lindau) | Binds to the hydroxyproline binding pocket |
Part 2: Experimental Applications
Hypoxia Signaling Probe
VH 298 is the tool of choice for studying hypoxia signaling downstream of hydroxylation.[4][5][6]
-
Differentiation: Unlike PHD inhibitors (e.g., DMOG), VH 298 allows researchers to distinguish between PHD-dependent effects and VHL-dependent effects.
-
VHL Stabilization: A unique property of VH 298 is that it stabilizes the VHL protein itself.[1][5] While it inhibits VHL's function (degradation of HIF), it protects VHL from its own turnover, leading to increased intracellular VHL levels.
PROTAC Design (Distinction from VH 032)
While VH 298 is a potent ligand, its structural analogue VH 032 is more frequently used as the "warhead" in PROTACs (Proteolysis Targeting Chimeras).[5]
-
VH 298: Contains a cyano-cyclopropyl group. Optimized for maximum potency as a standalone inhibitor.
-
VH 032: Contains a methyl group.[7] Often preferred for PROTACs because the exit vector (linker attachment point) is chemically convenient and the slightly lower affinity allows for the "hook effect" to be managed more easily in bifunctional molecules.
-
Usage: Use VH 298 to validate VHL target engagement or as a control for VHL biology. Use VH 032 derivatives for constructing degraders.[5]
Part 3: Verified Protocols
Protocol: Cellular HIF-1α Stabilization Assay
Objective: Confirm on-target activity of VH 298 by measuring HIF-1α accumulation via Western Blot.[8]
Materials:
-
HeLa or RCC4 cell lines.[2]
-
VH 298 (Stock: 100 mM in DMSO).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
-
Primary Antibody: Anti-HIF-1α (e.g., BD Biosciences #610959).
Step-by-Step Workflow:
-
Seeding: Seed HeLa cells at
cells/well in a 6-well plate. Incubate overnight at 37°C. -
Treatment:
-
Prepare VH 298 working solutions in fresh media.
-
Dose Response: Treat cells with 0, 10, 50, and 100 µM VH 298.
-
Time Course: Treat with 100 µM VH 298 for 1, 2, 4, and 8 hours.
-
Control: DMSO (0.1% final concentration).
-
-
Lysis: Wash cells with ice-cold PBS. Lyse directly on plate with 150 µL RIPA buffer. Scrape and collect.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Immunoblotting: Load 20-30 µg protein/lane.
-
Note: HIF-1α degrades rapidly. Ensure samples are kept on ice and processed quickly.
-
-
Validation: Expect a band at ~110-120 kDa. Band intensity should correlate with dose/time.
Protocol: Fluorescence Polarization (FP) Binding Assay
Objective: Determine the
Diagram 2: FP Assay Workflow
Caption: Competitive FP assay workflow to validate VHL ligand binding affinity.
Detailed Methodology:
-
Reagents:
-
Protein: Recombinant VCB complex (VHL-ElonginC-ElonginB).
-
Probe: FAM-labeled HIF-1α peptide (sequence: FAM-DEALAHypYIPD).
-
Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 0.05% Tween-20.
-
-
Setup:
-
Final Probe Concentration: 10 nM.
-
Final Protein Concentration: ~100 nM (Determine via
titration beforehand).
-
-
Execution:
-
Dispense 10 µL of Protein/Probe mix into black 384-well plates.
-
Add 100 nL of VH 298 (serial dilution in DMSO).
-
Incubate 30 minutes at Room Temperature (protected from light).
-
-
Analysis:
-
Measure mP (milli-polarization) units.
-
VH 298 should exhibit an
in the range of 100–200 nM (depending on protein concentration used), corresponding to a of ~80-90 nM.
-
Part 4: Troubleshooting & Critical Insights
The "Hook Effect" in PROTACs
If using VH 298 derivatives for PROTACs, be aware of the hook effect. Excess concentration of the PROTAC molecule will form binary complexes (VHL-PROTAC and Target-PROTAC) rather than the productive ternary complex (VHL-PROTAC-Target), reducing degradation efficiency.
-
Optimization: Run concentration gradients (0.1 nM to 10 µM). Degradation usually peaks between 10 nM and 1 µM and drops at higher concentrations.
Stability of VH 298[7][10]
-
Storage: Solid powder is stable at -20°C for >1 year.
-
In Solution: DMSO stocks (100 mM) are stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[4][6][9] Nature Communications, 7, 13312.[4][6][9]
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599–618.
-
[Link]
-
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465–4468. (Foundation for VH 032/VH 298 series).[1][5][10]
-
[Link]
-
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excenen.com [excenen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: VH 298 Binding Affinity to the VHL E3 Ligase Complex
Topic: VH 298 Binding Affinity (
Executive Summary
VH 298 is a potent, cell-permeable chemical probe designed to inhibit the interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and the Hypoxia-Inducible Factor 1
This guide details the biophysical characterization of VH 298, specifically its binding affinity (
Mechanistic Background: The VHL-HIF Axis
To understand the affinity requirements for VH 298, one must first understand the native high-affinity interaction it disrupts.
The Native Complex
The functional VHL complex acts as the substrate recognition module of a Cullin-RING E3 ubiquitin ligase (CRL2).[3][4] It is a heterotrimer composed of:
-
pVHL: The substrate receptor (binds Hydroxyproline-564 on HIF-1
). -
Elongin B (EloB) & Elongin C (EloC): Adaptor proteins that link pVHL to Cullin-2.[4]
Under normoxic conditions, PHDs hydroxylate HIF-1
Diagram 1: VHL-HIF Signaling & VH 298 Intervention
The following diagram illustrates the native degradation pathway and the specific node where VH 298 exerts competitive inhibition.
Caption: VH 298 competitively binds the VHL complex, preventing HIF-1
Binding Affinity Characterization
The potency of VH 298 is defined by its dissociation constant (
Quantitative Data Summary
The following values represent the consensus data from Frost et al. (2016) and subsequent validation studies.
| Assay Method | Measured Parameter | Value | Context |
| Isothermal Titration Calorimetry (ITC) | 80 - 90 nM | Direct binding (Thermodynamic gold standard) | |
| Fluorescence Polarization (FP) | ~80 nM | Competitive displacement of fluorescent probe | |
| Surface Plasmon Resonance (SPR) | Slow | Indicates stable complex formation |
Structure-Activity Relationship (SAR) Insights
Why is VH 298 superior?
-
Cyanocyclopropyl Group: VH 298 contains a unique cyanocyclopropyl moiety that fits into a specific sub-pocket of VHL.
-
Water Network: The cyano group interacts with a structural water molecule (bound to His115), creating a hydrogen bond network that significantly lowers the energetic cost of binding (
). -
Permeability: Unlike the native HIF peptide, VH 298 is cell-permeable, allowing it to engage VHL in the intracellular environment.
Experimental Methodologies
To replicate these findings or screen new VHL ligands, two primary protocols are recommended. These protocols are designed to be self-validating.
Protocol A: Isothermal Titration Calorimetry (ITC)
ITC is the definitive method for determining
Reagents:
-
Protein: Recombinant VCB Complex (VHL-ElonginB-ElonginC). Purity >95%.
-
Ligand: VH 298 (dissolved in DMSO, diluted into buffer).
-
Buffer: 20 mM Bis-Tris propane (pH 7.5), 150 mM NaCl, 1 mM DTT.
Step-by-Step Workflow:
-
Preparation: Dialyze the VCB protein into the assay buffer to ensure perfect buffer matching.
-
Ligand Dissolution: Dissolve VH 298 in the exact same dialysis buffer (to prevent heat of dilution artifacts). Final DMSO concentration must match the protein solution (typically <2%).
-
Loading:
-
Cell: VCB Complex (Concentration: ~20–30
M). -
Syringe: VH 298 (Concentration: ~200–300
M, approx. 10x protein conc).
-
-
Titration: Perform 19–20 injections of 2
L each at 25°C. -
Analysis: Fit data to a One-Site Binding Model .
-
Self-Validation Check: The stoichiometry (
) should be close to 1.0 (0.8–1.2). If , the protein fraction may be inactive.
-
Protocol B: Competitive Fluorescence Polarization (FP)
FP is ideal for high-throughput screening. It relies on displacing a smaller, fluorescently labeled high-affinity tracer.
Reagents:
-
Tracer: BDY-FL-VH032 (Fluorescein-conjugated VHL ligand).
-
Protein: VCB Complex.[5]
-
Control: VH 298 (Positive control for displacement).
Diagram 2: FP Assay Workflow
The following diagram outlines the logic of the competitive FP assay used to determine the
Caption: Competitive displacement of the fluorescent tracer by VH 298 results in reduced polarization (mP), allowing IC50 calculation.
Protocol Steps:
-
Master Mix: Prepare VCB protein and BDY-FL-VH032 tracer in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Note: Protein concentration should be roughly equal to the
of the tracer to ensure sensitivity.
-
-
Plating: Dispense Master Mix into black 384-well low-binding plates.
-
Treatment: Add serial dilutions of VH 298.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (equilibrium is fast).
-
Read: Measure Fluorescence Polarization (Excitation ~485 nm, Emission ~530 nm).
-
Calculation: Plot mP vs. log[VH 298]. Fit to a dose-response curve to find
. Use the Cheng-Prusoff equation to convert to (which approximates ).
Applications in Drug Discovery
The high affinity (
-
Chemical Probe for Hypoxia: It stabilizes HIF-1
without inhibiting PHDs, providing a cleaner tool to study hypoxic signaling "on-target" without the off-target effects of iron chelators or 2-oxoglutarate analogs. -
PROTAC® Development: VH 298 (and its analog VH032) serves as the primary "warhead" for recruiting VHL in Proteolysis Targeting Chimeras. Its high affinity ensures that the PROTAC can effectively recruit the E3 ligase to the target protein, a prerequisite for efficient ubiquitination.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications. [Link]
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry. [Link]
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society. [Link]
-
Cardote, T. A., & Ciulli, A. (2016). Cyclic and Macrocyclic Peptides as Chemical Probes of the VHL E3 Ubiquitin Ligase. ChemMedChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
VH 298: Mastering the VHL-HIF Axis for Hypoxia Signaling and PROTAC Design
Executive Summary
VH 298 is a high-affinity, cell-permeable small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Unlike upstream hypoxia mimetics that inhibit Prolyl Hydroxylase Domain (PHD) enzymes, VH 298 acts directly at the protein-protein interaction (PPI) interface between VHL and Hypoxia-Inducible Factor
Beyond its role as a hypoxia probe, VH 298 has emerged as a cornerstone ligand in the field of Targeted Protein Degradation (TPD). Its structural fidelity and high affinity make it a preferred "warhead" for recruiting VHL in Proteolysis Targeting Chimeras (PROTACs), enabling the selective degradation of undruggable targets.
Mechanistic Foundation: The VHL-HIF Axis
To effectively utilize VH 298, one must understand the specific regulatory node it targets. Under normoxic conditions, the stability of HIF-1
The Canonical Pathway
-
Hydroxylation: In the presence of oxygen, PHD enzymes hydroxylate HIF-1
at specific proline residues (Pro402/Pro564).[3] -
Recognition: The VHL protein (part of the VCB complex: VHL-ElonginC-ElonginB) recognizes this hydroxyproline motif.
-
Ubiquitination: VHL acts as the substrate recognition subunit of an E3 ubiquitin ligase complex, recruiting E2 enzymes to polyubiquitinate HIF-1
.[3] -
Degradation: The 26S proteasome recognizes the polyubiquitin chain and degrades HIF-1
.
The VH 298 Intervention
VH 298 mimics the hydroxyproline residue of HIF-1
Figure 1: Mechanism of Action. VH 298 competitively binds the VHL pocket, preventing the recognition of hydroxylated HIF-1
Chemical Profile & Binding Kinetics
VH 298 was developed to overcome the limitations of peptide-based inhibitors, which suffered from poor cell permeability. The introduction of a cyanocyclopropanecarboxamide group was critical for enhancing binding affinity while maintaining physicochemical properties suitable for cellular entry.
Key Pharmacological Metrics
The following data represents the consensus from biophysical validation assays (Frost et al., 2016).
| Metric | Value | Assay Method | Significance |
| Binding Affinity ( | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) | Indicates tight, stoichiometric binding to VHL.[1] |
| IC | ~100 - 200 nM | Fluorescence Polarization (FP) | Potent displacement of HIF-1 |
| Cell Permeability | High | PAMPA / Cell-based assays | Unlike peptides, VH 298 readily enters cells.[1] |
| Selectivity | >100-fold | Kinase/GPCR panels | Negligible off-target effects; highly specific to VHL.[1] |
| Solubility | Moderate | DMSO/Aqueous buffers | Suitable for standard biological assays. |
Experimental Validation Framework
To validate VH 298 activity in your research, use the following self-validating protocols. These are designed to confirm target engagement (biophysical) and functional outcome (cellular).
Protocol A: Fluorescence Polarization (FP) Binding Assay
Purpose: To quantify the ability of VH 298 to displace a fluorescently labeled HIF-1
Materials:
-
Recombinant VCB protein complex (VHL-ElonginC-ElonginB).
-
FAM-labeled HIF-1
peptide (sequence: FAM-DEALJHALA, where J is hydroxyproline). -
Assay Buffer: 100 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM DTT.
Workflow:
-
Optimization: Titrate VCB protein against a fixed concentration of FAM-peptide (e.g., 10 nM) to determine the
of the probe. Use a protein concentration at the value for the competitive assay (typically ~100 nM). -
Preparation: Prepare a serial dilution of VH 298 in DMSO (ensure final DMSO <2%).
-
Incubation: Mix 10 nM FAM-peptide, ~100 nM VCB protein, and the VH 298 dilution in a black 384-well plate.
-
Equilibrium: Incubate for 30 minutes at room temperature in the dark.
-
Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP (milli-polarization) vs. log[VH 298]. A decrease in mP indicates displacement of the peptide.
Protocol B: Cellular HIF Stabilization (Western Blot)
Purpose: To confirm that VH 298 stabilizes HIF-1
Critical Control: Include a "cis-VH 298" (epimer) negative control if available, or compare against DMSO.
Workflow:
-
Seeding: Seed HeLa cells at
cells/well in a 6-well plate. Allow to attach overnight. -
Treatment: Treat cells with VH 298 at 50
M, 100 M, and DMSO control.-
Note: Unlike nanomolar biophysical affinity, cellular assays often require micromolar concentrations due to high intracellular VHL levels and competition with endogenous HIF.
-
-
Time Course: Harvest cells at 2h, 4h, and 8h post-treatment.
-
Lysis: Lyse rapidly using RIPA buffer + Protease/Phosphatase inhibitors.
-
Crucial Step: Work quickly on ice. HIF-1
degrades rapidly (half-life < 5 min) if VHL activity is restored during lysis.
-
-
Immunoblot: Probe for HIF-1
(nuclear accumulation) and VHL .[3]-
Insight: You will observe an increase in VHL protein levels alongside HIF-1
.[3] VH 298 stabilizes VHL by "locking" it into a thermally stable conformation, protecting it from its own turnover.
-
Application in PROTAC Design
VH 298 is not just an inhibitor; it is a "handle." By attaching a linker and a ligand for a Protein of Interest (POI) to the solvent-exposed region of VH 298, researchers create PROTACs. These chimeric molecules recruit VHL to ubiquitinate the POI, causing its degradation.
Design Logic:
-
VHL Ligand: VH 298 (or its derivative VHL-ligand 1).
-
Linker: PEG or Alkyl chain (length determines ternary complex stability).
-
Target Ligand: Binds the protein you wish to degrade (e.g., JQ1 for Brd4).
Figure 2: PROTAC Strategy. VH 298 serves as the E3-recruiting anchor.[5] The linker facilitates the formation of a ternary complex (VHL-PROTAC-POI), bringing the target protein into proximity with the E3 ligase for ubiquitination.
Troubleshooting & Best Practices
-
Solubility: VH 298 is hydrophobic. For animal studies, use a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure bioavailability.
-
Concentration Discrepancy: Do not be alarmed if cellular effective concentrations (50-100
M) are higher than biochemical (90 nM). This is due to the "sink" effect of high intracellular VHL concentrations and competition with endogenous HIF. -
VHL Stabilization: If you see VHL protein levels rise on your Western Blot, this is a sign of successful target engagement, not an artifact. Ligand binding thermally stabilizes VHL.[3]
References
-
Frost, J., et al. (2016).[6] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][3][7] Nature Communications, 7, 13312.[6] Link[6]
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599–618.[7] Link
-
Cardote, T. A., & Ciulli, A. (2017). Cyclic and Macrocyclic Peptides as Chemical Tools To Recognize Protein Surfaces and Modulate Protein-Protein Interactions. ChemMedChem, 12(12), 859–873. Link
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[5][7][8] Journal of the American Chemical Society, 134(10), 4465–4468. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: VH 298 – The Non-Toxic VHL Inhibitor for Hypoxic Response Triggering
[1]
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that stabilizes Hypoxia-Inducible Factor alpha (HIF-α) subunits by inhibiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] unlike traditional hypoxia mimetics (e.g., CoCl₂, DFO) or PHD inhibitors (e.g., FG-4592), VH 298 acts downstream of prolyl hydroxylation, blocking the specific protein-protein interaction (PPI) between VHL and hydroxylated HIF-α.[3]
This mechanism confers a distinct advantage: high specificity with negligible cytotoxicity. VH 298 triggers a "clean" hypoxic transcriptional response under normoxic conditions without the off-target effects associated with metal toxicity or broad-spectrum enzyme inhibition.
Mechanistic Foundation
To utilize VH 298 effectively, one must understand its precise point of intervention in the oxygen-sensing pathway.
The VHL-HIF Axis
Under normoxia, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-α on specific proline residues.[3][4] The VHL protein recognizes this hydroxy-proline signal, recruiting the E3 ubiquitin ligase complex to ubiquitylate HIF-α, marking it for proteasomal degradation.[3][4][5]
VH 298 Mode of Action
VH 298 binds to the HIF-binding pocket of the VHL protein with high affinity (
Visualization: Mechanism of Action
The following diagram contrasts the Normoxic pathway with the VH 298 blockade.
Caption: VH 298 blocks VHL downstream of hydroxylation, allowing OH-HIF-1α to accumulate and activate genes.
Compound Profile & Selectivity
VH 298 is distinguished by its "clean" profile compared to earlier tools.
Specificity vs. Toxicity
Unlike CoCl₂ (which causes oxidative stress) or PHD inhibitors (which may affect other PHD substrates), VH 298 is highly selective.
| Feature | VH 298 | PHD Inhibitors (e.g., FG-4592) | Hypoxia Mimetics (CoCl₂, DFO) |
| Primary Target | VHL (Protein-Protein Interaction) | PHD Enzymes (Active Site) | Iron chelation / PHD inhibition |
| Mechanism | Downstream Blockade | Upstream Enzymatic Inhibition | Broad Metalloprotein inhibition |
| Selectivity | High (Negligible kinase/GPCR binding) | Moderate (Isoform selectivity varies) | Low (High off-target toxicity) |
| Cytotoxicity | Non-toxic (up to 100 µM) | Low to Moderate | High (ROS generation) |
| HIF Hydroxylation | Preserved (HIF is hydroxylated) | Prevented | Prevented |
Chemical Properties[1][4]
-
Molecular Weight: 523.65 g/mol
-
Solubility:
-
DMSO: Soluble > 100 mM (Recommended stock).
-
Aqueous: Low (~250 µM in water with 2.5% DMSO).[7] Care must be taken to avoid precipitation in culture media at high concentrations.
-
-
Stability: Stable in DMSO at -20°C for >6 months.
Experimental Protocols
The following protocols are designed for mammalian cell culture (e.g., HeLa, U2OS, RCC4).
Protocol A: Cellular HIF Stabilization
Objective: Induce HIF-1α accumulation under normoxic conditions.
Reagents:
-
VH 298 (Stock: 100 mM in DMSO).
-
Negative Control: cis-VH 298 (Stereoisomer, does not bind VHL).
-
Positive Control: 1% O₂ incubation or 1 mM DMOG.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., HeLa) in 6-well plates (3 x 10⁵ cells/well) in DMEM + 10% FBS. Incubate 24h to reach 70-80% confluency.
-
Preparation: Dilute VH 298 stock in fresh, pre-warmed media.
-
Target Concentration:50 µM to 100 µM . (Start with 100 µM for robust detection).
-
Vehicle Control: DMSO (Final concentration < 0.5%).
-
-
Treatment: Aspirate old media and add drug-containing media.
-
Time Course:
-
2 hours: Detectable HIF-1α protein.
-
6-24 hours: Peak transcriptional response (mRNA).
-
-
-
Harvesting:
-
For Protein: Wash 1x with cold PBS. Lyse immediately in 8M Urea buffer or RIPA buffer containing Protease Inhibitors. Crucial: Work quickly on ice; HIF-1α degrades rapidly (t½ < 5 min) if VHL inhibition is lost during lysis.
-
For RNA: Lyse in Trizol or RLT buffer.
-
Protocol B: Validation Workflow
To confirm on-target activity, use the following validation logic.
Caption: Validation workflow comparing VH 298 against the inactive cis-VH 298 control.
Troubleshooting & Optimization
-
Issue: No HIF-1α band observed.
-
Cause: Slow lysis allowed degradation.
-
Fix: Lyse directly in the plate with boiling SDS buffer or 8M Urea. Do not trypsinize cells before lysis.
-
-
Issue: Precipitation.
-
Cause: High concentration (>200 µM) or cold media.
-
Fix: Vortex the media vigorously after adding VH 298. Ensure media is 37°C.
-
-
Issue: Toxicity. [8]
-
Verification: If toxicity is observed, verify it is not DMSO toxicity. VH 298 is generally non-toxic up to 100 µM.
-
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][5] Nature Communications. [Link][9]
-
Frost, J., et al. (2021). VHL inhibitor binding increases intracellular level of VHL.[10] bioRxiv/ResearchGate. [Link]
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry.[7] [Link]
-
Chemical Probes Portal. VH298 - Chemical Probe.[1][5][11][Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]
- 8. PHD inhibition mitigates and protects against radiation-induced gastrointestinal toxicity via HIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
VH 298 cell culture protocol HeLa cells
Application Note: VH 298 Chemical Probe Protocol for HeLa Cells
via VHL Inhibition[1]Abstract & Introduction
Hypoxia-Inducible Factor (HIF) signaling is the primary adaptive mechanism for cellular survival under low oxygen conditions.[1][2][3] Traditional methods to study this pathway rely on non-specific iron chelators (Deferoxamine, Cobalt Chloride) or 2-oxoglutarate analogues (DMOG) that inhibit Prolyl Hydroxylase Domain (PHD) enzymes.[1] These methods, while effective at stabilizing HIF, cause widespread off-target metabolic effects by inhibiting other iron-dependent enzymes.[1]
VH 298 represents a paradigm shift in hypoxia research. Developed by the Structural Genomics Consortium (SGC), VH 298 is a highly potent, cell-permeable chemical probe that directly blocks the protein-protein interaction (PPI) between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and HIF-1
This protocol details the optimal application of VH 298 in HeLa (cervical carcinoma) cells to induce a robust, specific hypoxic response under normoxic conditions.
Mechanism of Action
Under normoxia, HIF-1
Figure 1: Mechanism of VH 298. Unlike DMOG, VH 298 blocks the VHL-HIF interaction downstream of hydroxylation.[5]
Pre-Experimental Preparation
Reagent Specifications
-
Solubility: Soluble in DMSO up to 100 mM.[9]
-
Storage: Store powder at -20°C. Aliquot DMSO stocks to avoid repeated freeze-thaw cycles.
Stock Solution Preparation (10 mM)
To prepare a 10 mM stock solution from 5 mg of powder:
-
Calculate volume:
[1] -
For 5 mg VH 298: Add 955
L of anhydrous DMSO. -
Vortex until completely dissolved.
-
Aliquot into 50
L volumes and store at -20°C or -80°C.
Table 1: Dilution Guide for HeLa Treatment
| Final Conc. (
Critical Note: The final DMSO concentration in the culture well should never exceed 0.5% (v/v) to avoid solvent toxicity. The table above assumes a 1% DMSO intermediate, which is further diluted or used directly if cells tolerate it. For sensitive HeLa lines, prepare a 1000x stock (50 mM or 100 mM) to keep DMSO < 0.1%.
HeLa Cell Culture & Treatment Protocol
Objective: Induce HIF-1
Step 1: Cell Seeding (Day -1)
-
Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.[1]
-
Density: Seed HeLa cells to achieve 70-80% confluency at the time of treatment. Over-confluent cells can induce mild hypoxia naturally, confounding results.
-
6-well plate: Seed
cells/well. -
10 cm dish: Seed
cells.
-
-
Incubate at 37°C, 5% CO
overnight.
Step 2: Drug Treatment (Day 0)
-
Check Morphology: Ensure cells are healthy and adherent.
-
Prepare Media: Pre-warm fresh culture media to 37°C.
-
Add VH 298:
-
Controls:
-
Negative: Media + DMSO (Vehicle).[1]
-
Positive (Optional): 1 mM DMOG or 150
M CoCl .
-
-
Incubation: Replace old media with drug-containing media.
-
Protein Stabilization: Incubate for 2 hours .
-
Gene Expression (qPCR): Incubate for 8 - 24 hours .[1]
-
Step 3: Harvesting & Lysis (Critical Step)
HIF-1
-
Place culture plate immediately on ice .
-
Aspirate media and wash once with ice-cold PBS.[1]
-
Lysis: Add ice-cold RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors .
-
Volume: 150
L per well (6-well plate).
-
-
Scrape cells rapidly and transfer to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect supernatant (lysate) and store at -80°C.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for VH 298 treatment in HeLa cells.
Validation & Expected Results
To validate that VH 298 has successfully engaged VHL and stabilized HIF, perform the following assays:
A. Western Blotting
-
Target: HIF-1
(approx. 110-120 kDa).[1] -
Expected Result:
-
DMSO Control: No band or very faint band (degraded).
-
VH 298 (50-100
M): Strong, distinct band at ~120 kDa.[1] -
Hydroxy-HIF-1
: Unlike DMOG treatment, VH 298 samples will stain positive for hydroxylated HIF-1 (using specific antibodies like hydroxy-HIF-1 Pro564) because hydroxylation still occurs upstream.[1]
-
B. RT-qPCR (Downstream Targets)
-
Targets: SLC2A1 (GLUT1), VEGFA, BNIP3, CA9.
-
Expected Result: 2-5 fold induction of these genes after 8-24 hours of treatment compared to DMSO control.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No HIF-1 | Lysis was too slow; re-oxygenation occurred. | Keep plates on ice. Use buffers with SDS/Urea if RIPA fails. Do not wash excessively. |
| Cytotoxicity | DMSO concentration > 1%. | Use a more concentrated stock (e.g., 50 mM) to lower DMSO volume to <0.2%. |
| Weak Induction | Cell density too low. | HIF response is often density-dependent.[1] Ensure >60% confluency. |
| Precipitation | VH 298 crashed out of media. | Vortex stock immediately before adding. Do not store diluted media; prepare fresh. |
References
-
Frost, J., Galdeano, C., Soares, P. et al. (2016).[5][10] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[4][5][7][9] Nature Communications, 7, 13312.[5] [Link][1][5]
-
Structural Genomics Consortium (SGC). (n.d.).[1] VH298 Chemical Probe. [Link]
Sources
- 1. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyloxalylglycine (DMOG), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 10. sciencedaily.com [sciencedaily.com]
Application Note: Optimal Concentration & Protocol for VH 298-Mediated HIF Stabilization
Abstract
This application note provides a definitive guide to using VH 298 , a potent and specific chemical probe that stabilizes Hypoxia-Inducible Factor (HIF-α) by blocking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Unlike upstream Prolyl Hydroxylase (PHD) inhibitors (e.g., FG-4592) or iron chelators (e.g., CoCl₂), VH 298 acts downstream of HIF hydroxylation, offering a unique tool to study the VHL-HIF axis with high specificity. This guide details optimal concentration ranges, cell-type specific dosing, and validated protocols to avoid common experimental pitfalls such as the "VHL feedback loop."
Introduction: Mechanism & Utility[1]
The Specificity Advantage
Standard hypoxia mimetics like Cobalt Chloride (CoCl₂) or DMOG are "dirty" drugs; they inhibit PHDs by chelating iron or competing with 2-oxoglutarate, affecting dozens of other enzymes (e.g., JmjC histone demethylases).
VH 298 is distinct.[1] It binds directly to the VHL protein with high affinity (
Mechanism of Action Diagram
The following diagram illustrates the specific intervention point of VH 298 compared to physiological hypoxia.
Caption: VH 298 blocks the VHL-HIF interaction downstream of hydroxylation, preventing degradation.[1]
Chemical Properties & Handling
To ensure reproducibility, proper handling of the compound is critical. VH 298 is hydrophobic and requires precise solvent management.
| Property | Specification |
| Molecular Weight | 523.65 g/mol |
| Solubility (DMSO) | ~100 mg/mL (190 mM) |
| Solubility (Water) | Insoluble |
| Appearance | White to off-white solid |
| Storage (Solid) | -20°C (Stable for >2 years) |
| Storage (Solution) | -80°C (Avoid freeze-thaw cycles) |
Protocol A: Stock Solution Preparation
-
Calculate: Determine the mass required for a 50 mM stock.
-
Example: Dissolve 5 mg of VH 298 in ~191 µL of anhydrous DMSO.
-
-
Dissolve: Vortex vigorously. If particulates remain, warm to 37°C for 2-3 minutes.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent crystallization upon repeated freeze-thaws.
-
Control: Purchase or prepare cis-VH 298 . This is the inactive epimer and serves as the essential negative control to rule out off-target toxicity.
Optimal Concentration Determination
Unlike enzyme inhibitors which often work in the low nanomolar range, protein-protein interaction (PPI) inhibitors like VH 298 often require micromolar concentrations in cell culture due to intracellular competition with endogenous proteins.
The "Frost" Standard (Cell-Type Specificity)
Based on the seminal characterization by Frost et al. (2016), the optimal concentration varies significantly by cell lineage.
| Cell Line | Recommended Conc. | Observation |
| HeLa (Cervical Cancer) | 400 µM | Requires high dose for maximal stabilization. |
| HFF (Fibroblasts) | 100 µM | More sensitive; 400 µM offers diminishing returns. |
| U2OS (Osteosarcoma) | 50 - 100 µM | Robust stabilization at lower doses. |
| RCC4 (Renal Carcinoma) | 50 - 100 µM | Used in VHL-reconstituted lines. |
Key Insight: The VHL Feedback Loop
Do not treat for >24 hours without validation. Prolonged binding of VH 298 to VHL stabilizes the VHL protein itself (protecting it from its own turnover). Paradoxically, this increase in total VHL protein can eventually outcompete the inhibitor, leading to a re-degradation of HIF-α after 24-48 hours.
-
Optimal Window: 2 to 12 hours.
-
Check Point: Perform a time-course (2h, 4h, 8h, 24h) for your specific model.
Experimental Protocols
Protocol B: Cell Treatment for HIF Stabilization[1][4][5]
Materials:
-
Adherent cells (seeded 24h prior, ~70-80% confluence).
-
VH 298 (50 mM DMSO stock).
-
cis-VH 298 (Negative Control).[3]
-
Culture Media (pre-warmed).
Steps:
-
Seeding: Plate cells in 6-well plates (approx.
cells/well). -
Preparation: Prepare working solutions in pre-warmed media immediately before use.
-
For 100 µM: Add 2 µL of 50 mM stock to 1 mL media (0.2% DMSO final).
-
Vehicle Control: Add 2 µL pure DMSO to 1 mL media.
-
-
Treatment: Aspirate old media and gently add drug-containing media.
-
Incubation: Incubate at 37°C for 2 to 6 hours (Peak HIF-1α usually occurs at 2-4h).
-
Harvesting: Proceed immediately to lysis. Crucial: HIF-1α is rapidly degraded (half-life < 5 min) once the inhibitor is removed or cells are exposed to fresh oxygen during lysis. Work on ice.
Protocol C: Validation via Western Blot
Lysis Buffer Recommendation: RIPA buffer supplemented with 1 mM PMSF and Protease Inhibitor Cocktail . Optional: Add 100 µM VH 298 to the lysis buffer to prevent post-lysis degradation.
Workflow Diagram:
Caption: Experimental workflow for assessing VH 298 mediated HIF stabilization.
Expected Results:
-
HIF-1α: Band appearance at ~110-120 kDa.
-
OH-HIF-1α: VH 298 stabilizes the hydroxylated form.[2][4][5] Using a hydroxy-HIF specific antibody will yield a positive signal (unlike PHD inhibitors which prevent hydroxylation).
-
BNIP3 / GLUT1: Downstream targets should show mRNA upregulation by qPCR after 8-12 hours.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| No HIF-1α band | Lysis was too slow or warm. | Keep plates on ice; scrape rapidly; add inhibitor to lysis buffer. |
| No HIF-1α band | Dose too low for cell type. | Increase to 200-400 µM (especially in HeLa). |
| Cytotoxicity | DMSO concentration > 1%. | Use a higher concentration stock (50 mM) to keep DMSO volume low. |
| Signal decreases at 24h | VHL protein stabilization.[6] | Shorten treatment time to 4-8 hours. |
References
-
Frost, J., Galdeano, C., Soares, P. et al. (2016).[5] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][2][5] Nature Communications. [Link]
-
Frost, J., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. Cell Chemical Biology (via PubMed/ResearchGate). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tocris.com [tocris.com]
- 4. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 5. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
VH 298 incubation time for maximum HIF-1alpha
Application Note: Optimizing VH 298 Incubation for Maximum HIF-1
Part 1: Executive Summary & Core Directive
The Short Answer:
For the specific goal of isolating maximum HIF-1
The Critical Nuance:
Unlike hypoxia mimetics that inhibit PHDs (e.g., DMOG, Roxadustat), VH 298 blocks the VHL-HIF
Researchers seeking to study downstream gene expression (e.g., BNIP3, CA9, EPO) may still require 8–24 hour incubations, but must accept that HIF-1
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
Mechanism of Action: The VHL Blockade
Under normoxia, HIF-1
- is not hydroxylated and thus not recognized by VHL.
-
VH 298: Leaves PHDs active. HIF-1
is hydroxylated but cannot bind VHL because VH 298 occupies the VHL binding pocket.
The "VHL Feedback" Phenomenon
Experimental data indicates a bell-shaped kinetic curve for VH 298-induced stabilization:
-
0–2 Hours (Onset): Rapid accumulation of hydroxylated HIF-1
as VHL binding sites are saturated. -
2–6 Hours (Peak): Maximum protein stabilization occurs.
-
>12 Hours (Decline): Stabilized HIF-1
translocates to the nucleus and drives the expression of Hypoxia Response Element (HRE) genes. Crucially, VHL is an HRE-target gene. The resulting surge in VHL protein synthesis shifts the equilibrium, overcoming the competitive inhibition by VH 298, leading to renewed degradation of HIF-1 [2].
Pathway Visualization
Figure 1: Mechanism of Action. VH 298 prevents VHL recognition of hydroxylated HIF-1
Part 3: Experimental Protocols
Protocol A: Time-Course Optimization (Determining Peak in Your Cell Line)
Objective: Identify the precise window for maximum protein accumulation.
Reagents:
-
VH 298 (Stock: 100 mM in DMSO). Store at -20°C.
-
Cell Culture Media (Normoxic).
-
Lysis Buffer: RIPA supplemented with Protease Inhibitors (Roche cOmplete) and Phosphatase Inhibitors (critical to preserve phosphorylation states).
Workflow:
-
Seeding: Seed cells (e.g., HeLa, U2OS, RCC4) to reach 70-80% confluency on the day of the experiment.
-
Treatment Groups:
-
Control: 0.1% DMSO.
-
T1: 100 µM VH 298 for 1 hour.
-
T2: 100 µM VH 298 for 2 hours.
-
T3: 100 µM VH 298 for 4 hours.
-
T4: 100 µM VH 298 for 8 hours.
-
T5: 100 µM VH 298 for 24 hours.
-
-
Dosing: Prepare a master mix of media + 100 µM VH 298. Apply in reverse chronological order (start the 24h incubation first) so all cells are harvested simultaneously.
-
Harvest: Wash 1x with ice-cold PBS. Lyse immediately on ice.
-
Western Blot Analysis:
-
Primary Target: HIF-1
(Total). -
Mechanistic Check: Hydroxy-HIF-1
(Pro564). Note: This band should be visible with VH 298 but absent with DMOG/Hypoxia. -
Loading Control:
-Actin or Vinculin.
-
Protocol B: Data Interpretation Guide
| Incubation Time | HIF-1 | Hydroxy-HIF-1 | Downstream mRNA (e.g., BNIP3) | Biological Context |
| 0 - 1 Hour | Low / Rising | Detectable | Baseline | Drug uptake and initial binding. |
| 2 - 4 Hours | MAXIMUM | MAXIMUM | Low / Rising | Optimal for protein interaction studies or IP. |
| 8 Hours | Moderate | High | High | Transition phase; VHL feedback initiating. |
| 24 Hours | Low / Baseline | Low | MAXIMUM | Optimal for gene expression/reporter assays. |
Part 4: Troubleshooting & Controls
1. Self-Validating the System:
-
Positive Control: Include a DMOG (1 mM) or CoCl
(100 µM) treated sample.-
Result: DMOG sample = High Total HIF, No Hydroxy-HIF.
-
Result: VH 298 sample = High Total HIF, High Hydroxy-HIF.
-
Why? This confirms you are inhibiting VHL, not PHDs.
-
2. Concentration Toxicity:
-
While 100 µM is standard, some sensitive lines (e.g., primary fibroblasts) may show toxicity. If cell rounding occurs at 4h, titrate down to 50 µM.
3. The "Rescue" Experiment:
-
If you must maintain high HIF-1
protein for >24 hours, a "top-up" dose is generally ineffective due to the high VHL levels. Instead, consider using a VHL-knockdown cell line as a genetic control to verify that the drop-off is indeed VHL-dependent [2].
References
-
Frost, J., et al. (2016). "Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition."[1] Nature Communications, 7, 13312.[1] [1]
-
Soares, P., et al. (2018).[1] "Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein." Journal of Biological Chemistry, 293(26).
-
Frost, J., & Rocha, S. (2019).[1] "VH298: A Chemical Probe for VHL Biology." Methods in Enzymology, 623, 1-17.
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHDs inhibitor DMOG promotes the vascularization process in the AV loop by HIF-1a up-regulation and the preliminary discussion on its kinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
VH 298 in vitro angiogenesis assay HUVEC protocol
Introduction & Mechanism of Action
VH 298 is a potent, cell-permeable chemical probe that acts as a specific inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Unlike broad-spectrum hypoxia mimetics (e.g., DMOG, Deferoxamine) that inhibit Prolyl Hydroxylases (PHDs), VH 298 directly blocks the protein-protein interaction between VHL and Hydroxia-Inducible Factor
Why use VH 298 for Angiogenesis?
In HUVECs (Human Umbilical Vein Endothelial Cells), VH 298 stabilizes HIF-1
Key Advantage: VH 298 avoids the off-target toxicity associated with iron chelation (DFO) or broad enzyme inhibition (DMOG), providing a cleaner dissection of the HIF-dependent angiogenic pathway.
Experimental Design & Reagents
Critical Reagents
| Reagent | Specification | Source/Notes |
| VH 298 | Purity | Store at -20°C. Dissolve in DMSO to 100 mM stock. |
| HUVEC | Primary, Passage < 6 | Do not use immortalized lines (e.g., EA.hy926) if possible; they lack robust tube-forming capability. |
| Matrix | Growth Factor Reduced (GFR) Basement Membrane | Critical: Use GFR Matrigel/Geltrex to minimize background angiogenesis and isolate VH 298 effects. |
| Basal Media | EBM-2 or equivalent | Low serum (0.5 - 2%) is required during the assay to sensitize cells to the drug. |
| Positive Control | Recombinant VEGF-165 | 10–50 ng/mL |
Dose Selection Strategy
VH 298 exhibits a biphasic effect on angiogenesis.
-
Pro-Angiogenic Window: 10
M – 50 M . (Optimal induction typically ~30 M). -
Inhibitory/Toxic Window: > 100
M . High concentrations may disrupt cytoskeletal integrity or induce apoptosis in primary HUVECs.
Visualizing the Mechanism
Figure 1: Mechanism of VH 298-induced angiogenesis.[3] VH 298 prevents VHL-mediated degradation of HIF-1
Protocol 1: HUVEC Tube Formation Assay
This assay measures the ability of VH 298 to induce capillary-like structures.
Step 1: Matrix Preparation (Day 0)
-
Thaw GFR Basement Membrane Matrix overnight at 4°C on ice. Crucial: Keep tips and tubes pre-chilled; the matrix gels rapidly >10°C.
-
Coat a pre-chilled 96-well plate with 50
L/well of matrix. Avoid bubbles. -
Incubate the plate at 37°C for 30–60 minutes to solidify.
Step 2: HUVEC Preparation
-
Harvest HUVECs (70–80% confluent).[4]
-
Resuspend in Basal Media (containing 0.5% FBS, no growth factors).
-
Note: Starving cells removes the influence of growth factors in the maintenance media.
-
-
Adjust density to 3 x
cells/mL .
Step 3: Treatment & Seeding
Prepare 2X concentrates of treatments to ensure consistent final volume.
-
Condition A (Vehicle): Media + 0.1% DMSO.
-
Condition B (VH 298 Low): Media + 20
M VH 298. -
Condition C (VH 298 Opt): Media + 60
M VH 298 (Final 30 M). -
Condition D (Positive): Media + 50 ng/mL VEGF.
Procedure:
-
Add 50
L of cell suspension (15,000 cells) to each coated well. -
Immediately add 50
L of the 2X Treatment solutions. -
Final Volume: 100
L. Final Cell Density: 1.5 x cells/well.[5]
Step 4: Incubation & Imaging[6][7][8]
-
Incubate at 37°C, 5% CO
. -
Timepoints: Monitor at 4 hours, 8 hours, and 16 hours .
-
Insight: VH 298 requires transcriptional activation. While VEGF effects are seen in 4-6h, VH 298 induced tubes may peak slightly later (8-12h) as the autocrine VEGF loop establishes.
-
-
Imaging: Stain with Calcein AM (2
g/mL) for 30 mins for fluorescence imaging, or use Phase Contrast.
Protocol 2: Scratch (Migration) Assay
VH 298 significantly accelerates endothelial migration, a precursor to angiogenesis.
-
Seeding: Seed HUVECs in a 24-well plate to form a 100% confluent monolayer.
-
Starvation: Switch to low-serum (1%) media for 4–6 hours.
-
Wounding: Create a scratch using a P200 pipette tip. Wash 2x with PBS to remove debris.
-
Treatment: Add media containing 30
M VH 298 or Vehicle. -
Monitoring: Image at 0h, 12h, and 24h.
-
Quantification: Measure % Wound Closure =
.
Data Analysis & Troubleshooting
Quantification Metrics
Use ImageJ (Angiogenesis Analyzer plugin) to quantify:
-
Total Tube Length: The most robust metric for early angiogenesis.
-
Number of Junctions/Nodes: Indicates network complexity.
-
Total Mesh Area: Indicates mature network formation.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No tubes in Control or Treated | Matrix failure or Cell Passage too high | Use HUVEC < P6. Ensure Matrix didn't solidify before coating. |
| Cells clump into balls | Toxicity or seeding density too high | Reduce VH 298 conc. to <50 |
| High Background in Vehicle | Growth factors in matrix or media | Use Growth Factor Reduced matrix. Lower FBS to 0.5%. |
| Weak effect of VH 298 | Insufficient time for VEGF induction | Pre-incubate HUVECs with VH 298 for 4h before seeding on Matrigel. |
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications, 7, 13312.
-
Deng, L., et al. (2019). Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling. Journal of Diabetes Research, 2019, 2843725.
-
Thermo Fisher Scientific. Endothelial Cell Tube Formation Assay Protocol.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
VH 298 PROTAC linker attachment site design
Application Note: Strategic Design of VH 298-Based PROTACs
Abstract & Introduction
The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a premier recruitment module for Proteolysis Targeting Chimeras (PROTACs).[1] While the seminal ligand VH 032 utilizes an acetyl group at the Left-Hand Side (LHS) as a linker attachment point, its optimized derivative, VH 298 , offers superior binding affinity (
However, the structural features that endow VH 298 with its potency—specifically the LHS cyanocyclopropyl moiety —create a unique design challenge. Unlike VH 032, where the LHS is the standard exit vector, designing PROTACs based on VH 298 requires a strategic shift to the Right-Hand Side (RHS) Phenyl position to preserve the critical binding interactions driven by the cyanocyclopropyl group.
This guide details the structural rationale, computational validation, and synthetic protocols for engineering VH 298-based PROTACs, focusing on the Phenolic Ether Exit Vector .
Structural Analysis: The "Exit Vector" Dilemma
To design a functional PROTAC, one must identify a solvent-exposed vector that tolerates linker attachment without disrupting the binary VHL-Ligand complex.
Crystal Structure Insight (PDB: 5LLI)
Analysis of the VH 298-VHL complex (PDB: 5LLI) reveals the distinct roles of the ligand's termini:
-
LHS (Cyanocyclopropyl): This group is crucial for VH 298's high affinity. The cyano group forms a specific hydrogen bond network with a structural water molecule and His115 .[2] Modifying this group (e.g., converting it to a linker amide) typically reverts the affinity to that of VH 032, negating the advantage of using VH 298.
-
Core (Hydroxyproline): Buried deep within the hydrophobic pocket. Strictly conserved. Any modification here abolishes binding (The "Anchor").
-
RHS (Phenyl Group): The phenyl ring of the tyrosine-mimetic tail sits in a solvent-exposed channel. Specifically, the para-position (phenol) or the benzylic position are accessible.
Decision Logic: LHS vs. RHS
The following decision tree illustrates why the RHS is the preferred vector for VH 298 specifically, whereas LHS is standard for VH 032.
Figure 1: Decision logic for selecting the Linker Attachment Site. For VH 298, the RHS strategy is essential to maintain the affinity gains provided by the cyanocyclopropyl group.
Protocol 1: Computational Validation (Docking)
Before synthesis, validate that the proposed linker does not induce steric clash with Tyr98 or His110 residues near the RHS exit.
Software: Schrödinger Glide, MOE, or AutoDock Vina. Input Structure: PDB ID 5LLI (VH 298 bound to VCB complex).[2][3]
-
Preparation:
-
Remove solvent molecules (except the critical water bridging the cyanocyclopropyl group and His115).
-
Protonate His115 appropriately.
-
-
Ligand Design:
-
Build the VH 298 core.
-
Modification: Attach a PEG-3 or Alkyl-C6 linker to the para-phenolic oxygen (RHS).
-
-
Docking Grid: Center grid on the hydroxyproline pocket.
-
Analysis Criteria:
-
RMSD: Ligand core must deviate < 1.0 Å from the crystal pose.
-
Exit Vector: The linker must project into the solvent without intersecting the protein surface.
-
Score: Binding energy should be comparable to the parent VH 298.
-
Protocol 2: Chemical Synthesis (RHS Functionalization)
This protocol describes the "Phenolic Ether" strategy.[4] This approach modifies the commercially available or synthesized VHL ligand precursor at the phenol stage before final coupling.
Objective: Synthesize a VH 298 derivative with a functionalized linker at the RHS Phenol.
Reaction Scheme Overview
-
Alkylation: Alkylation of the phenol (Boc-protected precursor) with a bromo-linker.
-
Deprotection: Removal of the Boc group.
-
Coupling: Coupling with the LHS Cyanocyclopropyl moiety.
Step-by-Step Methodology
Reagents:
-
Compound A: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-hydroxyphenyl)methyl)pyrrolidine-2-carboxamide (VHL Ligand Precursor).
-
Linker: tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (Example PEG-linker).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF (Anhydrous).
Procedure:
-
Phenol Alkylation (Linker Attachment):
-
Dissolve Compound A (1.0 eq) in anhydrous DMF (0.1 M).
-
Add
(1.5 eq) and stir at RT for 15 min. -
Add the Bromo-Linker (1.1 eq) dropwise.
-
Heat to 60°C under
atmosphere for 4-12 hours. -
Monitor: TLC/LC-MS for disappearance of starting material.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. Purify via Flash Column Chromatography (Hexane/EtOAc).
-
-
N-Boc Deprotection:
-
Dissolve the alkylated intermediate in DCM.
-
Add TFA (20% v/v). Stir at RT for 1 hour.
-
Concentrate in vacuo to yield the TFA salt.
-
-
LHS Coupling (Installing the "VH 298" Cap):
-
Crucial Step: This installs the high-affinity cyanocyclopropyl group.
-
Dissolve (S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoic acid (The VH 298 "Left Hand" acid) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.
-
Add the deprotected amine from Step 2.
-
Stir at RT for 2 hours.
-
Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Data Output Table: Expected Intermediates
| Step | Intermediate Structure | Key Spectral Feature (1H NMR) |
| 1 | Boc-Hyp-Phenol-Linker | |
| 2 | NH-Hyp-Phenol-Linker | Loss of Boc singlet. |
| 3 | VH 298-Linker |
Protocol 3: Biophysical Validation (Fluorescence Polarization)
Once synthesized, you must verify that the linker attachment has not compromised the VHL binding affinity.
Assay Principle: Competitive displacement of a fluorescently labeled HIF-1
Materials:
-
Protein: Recombinant VCB complex (VHL-ElonginB-ElonginC).
-
Tracer: FAM-labeled HIF-1
peptide (5-FAM-DEALJHALA-NH2, where J=Hydroxyproline). -
Test Compound: Your synthesized VH 298-Linker.
-
Control: Unmodified VH 298.
Protocol:
-
Master Mix: Prepare VCB protein (final conc. ~50-100 nM) and FAM-Tracer (final conc. 10-20 nM) in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Titration: Prepare a serial dilution of the Test Compound (e.g., 10
M down to 0.1 nM) in DMSO. -
Incubation: Add 1
L of compound dilution to 19 L of Master Mix in a 384-well black low-volume plate. -
Equilibration: Incubate at RT for 30 minutes in the dark.
-
Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PHERAstar).
-
Analysis: Fit data to a 4-parameter logistic model to determine
. Convert to using the Cheng-Prusoff equation.
Acceptance Criteria:
-
The
of the VH 298-Linker should be within 3-fold of the unmodified VH 298 parent. -
If
increases >10-fold, the linker is likely causing steric clash or inducing a conformational change; reconsider the linker length or chemistry.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-alpha hydroxylation via VHL inhibition.[5][6][7] Nature Communications.[7][8] [Link][7]
- Seminal paper describing the discovery and structure of VH 298.
-
Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1] Nature Communications.[7][8] [Link]
- Describes linker strategies for VHL ligands, specifically comparing Acetyl vs.
-
Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
- Provides structural insights into VHL-PROTAC ternary complexes (MZ1).
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. [Link]
- Detailed SAR on the hydroxyproline core.
Sources
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5lli - pVHL:EloB:EloC in complex with VH298 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Application Note: Local Injection Protocol for VH 298 in Rat Wound Healing Models
Executive Summary & Rationale
This protocol details the formulation and administration of VH 298 , a highly potent and specific chemical probe that stabilizes Hypoxia-Inducible Factor 1
The Scientific Premise:
Chronic wounds, particularly in diabetic models, suffer from the "Hypoxia Paradox." While the tissue is hypoxic, the adaptive HIF-1
Critical Constraint: VH 298 exhibits a biphasic efficacy profile.[3][4] Low concentrations (~30 µM) promote angiogenesis, while high concentrations (>100 µM) have been shown to suppress vessel formation and migration.[4] Precision in formulation and dosing is non-negotiable.
Mechanism of Action
VH 298 binds to the VHL E3 ligase complex, preventing it from recognizing hydroxylated HIF-1
Figure 1: Mechanism of VH 298.[2][3][6][7][8][9][10][11][12][13][14] By competitively binding to VHL, VH 298 prevents the recognition of HIF-1
Compound Formulation (Critical Step)
VH 298 is lipophilic and poorly soluble in water. Direct dissolution in saline will result in precipitation and inconsistent dosing.
Reagents
-
VH 298 Powder: Store at -20°C.
-
DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade.
-
PEG 300 or PEG 400: Polyethylene glycol (co-solvent).
-
Tween 80: Surfactant.
-
Sterile Saline (0.9% NaCl): Diluent.
Formulation Protocol (30 µM Target In Vivo)
Note: The concentration below is for the injection solution . If you are preparing a stock, keep it at 10-50 mM in 100% DMSO.
Vehicle Composition: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline.
-
Weighing: Calculate mass for a 1 mM stock first to ensure accuracy (VH 298 MW ≈ 523.65 g/mol ).
-
Primary Solubilization: Dissolve VH 298 in 100% DMSO to create a high-concentration master stock (e.g., 10 mM). Vortex until completely clear.
-
Intermediate Mix: Add the required volume of PEG 300 and Tween 80 to the DMSO stock. Vortex thoroughly.
-
Final Dilution: Slowly add warm (37°C) Sterile Saline while vortexing to reach the final volume.
| Component | Volume Fraction | Function |
| DMSO (with VH 298) | 5% | Primary solvent (solubilizes drug) |
| PEG 300 | 40% | Co-solvent (prevents precipitation) |
| Tween 80 | 5% | Surfactant (stabilizes emulsion) |
| Saline | 50% | Carrier (isotonicity) |
In Vivo Experimental Protocol
Animal Model[4][9][14][15]
-
Subject: Wistar or Sprague-Dawley Rats (Male, 200–250g).
-
Diabetic Induction (Optional but Recommended): Streptozotocin (STZ) 60 mg/kg IP. Confirm blood glucose >16.7 mmol/L after 72h.
-
Anesthesia: Isoflurane (3-4% induction, 2% maintenance) or Ketamine/Xylazine IP.
Wounding Procedure
-
Preparation: Shave dorsal hair and depilate.[12] Sterilize with Betadine and 70% ethanol.
-
Excision: Create two full-thickness excisional wounds (one on each side of the midline) using a 6 mm or 8 mm sterile biopsy punch .
-
Stabilization: Apply a silicone splint (optional) if preventing contraction is required to study re-epithelialization specifically.
Injection Technique (The 4-Quadrant Method)
Direct injection into the wound bed can cause fluid accumulation and disrupt the granulation tissue. Injection around the margins is superior.
-
Needle: 30G insulin syringe.
-
Volume: 100 µL total per wound.
-
Frequency: Every 2 days (Day 0, 2, 4, 6, etc.) until closure or harvest.
Step-by-Step Injection:
-
Draw 100 µL of the 30 µM VH 298 formulation.
-
Visualize the wound as a clock face.
-
Inject 25 µL intradermally at 4 points: 12, 3, 6, and 9 o'clock positions, approximately 2mm from the wound edge.
-
Control: The contralateral wound (or separate animal group) must receive the Vehicle Only (5% DMSO/PEG/Tween/Saline) using the exact same technique.
Figure 2: Experimental Timeline. Consistent dosing every 48 hours is critical for maintaining HIF stabilization.
Validation & Readouts
To prove the protocol worked, you must validate the molecular mechanism (HIF stabilization) and the phenotypic outcome (healing).
Molecular Validation (Western Blot / IHC)
-
Target: HIF-1
and Hydroxy-HIF-1ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[5][10][15] -
Timing: Harvest tissue 4–6 hours after the final injection for peak HIF protein levels.
-
Expectation: VH 298 treated wounds should show elevated HIF-1
compared to vehicle.
Phenotypic Readouts
| Assay | Marker/Method | Purpose |
| Wound Closure | ImageJ Tracing | Calculate % closure: |
| Angiogenesis | CD31 (PECAM-1) IHC | Count microvessel density (MVD) in the granulation tissue. |
| Cell Proliferation | Ki67 Staining | Assess proliferation of keratinocytes at wound edges. |
| Collagen | Masson’s Trichrome | Visualize collagen deposition and organization. |
Troubleshooting & Self-Validation
Problem: Toxicity or Delayed Healing
-
Cause: Concentration too high.
-
Validation: Check literature (Frost et al., 2016; Qiu et al., 2019). High doses (>100 µM) inhibit endothelial tube formation.[4]
-
Solution: Dilute to 10–30 µM. Ensure the DMSO content in the final injection is <5-10%.
Problem: Precipitation in Syringe
-
Cause: "Crashing out" upon contact with saline.
-
Solution: Increase PEG 300 concentration to 40-50%. Keep solution warm (37°C) prior to injection.
Problem: No HIF-1
-
Cause: Transient stabilization. HIF-1
degrades rapidly once the inhibitor clears. -
Solution: Harvest tissue strictly within 2-6 hours of the last injection. Do not wait 24 hours after the last dose to harvest for protein analysis.
References
-
Frost, J., Galdeano, C., Soares, P., et al. (2016).[10][16] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][5][6] Nature Communications, 7, 13312.[1][10] [10]
-
Qiu, J., Li, S., Wei, H., et al. (2019). Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling.[17] Journal of Diabetes Research, 2019, 1-12.
-
Buckley, D. L., Van Molle, I., Gareiss, P. C., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[1][13][18][19] Journal of the American Chemical Society, 134(36), 14686–14689.
-
Sohail, A., & Klaveness, J. (2021). Vehicles for In Vivo Administration of Poorly Soluble Drugs.[20] ResearchGate.[13]
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. anatomyjournal.ir [anatomyjournal.ir]
- 9. Ischemia Impaired Wound Healing Model in the Rat—Demonstrating Its Ability to Test Proangiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. jmatonline.com [jmatonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilization of HIF-1alpha is critical to improve wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico , in vitro , and in vivo strate ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05364K [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
High-Performance Application Note: VH 298 Solubility & Cell Treatment Protocol
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that stabilizes Hypoxia-Inducible Factor
Critical Challenge: VH 298 exhibits high hydrophobicity and negligible aqueous solubility. Improper handling leads to compound precipitation ("crashing out") in cell culture media, resulting in variable data and false negatives. This guide provides a validated protocol for solubilization, storage, and cellular delivery to ensure experimental reproducibility.
Physicochemical Profile
Understanding the physical limitations of VH 298 is the first step to a successful experiment.
| Property | Data | Notes |
| Chemical Name | VH 298 | VHL inhibitor |
| Molecular Weight | 523.65 g/mol | Large, hydrophobic molecule |
| Formula | C₂₇H₃₃N₅O₄S | |
| CAS Number | 2097381-85-4 | |
| Solubility (DMSO) | ~100 mM (52 mg/mL) | Excellent. Preferred solvent. |
| Solubility (Ethanol) | ~100 mM (52 mg/mL) | Good, but DMSO is preferred for cell culture. |
| Solubility (Water) | Insoluble | Do NOT attempt aqueous stock solutions. |
| Appearance | White to off-white solid |
Protocol A: Preparation of Master Stock Solutions
Objective: Create a stable, high-concentration stock solution free of micro-precipitates.
Reagents Required[6][7][8][9]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent).
-
Amber glass vials or low-binding polypropylene microcentrifuge tubes.
Step-by-Step Methodology
-
Equilibration: Allow the VH 298 vial to warm to room temperature (RT) for 15 minutes before opening. Why? This prevents condensation of atmospheric moisture inside the hygroscopic DMSO stock, which degrades the compound.
-
Calculation: Determine the volume of DMSO required for a 50 mM stock.
-
Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]
-
Example: For 5 mg of VH 298:
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.
-
Checkpoint: Inspect the solution against a light source. It must be perfectly clear. If particles remain, sonicate in a water bath for 5 minutes at RT.
-
-
Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage:
Protocol B: Cell Treatment (The "Anti-Crash" Method)
Objective: Dilute the hydrophobic stock into aqueous media without causing immediate precipitation.
Target Concentration: Typically 50 µM to 100 µM for robust HIF stabilization in HeLa, U2OS, or RCC4 cells. Vehicle Control: DMSO (final concentration must match treatment, typically 0.1% – 0.2%). Negative Control: cis-VH 298 (stereoisomer with significantly lower binding affinity).[4]
The "Step-Down" Dilution Technique
Directly shooting high-concentration DMSO stock into cold media often causes localized precipitation. Use this method instead:
-
Warm the Media: Ensure cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Proteins in FBS (albumin) help solubilize hydrophobic small molecules.
-
Intermediate Dilution (Optional but Recommended for High Doses):
-
If treating at 100 µM, prepare a 10x working solution (1 mM) in media first.
-
Add 2 µL of 50 mM Stock to 98 µL of warm media. Vortex immediately.
-
Add this 10x mix to your cells (1:10 dilution).
-
-
Direct Addition (Standard):
-
Pipette the required volume of DMSO stock directly into the center of the well/dish while swirling the media gently.
-
Do not pipette onto the plastic wall or the liquid surface where it might form a film.
-
-
Mixing: Gently rock the plate (North-South, East-West). Do not swirl circularly, which concentrates the drug in the center.
Maximum Tolerated DMSO
Ensure the final DMSO concentration does not exceed 0.5% (v/v) .
-
Example: 100 µM treatment using a 50 mM stock results in 0.2% DMSO. This is well within the safe range for most mammalian cell lines.
Mechanism of Action & Workflow Visualization
Diagram 1: Mechanism of VHL Inhibition
VH 298 mimics hypoxia by blocking the destruction of HIF-
Caption: VH 298 competitively binds VHL, preventing HIF-1α recognition and degradation.[1][3]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from powder reconstitution to cellular analysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or media too cold. | Warm media to 37°C. Use the "Intermediate Dilution" step. Ensure final DMSO < 0.5%. |
| Cell Toxicity | DMSO concentration > 1% or off-target effects. | Check calculations. Lower VH 298 dose to 50 µM. Include a vehicle-only control. |
| No HIF Stabilization | Compound degradation or insufficient time. | Use fresh aliquot from -80°C. Ensure incubation is at least 1–2 hours for protein accumulation. |
| High Background | Non-specific antibody binding. | Use cis-VH 298 as a negative control to confirm VHL-specific effects.[6] |
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications, 7, 13312.
-
Tocris Bioscience. VH 298 Product Information & Solubility Data.
-
SelleckChem. VH 298 Protocol and Chemical Properties.
-
Frost, J., & Rocha, S. (2021). VHL inhibitor binding increases intracellular level of VHL.[7] ResearchGate / University of Liverpool.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: VH 298 Treatment Protocol for RCC4 Cell Models
Abstract & Core Rationale
VH 298 is a potent, cell-permeable chemical probe that acts as a direct inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Unlike hypoxia mimetics that target Prolyl Hydroxylase Domain (PHD) enzymes (e.g., DMOG, IOX2), VH 298 blocks the protein-protein interaction (PPI) between VHL and HIF-1α downstream of hydroxylation.[3]
Critical Experimental Context (The RCC4 Paradox): Researchers working with RCC4 cells must distinguish between two distinct cell lines to interpret data correctly:
-
Parental RCC4 (VHL -/-): These cells harbor a premature stop codon in the VHL gene. They lack functional VHL protein and exhibit constitutively high levels of HIF-1α even in normoxia. Treatment of parental RCC4 cells with VH 298 should yield NO significant change in HIF-1α levels , as the target (VHL) is non-functional. These serve as a specificity control.
-
RCC4-VHL (VHL WT): These are RCC4 cells stably reconstituted with wild-type VHL.[4] They exhibit low basal HIF-1α in normoxia. Treatment of RCC4-VHL with VH 298 restores the high-HIF phenotype , validating the probe's efficacy.
This protocol details the differential treatment of these lines to validate on-target engagement.
Mechanism of Action
VH 298 binds to the VHL E3 ligase complex, occupying the binding pocket usually reserved for hydroxyproline-HIF-1α. This prevents ubiquitination and subsequent proteasomal degradation of HIF-1α.
Figure 1: Mechanism of VH 298.[5] The probe competitively inhibits VHL, preventing HIF-1α degradation and forcing a hypoxic transcriptional program under normoxic conditions.[2][3]
Pre-Experimental Planning
Reagents & Solubility
-
VH 298 (Active Probe): Dissolve in high-grade anhydrous DMSO.
-
Stock Concentration: 100 mM recommended.
-
Storage: -20°C (stable for >6 months). Avoid repeated freeze-thaw cycles; aliquot into single-use volumes (e.g., 20 µL).
-
-
cis-VH 298 (Negative Control): The inactive epimer.[6] Essential for proving that effects are due to VHL binding and not general chemical toxicity.
-
DMOG (Positive Control): A PHD inhibitor (1 mM) to serve as a broad-spectrum hypoxia reference.
Cell Culture Conditions[4][7][8]
-
Base Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.
-
Selection Antibiotics:
-
RCC4 Parental: None.
-
RCC4-VHL: Often maintained in G418 (0.5 - 1 mg/mL) to retain the VHL plasmid. Note: Remove G418 24 hours prior to VH 298 treatment to avoid potential drug-drug interference, although interference is rare.
-
Detailed Protocol: Treatment & Analysis
Phase 1: Preparation (Day 0)
-
Seeding: Seed RCC4 and RCC4-VHL cells in 6-well plates.
-
Density:
cells/well. -
Goal: Achieve 70-80% confluency at the time of treatment (Day 1). Over-confluency can induce mild hypoxia, confounding results.
-
Phase 2: Treatment (Day 1)
-
Stock Prep: Thaw 100 mM VH 298 stock at room temperature. If precipitate is visible, warm to 37°C and vortex until clear.
-
Dilution: Prepare a 2X Master Mix in pre-warmed media to ensure rapid and homogenous mixing.
-
Target Final Concentration:50 µM - 100 µM .
-
Note: While
is nanomolar, cellular permeability and competition with high intracellular HIF concentrations in cancer cells often require 50-100 µM for maximal saturation.
-
-
Application:
-
Aspirate old media.
-
Add fresh media containing VH 298.
-
Vehicle Control: DMSO (final concentration must match treated wells, typically 0.1%).
-
Negative Control: cis-VH 298 (same concentration as VH 298).
-
Phase 3: Incubation & Harvest
-
Timepoint A (HIF Stabilization): 2 hours. (Best for Western Blot of HIF-1α).
-
Timepoint B (Downstream Targets): 16–24 hours. (Best for CA9/GLUT1 protein or mRNA).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for comparative analysis.
Data Analysis & Expected Results
To validate the experiment, you must observe the specific differential response between the cell lines.
Western Blot Validation
Lysis Buffer: Use RIPA buffer supplemented with Protease Inhibitors and Deferoxamine (DFO, 100 µM) .
-
Why DFO? It prevents post-lysis hydroxylation/degradation of HIF-1α during the extraction process.
Primary Antibodies:
-
Hydroxy-HIF-1α (Specific for VH 298 mode of action: VH 298 leads to accumulation of hydroxylated HIF, unlike PHD inhibitors).[2][3]
-
Carbonic Anhydrase IX (CA9) (Downstream target).
-
VHL (To confirm presence/absence in respective lines).
Expected Outcome Matrix[4][8]
| Target Protein | Cell Line | Vehicle (DMSO) | cis-VH 298 (Neg Ctrl) | VH 298 (100 µM) | Interpretation |
| HIF-1α | RCC4 (VHL -/-) | HIGH | HIGH | HIGH | No effect (Target absent). |
| HIF-1α | RCC4-VHL (WT) | LOW | LOW | HIGH | Successful on-target stabilization. |
| OH-HIF-1α | RCC4-VHL (WT) | LOW | LOW | HIGH | Confirms PHD enzymes are active; VHL is blocked.[3] |
| CA9 | RCC4-VHL (WT) | LOW | LOW | HIGH | Transcriptional activation (requires >12h). |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation on cells | Drug crashed out of solution upon addition. | Dilute VH 298 in pre-warmed media (37°C) immediately before adding to cells. Do not add cold DMSO stock directly to cold media. |
| No HIF-1α in RCC4-VHL | Incubation too long or concentration too low. | HIF-1α has a short half-life. Ensure harvest is rapid. Increase dose to 100 µM. |
| High Basal HIF in RCC4-VHL | Hypoxic culture conditions. | Check incubator CO2/O2 calibration. Ensure cells are not over-confluent (>90%), which creates local hypoxia. |
| Toxicity | DMSO concentration > 0.5%. | Ensure final DMSO concentration is <0.2%. |
References
-
Frost, J., et al. (2016).[1][5] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[2][3] Nature Communications, 7, 13312.[1][3][5][7] [1][5]
-
Structural Genomics Consortium (SGC). VH 298 Chemical Probe Profile. SGC Probes.
-
Frost, J., et al. (2021).[8] VHL inhibitor binding increases intracellular level of VHL.[8] Cell Chemical Biology.
-
Chemical Probes Portal. VH298 Review and Guidelines.
Sources
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting Properties of Hypoxia-Inducible Factor 1 (HIF-1) and HIF-2 in von Hippel-Lindau-Associated Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Application Note: In Vivo Administration of VH 298
This Application Note and Protocol guide details the in vivo administration of VH 298 , a potent chemical probe for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Molecule: VH 298 (VHL Inhibitor) CAS: 2097381-85-4 Primary Application: Stabilization of HIF-1α to study hypoxic signaling, angiogenesis, and wound healing.
Executive Summary & Mechanism
VH 298 is a high-affinity (K_d ~80–90 nM), cell-permeable inhibitor of the VHL E3 ubiquitin ligase. Unlike prolyl hydroxylase (PHD) inhibitors (e.g., Roxadustat) that act upstream, VH 298 acts downstream of HIF-α hydroxylation. It competitively blocks the protein-protein interaction between VHL and the hydroxylated oxygen-dependent degradation domain (ODD) of HIF-1α.
Physiological Outcome: This blockade prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α. The result is a rapid, concentration-dependent accumulation of HIF-1α (and HIF-2α) under normoxic conditions, triggering the transcription of hypoxia-responsive genes such as VEGF, EPO, and GLUT1.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanism of Action of VH 298. The molecule competitively binds to VHL, preventing the recognition of hydroxylated HIF-1α, thereby bypassing proteasomal degradation and inducing a hypoxic transcriptional response.
Physicochemical Profile & Formulation Strategy
VH 298 is a hydrophobic molecule with limited aqueous solubility. Successful in vivo delivery requires a formulation that prevents precipitation in the peritoneal cavity or subcutaneous space.
| Parameter | Value | Notes |
| Molecular Weight | 523.65 g/mol | |
| Solubility (DMSO) | ~100 mg/mL (190 mM) | Excellent stock solvent. |
| Solubility (Water) | < 1 mg/mL | Poor. Requires co-solvents or cyclodextrins. |
| LogP | ~3.5 - 4.0 | Lipophilic. |
| Stability | High metabolic stability | Resistant to rapid microsomal clearance. |
Formulation Protocols
Choose Method A for maximum tolerability (recommended for repeated dosing). Choose Method B for acute, single-dose studies or if cyclodextrins are unavailable.
Method A: Cyclodextrin-Based (Preferred)
Best for: Repeated IP injections, minimizing vehicle-induced inflammation.
-
Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).
-
Preparation Steps:
-
Stock: Dissolve VH 298 in 100% DMSO to a concentration of 50 mg/mL .
-
Vehicle Base: Prepare a 20% (w/v) solution of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in sterile 0.9% saline. Filter sterilize (0.22 µm).
-
Mixing: Slowly add the DMSO stock (10% of final volume) to the SBE-β-CD solution (90% of final volume) while vortexing vigorously.
-
Result: A clear solution or stable suspension suitable for injection.[1]
-
Storage: Prepare fresh daily.
-
Method B: PEG/Tween (Standard)
Best for: Single-dose PK studies or acute pharmacodynamics.
-
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Preparation Steps:
-
Stock: Dissolve VH 298 in 100% DMSO.
-
Sequential Addition: Add PEG300 (40% vol) and vortex.
-
Add Tween-80 (5% vol) and vortex.
-
Slowly add warm (37°C) 0.9% Saline (45% vol) while vortexing.
-
Note: If precipitation occurs, sonicate at 37°C for 5–10 minutes.
-
In Vivo Administration Protocols
Protocol 1: Systemic Administration (Intraperitoneal)
This route is used to study systemic hypoxic responses, anemia correction, or tissue ischemia protection.
-
Species: Mouse (C57BL/6 or similar).
-
Dose: 50 mg/kg .[2]
-
Route: Intraperitoneal (IP).[2]
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Step-by-Step Procedure:
-
Weigh Animals: Accurate weighing is critical for dosing.
-
Formulate: Prepare VH 298 at 5 mg/mL using Method A or B above.
-
Calculation: 50 mg/kg dose ÷ 5 mg/mL conc = 10 mL/kg injection volume.
-
-
Injection: Restrain the mouse and inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.
-
Monitoring: Monitor for signs of distress (hunching, piloerection) for 30 mins post-injection.
-
Sampling (PK/PD):
-
Peak Plasma (Tmax): Typically 0.5 – 2 hours.
-
PD Effect (HIF-1α protein): Harvest tissues (liver, kidney) at 2–4 hours post-dose. HIF-1α degrades rapidly; rapid tissue harvesting and snap-freezing in liquid nitrogen are mandatory.
-
Protocol 2: Local Administration (Wound Healing)
Based on Qiu et al. (2019), local administration avoids systemic exposure and maximizes concentration at the injury site.
-
Application: Diabetic wound healing, localized ischemia.
-
Dose: 30 – 100 µM (concentration in injected volume).
-
Vehicle: PBS or Hydrogel (e.g., GelMA).
Step-by-Step Procedure:
-
Stock: Dilute DMSO stock into sterile PBS to reach a final concentration of 100 µM. Ensure DMSO content is <0.5% to avoid solvent toxicity to fibroblasts.
-
Injection: Inject 50–100 µL subcutaneously (SC) at 4 points around the wound margin.
-
Frequency: Every 2 days (q.o.d) until wound closure.
-
Readout: Measure wound closure rate, angiogenesis (CD31 staining), and collagen deposition.
Pharmacodynamics & Validation
To validate that VH 298 has successfully engaged VHL in vivo, you must demonstrate HIF-1α stabilization.
| Biomarker | Method | Timepoint | Expected Result |
| HIF-1α Protein | Western Blot | 2–4 hrs | Strong band at ~120 kDa (normally undetectable). |
| HIF-2α Protein | Western Blot | 2–4 hrs | Increased band intensity. |
| VEGF mRNA | qPCR | 6–12 hrs | >2-fold increase (Target Gene). |
| GLUT1 mRNA | qPCR | 6–12 hrs | Significant upregulation (Glycolytic shift). |
| EPO | ELISA (Serum) | 12–24 hrs | Increased serum Erythropoietin levels. |
Critical Control: Always include a vehicle-only control group. For Western Blots, use a positive control lysate (e.g., Cobalt Chloride or Desferrioxamine treated cells) to confirm the antibody is working.
Troubleshooting & Optimization
-
Precipitation in Syringe:
-
Cause: Rapid cooling of the formulation or insufficient solubilizers.
-
Solution: Keep the formulation warm (37°C) prior to injection. Switch to the Cyclodextrin (Method A) vehicle.
-
-
No HIF-1α Detected:
-
Cause: Tissue processing delay. HIF-1α has a half-life of <5 mins in oxygenated buffers.
-
Solution:Snap freeze tissues immediately upon excision. Do not rinse in PBS for prolonged periods. Use lysis buffers containing proteasome inhibitors (MG132) and Deubiquitinase inhibitors (N-ethylmaleimide) during extraction.
-
-
Toxicity/Weight Loss:
-
Cause: High DMSO concentration or off-target effects at >100 mg/kg.
-
Solution: Reduce DMSO to 5%.[3] Ensure dose does not exceed 50 mg/kg per injection.
-
References
-
Frost, J. et al. (2016).[4] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[4] Nature Communications.[4] [4]
-
Qiu, S. et al. (2019).[4] Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling.[4] Journal of Diabetes Research.
-
Soares, P. et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry.[2][5][6]
-
Frost, J. et al. (2021).[7] The Use of VH298 to Trigger the Hypoxic Response in Mice. (Cited in context of VHL probe reviews).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Oxidative hypoxia drives TGF-β1–induced fibrosis under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VH298 Solubility
Welcome to the technical support guide for VH298, a potent VHL E3 ligase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of VH298 during experimental work. We will explore the underlying reasons for these issues and provide robust, field-tested protocols to ensure the successful integration of VH298 into your assays.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions regarding VH298 handling and solubility.
Q1: What are the fundamental physicochemical properties of VH298 I should be aware of?
A1: Understanding the basic properties of VH298 is the first step to designing a successful experimental plan. VH298 is a potent inhibitor of the VHL:HIF-α interaction, widely used as a chemical probe and as a component in PROTAC® development.[1][2][3] Like many small molecule inhibitors that are optimized for high-affinity binding to a protein target, it is inherently hydrophobic, which leads to poor solubility in aqueous solutions.
Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Weight | ~523.6 g/mol | [4] |
| Molecular Formula | C₂₇H₃₃N₅O₄S | [4] |
| Purity | Typically >98% | [4] |
| Solubility in DMSO | ≥ 83 mg/mL (~159 mM) | [1][4] |
| Solubility in Ethanol | ~100 mM | [4] |
| Aqueous Solubility | Very Low / Poor | [5][6] |
PROTAC® is a registered trademark of Arvinas Operations, Inc.
Q2: My VH298 precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening and what is the standard protocol to prevent this?
A2: This is the most common issue encountered and is known as "crashing out." It occurs because the highly hydrophobic VH298, which is stable in a 100% organic solvent like DMSO, is abruptly introduced to a predominantly aqueous environment. The buffer cannot maintain its solubility, causing it to precipitate.
The causality is rooted in the principles of solvent polarity. DMSO is a polar aprotic solvent that can effectively solvate the hydrophobic VH298 molecule.[7] Aqueous buffers are highly polar and cannot do the same. A sudden, large change in solvent polarity upon dilution forces the compound out of solution.
To prevent this, a carefully controlled serial dilution protocol is necessary. This method gradually acclimates the compound to the aqueous environment, minimizing the risk of precipitation.
Standard Protocol for Preparing VH298 Working Solutions
This protocol is a self-validating system. If precipitation is observed at any step, it indicates the concentration limit has been exceeded for that specific solvent/buffer composition, and you should restart with a more dilute intermediate concentration.
-
Prepare a High-Concentration Stock: Dissolve solid VH298 in 100% fresh, anhydrous DMSO to create a high-concentration stock, for example, 10 mM to 50 mM.[1][4] Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can assist, but avoid excessive heat.
-
Perform an Intermediate Dilution (Optional but Recommended): If your final concentration is very low (e.g., in the nM range), create an intermediate stock (e.g., 1 mM) by diluting the high-concentration stock with 100% DMSO.
-
Critical Step - Serial Dilution into Assay Buffer: The key is to never perform a large, single-step dilution. Instead, perform a series of smaller dilutions (e.g., 1:5 or 1:10) directly into your final aqueous assay buffer.
-
Why this works: Each small dilution step introduces the compound to the aqueous environment more gently. Vigorous mixing (vortexing) immediately after adding the compound at each step is crucial to rapidly disperse the molecules before they can aggregate and precipitate.[8]
-
-
Final Dilution: Perform the final dilution to reach your desired working concentration in the assay buffer. The final DMSO concentration should be kept to a minimum (see Q3).
Below is a visual representation of this critical workflow.
Q3: What is the maximum concentration of DMSO I should have in my final assay, and why is it critical to control this?
A3: This is a critical parameter for data integrity. While DMSO is an excellent solvent, it is not biologically inert. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% , and must be consistent across all experimental conditions, including vehicle controls.
Causality & Experimental Impact:
-
Protein Structure: At higher concentrations, DMSO can perturb the conformational stability of proteins, potentially altering enzyme kinetics or binding affinities.[9][10]
-
Cellular Health: In cell-based assays, DMSO concentrations above 0.5% can induce toxicity, affect cell viability, and trigger off-target cellular responses, including changes to the epigenetic landscape.[11][12][13]
-
Assay Interference: DMSO can directly interfere with certain assay components or detection technologies.
The table below provides general guidelines for maximum DMSO concentrations. You must validate the tolerance of your specific assay system.
| Assay Type | Recommended Max DMSO % | Rationale |
| Biochemical (Purified Protein) | ≤ 1.0% | Higher tolerance, but potential for protein destabilization exists.[9] |
| Cell-Based (Short-term, <24h) | ≤ 0.5% | Balances solubility needs with minimizing cytotoxicity.[11] |
| Cell-Based (Long-term, >24h) | ≤ 0.1% | Minimizes long-term stress and off-target effects on gene expression.[12] |
| In Vivo (Formulation) | Varies Greatly | Requires specific formulation with co-solvents approved for animal use. |
Q4: I'm still observing precipitation at my desired concentration, even with careful serial dilution. What advanced solubilization strategies can I employ?
A4: If standard methods fail, especially at higher working concentrations, you can incorporate solubility enhancers into your assay buffer. These agents work by creating micro-environments that are more hospitable to hydrophobic molecules like VH298.
Strategy 1: Incorporate Non-ionic Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of these micelles can encapsulate VH298, keeping it dispersed in the buffer.[14][15]
-
Recommended Surfactants:
-
Tween® 20 or Tween® 80: Commonly used in biochemical assays. Start with a final concentration of 0.01% (v/v) in your assay buffer.
-
Pluronic® F-68: Often used in cell culture for its low cytotoxicity. A final concentration of 0.02% (w/v) is a good starting point.
-
-
Protocol: Prepare your assay buffer containing the surfactant before starting the serial dilution of your VH298 DMSO stock. The presence of the surfactant in the final buffer will help "catch" the compound as it is diluted.[8]
Strategy 2: Use Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with VH298, effectively shielding its hydrophobic regions from the aqueous buffer.[16][][18]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Protocol: Prepare a stock solution of HP-β-CD in your buffer (e.g., 10-50 mM). Use this cyclodextrin-containing buffer as your diluent for the final dilution steps of VH298. The complexation process will significantly enhance the apparent water solubility of VH298.[16]
Q5: How can I be certain my VH298 is fully dissolved in the final buffer before I add it to my cells or protein?
A5: Visual inspection is the first and most critical check. A properly solubilized solution should be clear and free of any visible particulates, Tyndall effect (light scattering), or cloudiness. Hold the tube against a dark background and illuminate it from the side. If you see any "sparkles" or haze, the compound is not fully dissolved. For more rigorous, quantitative analysis, Dynamic Light Scattering (DLS) can be used to detect the presence of sub-micron aggregates, but this is typically reserved for formulation development. For most lab-scale experiments, a clear solution by eye is a sufficient quality control check.
Q6: Are there different solubility considerations for in vivo animal studies compared to in vitro assays?
A6: Absolutely. The requirements for in vivo formulations are far more stringent. The goal is not just to dissolve the compound but to create a stable formulation that is safe, tolerable for the animal, and provides the desired pharmacokinetic profile.[5][7] Standard lab solvents like DMSO are often used in limited quantities, but are typically combined with other vehicles.
Common in vivo formulation strategies for poorly soluble compounds include:
-
Co-solvent systems: Mixtures of DMSO, PEG400, Tween® 80, and saline or water.
-
Suspensions: Micronized drug particles suspended in a vehicle like 0.5% methylcellulose.[5]
-
Cyclodextrin formulations: Using derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD), which is approved for parenteral use.
Developing an in vivo formulation is a complex process that requires careful optimization and is beyond the scope of this basic troubleshooting guide. Collaboration with a formulation science group is highly recommended.[5][6]
References
-
Martinez-Chacin, R., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. ResearchGate. [Link]
-
Martinez-Chacin, R., et al. (2021). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. [Link]
-
Lee, H., et al. (2024). Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells. International Journal of Molecular Sciences. [Link]
-
Lenci, E., & Trabocchi, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecules. [Link]
-
Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Shapiro, A. B. (2017). Response to "Have I a problem with ligand solubility in buffer solution with protein?". ResearchGate. [Link]
-
Singh, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Lee, H., & Lee, C. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Entzminger, K. C., & Chang, C. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of Visualized Experiments. [Link]
-
Harvey, S. R., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry. [Link]
-
Stefansson, S. (2013). Response to "How to dissolve small inhibitor molecules for binding assay?". ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Richter, F., & Schoch, C. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Jicsinszky, L. (2015). Response to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate. [Link]
-
Kumar, S., & Malick, W. A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech. [Link]
-
Almalki, A. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
Lindberg, H. (2015). Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography. Chalmers University of Technology. [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. Biochemical Society Transactions. [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Iaker E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. [Link]
-
ACS Omega. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
-
Al-Adham, I. S. I., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. [Link]
-
Akron Bio. (n.d.). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]
-
YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). [Link]
-
de-Jesus-Soares, A., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. ResearchGate. [Link]
-
YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
VH 298 & cis-VH 298 Technical Support Center
Validating Hypoxia Signaling & VHL Inhibition
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026
System Overview: The Chemical Probe & Its Negative Control[1]
Welcome to the technical guide for the VH 298 chemical probe system. This is not a standard reagent; it is a precision tool designed to block the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
To prove that a biological effect is caused by VHL inhibition (and not general toxicity or off-target binding), you must use the paired negative control, cis-VH 298 .
The Mechanistic Logic
VH 298 acts as a "molecular glue" blocker. It occupies the hydroxyproline-binding pocket of VHL, preventing it from recognizing hydroxylated HIF-1α.
-
VH 298: High-affinity binder (
~80-90 nM).[1][2] Mimics the hydroxyproline residue of HIF-1α. -
cis-VH 298: The diastereomer. It features the cis-hydroxyproline configuration at the C4 position of the pyrrolidine ring. This steric inversion prevents it from fitting into the VHL pocket, rendering it biologically inert against VHL while retaining the same physicochemical properties (solubility, permeability) as the active probe.
Pathway Visualization
The following diagram illustrates the divergent pathways triggered by the active probe versus the negative control.
Figure 1: Mechanism of Action. VH 298 competitively inhibits the VHL-HIF interaction, stabilizing HIF-1α.[3][4] The cis-control fails to bind VHL, allowing normal degradation to proceed.
Compound Handling & Specifications
Before beginning cellular assays, review the physicochemical differences (and similarities) between the probe and its control.
| Feature | VH 298 (Active) | cis-VH 298 (Control) |
| Role | VHL Inhibitor / Chemical Probe | Negative Control |
| Stereochemistry | trans-4-hydroxyproline derivative | cis-4-hydroxyproline derivative |
| VHL Binding ( | 80–90 nM | Negligible / No Binding |
| Cellular Target | VHL E3 Ligase | None (Inert) |
| Solubility | DMSO (up to 100 mM) | DMSO (up to 100 mM) |
| Stock Storage | -20°C (Dark, desiccated) | -20°C (Dark, desiccated) |
Critical Handling FAQs
Q: My compound precipitated upon adding to cell media. Why? A: This is "crash-out." VH 298 is hydrophobic.
-
Solution: Do not add the DMSO stock directly to a large volume of cold media. Instead, perform a serial dilution in DMSO first, or add the DMSO stock dropwise to warm (37°C) media while swirling rapidly. Ensure the final DMSO concentration is <0.5% (ideally 0.1%) to avoid solvent toxicity.[5]
Q: Can I freeze-thaw the DMSO stock? A: Limit freeze-thaw cycles. Both compounds are stable, but repeated moisture introduction (DMSO is hygroscopic) can degrade the compound or alter concentration. Aliquot stocks into single-use volumes (e.g., 10 µL) upon first reconstitution.
The "Gold Standard" Validation Protocol
This protocol is designed to validate VHL inhibition using Western Blotting for HIF-1α stabilization.
Objective: Demonstrate that VH 298 stabilizes HIF-1α while cis-VH 298 does not, at the exact same concentration.
Experimental Workflow
Figure 2: Experimental timeline. Step 3 is the most common point of failure.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (e.g., HeLa, U2OS, or RCC4) to reach 70-80% confluency at the time of treatment.
-
Note: Do not over-confluence; contact inhibition can alter HIF dynamics.
-
-
Treatment Groups (Triplicates Recommended):
-
Group A (Vehicle): DMSO (0.1%).
-
Group B (Active): VH 298 (50 µM or 100 µM).[4]
-
Group C (Negative Control): cis-VH 298 (Same concentration as Group B).
-
-
Incubation:
-
Incubate for 2 to 4 hours for initial HIF-1α stabilization checks.
-
Note: Longer incubations (24h) are suitable for downstream targets (e.g., CA9, GLUT1) but HIF-1α protein levels may fluctuate due to feedback loops.
-
-
Harvesting (The "Rapid Lysis" Technique):
-
Scientific Context: HIF-1α has a half-life of ~5 minutes in oxygenated buffers.[6][7] Standard trypsinization will degrade your signal before you boil the sample.
-
Action:
-
Place plate on a bed of ice.
-
Aspirate media immediately.
-
Wash once with ice-cold PBS.[8]
-
Add boiling SDS-lysis buffer (containing protease inhibitors) directly to the plate.
-
Scrape immediately and transfer to a microfuge tube.
-
Boil at 95°C for 5-10 minutes.
-
-
-
Readout:
-
Run SDS-PAGE.[8] Blot for HIF-1α (approx. 110-120 kDa).
-
Blot for VHL (to check for protein stabilization, see Troubleshooting).
-
Blot for Actin/Tubulin (Loading Control).
-
Troubleshooting & FAQs
Issue: "I see no HIF-1α band in the VH 298 lane."
Diagnosis 1: Lysis was too slow.
-
Fix: If you trypsinized the cells or washed them with room-temp PBS, the re-oxygenation degraded the HIF-1α. Use the direct-to-plate boiling lysis method described above. Diagnosis 2: Antibody Specificity.
-
Fix: HIF-1α antibodies are notoriously finicky. Ensure your antibody is validated for endogenous HIF (e.g., BD Biosciences clone 610959 or similar validated clones). Diagnosis 3: Cell Line Selection.
-
Fix: Ensure your cell line expresses VHL. If you are using a VHL-null line (like RCC4 or 786-O), VH 298 will have no effect because the target is missing.
Issue: "I see a HIF-1α band in the cis-VH 298 (Negative Control) lane."
Diagnosis 1: Concentration Toxicity.
-
Fix: If you used >100 µM, you might be inducing general stress or off-target hypoxia. Titrate down. The "sweet spot" for specific VHL inhibition is often 50 µM . Diagnosis 2: Hypoxic Incubator. [6]
-
Fix: Did you stack plates too high? Or is the incubator fluctuating? Ensure normoxic conditions (21% O2) are stable. The control only works if the background is clean. Diagnosis 3: Contamination.
-
Fix: cis-VH 298 and VH 298 look identical as powders. Verify tube labels and consider running a fresh NMR if stocks are old.
Issue: "My VHL protein levels increased after VH 298 treatment."
Observation: This is actually a sign of success , not failure.
-
Explanation: Binding of VH 298 to VHL thermally stabilizes the VHL protein, protecting it from its own turnover. Frost et al. (2021) documented that VHL inhibitors often cause an accumulation of VHL protein alongside HIF-1α.
-
Action: Proceed with the experiment; this confirms target engagement.
References
-
Frost, J. et al. (2016). "Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition."[2][3] Nature Communications, 7, 13312.
-
[Link]
- Key Finding: Establishes VH 298 as a probe and cis-VH 298 as the non-binding neg
-
-
Frost, J. et al. (2021). "VHL inhibitor binding increases intracellular level of VHL."[9] Cell Chemical Biology, 28(1), 1-10.
-
[Link]
- Key Finding: Explains the phenomenon of VHL protein stabilization upon inhibitor tre
-
-
Soares, P. et al. (2018). "Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: structure-activity relationships leading to the chemical probe VH298." Journal of Medicinal Chemistry, 61(2), 599-618.
-
[Link]
- Key Finding: Detailed SAR and synthesis describing the cis vs trans hydroxyproline stereochemistry.
-
Sources
- 1. VH 298 | Ubiquitin Ligase (E3) Inhibitors: Tocris Bioscience [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
VH298 Technical Support Center: Navigating High-Concentration Experiments
Welcome to the technical support center for VH298. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of VH298, with a special focus on understanding its cytotoxicity limits at high concentrations. Here, we address common questions and troubleshooting scenarios encountered during experimentation in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is VH298 and what is its primary mechanism of action?
A1: VH298 is a potent, cell-permeable small molecule that acts as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary mechanism is to disrupt the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] Under normal oxygen conditions (normoxia), VHL targets HIF-α for proteasomal degradation. By inhibiting this interaction, VH298 effectively stabilizes HIF-α, leading to the activation of hypoxic response pathways, as if the cells were in a low-oxygen environment.[2] Additionally, VH298 is widely utilized as a VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1]
Mechanism of VH298 Action
Caption: VH298 inhibits VHL, preventing HIF-α degradation and activating hypoxic signaling.
Q2: Is VH298 generally considered cytotoxic? What are the recommended working concentrations?
A2: VH298 is generally characterized by its low cytotoxicity.[1] Multiple studies have reported that VH298 exhibits negligible cytotoxic effects in various cell lines, including fibroblast, tumor, and non-tumoral cells, at concentrations up to 150 µM, and in some cases, even as high as 500 µM.[3] Furthermore, at a concentration of 50 µM, it shows minimal off-target effects against a wide panel of kinases, GPCRs, and ion channels.[1]
The optimal working concentration of VH298 is application-dependent. For inducing a hypoxic response, a detectable accumulation of HIF-1α can be observed at concentrations as low as 10 µM.[3] In some studies, concentrations between 30 µM and 100 µM have been shown to promote cell proliferation.[4][5] When used as a component of a PROTAC, the effective concentration will be dictated by the specific PROTAC molecule's potency.
| Parameter | Value | Source(s) |
| General Non-Toxic Limit | Up to 150 µM (some up to 500 µM) | [3] |
| Negligible Off-Target Effects | At 50 µM | [1] |
| Effective Concentration for HIF-1α stabilization | Starting from 10 µM | [3] |
| Concentrations Promoting Proliferation (cell-type dependent) | 30 µM - 100 µM | [4][5] |
Troubleshooting High-Concentration Experiments
Q3: I'm observing unexpected cellular toxicity at high concentrations of VH298. What could be the cause?
A3: While VH298 has a high therapeutic window, observing cytotoxicity at high concentrations, particularly above 100-200 µM, can be attributed to several factors:
-
Cell-Type Specific Sensitivity: Different cell lines can have varying tolerances to chemical compounds. It is crucial to determine the specific IC50 value for your cell line of interest.
-
Biphasic Effects: Some studies have noted biphasic effects of VH298. For instance, while lower concentrations (e.g., 30 µM) promoted angiogenesis in human umbilical vein endothelial cells (HUVECs), higher doses (100 and 200 µM) were found to disrupt tube formation.[4] This suggests that at very high concentrations, off-target effects or pathway over-saturation might lead to detrimental cellular outcomes.
-
Prolonged HIF-1α Stabilization: While often the desired effect, long-term, robust stabilization of HIF-1α can induce downstream cellular stress, including metabolic reprogramming and autophagy, which could contribute to cytotoxicity in some contexts.[6][7]
-
Compound Purity and Solvent Effects: Ensure the purity of your VH298 stock. Impurities could contribute to toxicity. Additionally, the final concentration of the solvent (e.g., DMSO) in your cell culture media should be kept at a non-toxic level (typically <0.5%).
Q4: I am using VH298 as a VHL ligand in my PROTAC, and I'm seeing a decrease in target protein degradation at high PROTAC concentrations. Is this related to VH298 cytotoxicity?
A4: This phenomenon is most likely not due to cytotoxicity but is a classic example of the "hook effect" observed with PROTACs.[8][9] The hook effect occurs at high concentrations where the bifunctional PROTAC molecule saturates both the target protein and the E3 ligase (in this case, VHL) independently. This leads to the formation of binary complexes (PROTAC-Target and PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL) required for ubiquitination and subsequent degradation. As a result, the efficiency of protein degradation decreases.
The PROTAC "Hook Effect"
Caption: High PROTAC concentrations lead to binary complex formation, hindering degradation.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Limit of VH298 in Your Cell Line
This protocol outlines a standard procedure to assess the cytotoxicity of VH298 using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.[10]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
VH298 stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Phosphate-buffered saline (PBS)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of VH298 in complete culture medium. A typical concentration range to test would be from 0.1 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used for VH298).
-
Treatment: Remove the old medium from the cells and add 100 µL of the VH298 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals dissolve. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then reading the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the VH298 concentration to determine the IC50 value.
Cytotoxicity Assay Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Technical Support Center: VH 298 & Angiogenesis Applications
Topic: Optimizing VH 298 for Angiogenesis Assays (Biphasic & Temporal Dynamics)
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that stabilizes Hypoxia-Inducible Factor α (HIF-α) subunits by blocking the VHL:HIF-α protein-protein interaction.[1][2][3] Unlike upstream Prolyl Hydroxylase (PHD) inhibitors (e.g., DMOG, IOX2), VH 298 acts downstream, offering higher specificity for the VHL-HIF axis.
Critical Technical Insight: Users frequently encounter a biphasic response when using VH 298 in angiogenesis assays.
-
Dose-Dependent Biphasic Effect: Low-to-moderate doses (typically ~30 µM) promote angiogenesis, while high doses (>100 µM) often suppress it.
-
Time-Dependent Feedback: Prolonged exposure can paradoxically stabilize VHL protein levels, potentially dampening the HIF response over time.
Part 1: Mechanism of Action & Biphasic Signaling
Figure 1: The VHL-HIF-VH 298 Interaction Axis This diagram illustrates the blockade of VHL-HIF binding by VH 298 and the subsequent feedback loop involving VHL protein stabilization.
Caption: VH 298 prevents VHL-mediated degradation of HIF-1α, driving angiogenic gene expression. Note the secondary feedback where VH 298 stabilizes VHL itself.
Part 2: Troubleshooting Guides (Q&A)
Category A: Dose Optimization & The Biphasic Curve
Q1: I observed robust tube formation at 30 µM, but my cells stopped forming networks at 100 µM. Is the compound toxic? Technical Analysis: While VH 298 is reported to be non-toxic in many cell lines up to 50-100 µM, it exhibits a distinct biphasic effect on angiogenesis.
-
The "Sweet Spot" (10–50 µM): In HUVEC models, concentrations around 30 µM maximally stimulate tube formation (meshes and master segments) by stabilizing HIF-1α within a physiological window.
-
The Inhibitory Zone (>100 µM): High concentrations (100–200 µM) have been shown to suppress mesh formation.[3] This may be due to "super-physiological" HIF stabilization triggering negative feedback loops (e.g., excessive VEGF leading to non-functional, leaky vessels) or off-target saturation effects.
Actionable Solution: Perform a titration curve focusing on the 10–50 µM range. Do not assume "more is better."
| Concentration | Predicted Effect on HUVEC Tube Formation | Mechanism Note |
| 0 µM (Control) | Baseline | Basal angiogenesis |
| 10 - 30 µM | Pro-Angiogenic (Optimal) | Effective HIF-1α stabilization; VEGF upregulation |
| 50 µM | Plateau/Variable | Saturation of VHL binding sites |
| 100 - 200 µM | Anti-Angiogenic / Inhibitory | Disruption of network assembly; potential feedback |
Q2: My HIF-1α Western blot signal fades after 48 hours of VH 298 treatment. Did the compound degrade? Technical Analysis: Likely not. This is a known biological feedback mechanism. VH 298 binding to VHL not only blocks HIF interaction but also protects VHL from its own turnover (chaperone effect).
-
Causality: Over time (typically >24h), intracellular VHL protein levels accumulate significantly. This increased pool of VHL can eventually outcompete the inhibitor, leading to a resurgence of HIF degradation.
-
Reference: This phenomenon was characterized by Frost et al. and subsequent proteomic studies [1, 4].
Actionable Solution:
-
Short-term assays (Tube Formation): Assess endpoints within 6–18 hours.
-
Long-term assays: Consider re-dosing or validating if sustained HIF stabilization is actually required for your specific phenotype.
Category B: Experimental Protocol (HUVEC Tube Formation)
Q3: Can you provide a validated workflow for VH 298 in a tube formation assay? Technical Analysis: The following protocol integrates the biphasic considerations.
Figure 2: Optimized HUVEC/VH 298 Workflow
Caption: Step-by-step workflow emphasizing the maintenance of VH 298 concentration during seeding.
Detailed Protocol Steps:
-
Preparation: Thaw Reduced Growth Factor Basement Membrane Matrix (e.g., Geltrex/Matrigel) on ice overnight.
-
Starvation: Starve HUVECs (P3–P6) in basal medium (0.5% FBS) for 3–6 hours to sensitize them to angiogenic stimuli.
-
Coating: Add 50 µL matrix per well (96-well plate). Polymerize at 37°C for 30 mins.
-
Compound Preparation: Prepare VH 298 stocks (dissolved in DMSO). Dilute to 2X final concentration (e.g., 60 µM) in media.
-
Seeding:
-
Harvest HUVECs and resuspend to 2–3 x 10⁵ cells/mL.
-
Mix 50 µL cell suspension + 50 µL 2X VH 298 (Final: 30 µM).
-
Control: DMSO vehicle equivalent (Final <0.1%).
-
-
Incubation: Incubate at 37°C, 5% CO₂.
-
Readout: Image at 4h, 8h, and 12h. Quantify "Total Mesh Area" and "Total Segment Length."
Q4: Should I use VH 298 in Normoxia or Hypoxia? Technical Analysis: VH 298 is designed to trigger a hypoxic response in normoxia.[2]
-
Normoxia (21% O₂): The ideal condition to test VH 298 efficacy. It should induce HIF-1α similar to 1% O₂.
-
Hypoxia (1% O₂): Adding VH 298 here may not yield additive effects since the VHL-HIF interaction is already physiologically reduced, although VH 298 can prevent re-oxygenation degradation during sample processing.
Part 3: Data Interpretation & References
Quantitative Expectations
| Readout | Expected Change (30 µM VH 298) | Troubleshooting (If No Change) |
| HIF-1α Protein | >5-fold increase (Western Blot) | Check lysis buffer (use inhibitors); Check timepoint (<24h). |
| VEGF Secretion | >2-fold increase (ELISA) | Ensure cell density is sufficient; Check supernatant timing (24h). |
| Tube Formation | Increased mesh number & stability | Optimize Matrigel lot; Ensure cells are not senescent (>P7). |
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[2] Nature Communications.
-
Liu, Y., et al. (2019). Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling. Oxidative Medicine and Cellular Longevity.
-
Soares, P., et al. (2021). VHL inhibitor binding increases intracellular level of VHL. bioRxiv / Biochemical Journal.
-
Frost, J., et al. (2021). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
VH 298 stability in cell culture media 37C
Stability, Solubility, and Experimental Optimization Guide
Current Status: Active Last Updated: February 2026 Topic: VH 298 Stability in Cell Culture Media (37°C)
Executive Summary: The Stability Profile
Does VH 298 degrade in cell culture media at 37°C? No. Unlike earlier hypoxia mimetics (e.g., DMOG, which is an unstable pro-drug) or peptide-based inhibitors, VH 298 is chemically stable in standard aqueous cell culture media (DMEM/RPMI + FBS) at 37°C for at least 24–48 hours .
The primary technical challenge with VH 298 is not chemical degradation (hydrolysis), but physical precipitation due to its hydrophobicity. If you observe a loss of activity, it is almost invariably due to "crashing out" of solution upon addition to media, not chemical breakdown.
Physicochemical Data Table
| Parameter | Specification | Notes |
| Chemical Stability (Media) | > 24 Hours | Maintains HIF-1α stabilization effectively in long-term assays [1]. |
| Solubility (DMSO) | ~100 mM (52 mg/mL) | Highly soluble in organic solvent. |
| Solubility (Aqueous) | Low (< 100 µM) | Critical Risk: Precipitates rapidly if added to media without mixing. |
| Cell Permeability | High (19.4 nm s⁻¹) | Rapidly enters cells; wash-out experiments show sustained effects [1]. |
| Toxicity | Negligible | Non-toxic at functional doses (50–100 µM), unlike CoCl₂ [1]. |
Mechanism of Action (Visualized)
VH 298 acts by blocking the protein-protein interaction between VHL (Von Hippel-Lindau) and HIF-1α.[1][2] Unlike enzymatic inhibitors (like PHD inhibitors), it physically occupies the binding pocket on VHL.
Figure 1: Mechanism of Action. VH 298 competitively binds VHL, preventing the recognition of hydroxylated HIF-1α, leading to its accumulation and nuclear translocation.
Troubleshooting Guide: Why is my experiment failing?
If you are not seeing HIF-1α stabilization, follow this diagnostic logic.
Issue 1: Precipitation (The "Milky" Media)
-
Symptom: Particles visible under the microscope; inconsistent results between wells.
-
Root Cause: Adding high-concentration DMSO stock directly to cold media or static media.
-
Solution:
-
Ensure media is pre-warmed to 37°C.
-
Vortex the media while slowly adding the VH 298 stock (dropwise).
-
Do not exceed 100 µM final concentration in aqueous media.
-
Issue 2: No HIF-1α Band on Western Blot
-
Symptom: Cells look healthy, but HIF-1α is undetectable.
-
Root Cause A (Timing): You harvested too late. While VH 298 is stable, HIF-1α dynamics are rapid.
-
Fix: Check 2h, 4h, and 8h timepoints. Stabilization is often visible within 2 hours.
-
-
Root Cause B (Cell Line): The cell line may be VHL-null (e.g., RCC4 cells without VHL re-introduction).[1]
-
Fix: Verify your cell line expresses functional VHL. VH 298 requires VHL to work (it binds VHL); if VHL is absent, HIF is constitutively high anyway, and the drug has no target [1].
-
Issue 3: Toxicity
-
Symptom: Cell detachment or apoptosis.
-
Root Cause: DMSO toxicity, not VH 298 toxicity.
-
Solution: Ensure final DMSO concentration is <0.5% (v/v). Include a "Vehicle Only" (DMSO) control to rule this out.
Best Practice Protocol: Preparation & Storage
To ensure stability and efficacy, adhere to this strict workflow.
Step 1: Stock Preparation
-
Solvent: Use high-grade, anhydrous DMSO.
-
Concentration: Prepare a 50 mM or 100 mM stock solution.
-
Calculation: Molecular Weight of VH 298 = 523.65 g/mol .[2]
-
Example: Dissolve 5.24 mg in 100 µL DMSO for 100 mM.
-
-
Storage: Aliquot into small volumes (e.g., 10–20 µL) and store at -20°C or -80°C .
-
Note: Avoid repeated freeze-thaw cycles.[3] It is chemically stable, but moisture introduction can affect solubility.
-
Step 2: Application to Cells
-
Target Concentration: 50 µM to 100 µM is the standard effective range [1].
-
Dilution Method (Critical):
-
Incorrect: Adding 1 µL of stock directly to the well containing cells (causes local precipitation shock).
-
Correct: Prepare a 2X or 10X intermediate dilution in pre-warmed media, vortex vigorously, and then add to cells.
-
Figure 2: Optimal Dilution Workflow. Intermediate dilution prevents precipitation shock.
Frequently Asked Questions (FAQ)
Q: Can I keep VH 298 in media for 3 days? A: While the molecule is chemically stable, we recommend refreshing the media with fresh compound every 24 hours for experiments lasting >24h. This controls for any potential non-specific absorption into plasticware or serum protein binding, rather than chemical degradation.
Q: How does VH 298 compare to CoCl₂ or DMOG? A: VH 298 is superior for specific biological questions.
-
CoCl₂/DMOG: Broad-spectrum "dirty" inhibitors that affect many enzymes and can cause toxicity.
-
VH 298: Highly selective for the VHL-HIF interaction.[1][2] It provides a "cleaner" hypoxic response signature [1].
Q: Is VH 298 light sensitive? A: No specific light sensitivity is reported, but standard practice for small molecule probes is to store stocks in amber vials or wrapped in foil to prevent any potential photodegradation over long storage periods.
References
-
Frost, J., Galdeano, C., Soares, P. et al. (2016). "Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition."[1] Nature Communications, 7, 13312.
- Significance: The seminal paper characterizing VH 298, establishing its stability, permeability, and specificity compared to hypoxia.
-
Tocris Bioscience.
- Significance: Confirms solubility data (100 mM in DMSO)
-
Chemical Probes Portal. "VH 298 Review."
- Significance: Independent validation of the probe's utility and selectivity in cell culture.
Sources
VH 298 Technical Support Center: Troubleshooting HIF Stabilization
This guide is structured as a high-level technical support resource for researchers encountering "false negative" results with VH 298. It assumes a baseline knowledge of cell biology but addresses the specific nuances of chemical probe pharmacology and the HIF pathway.
Status: Senior Application Scientist Verified Topic: VH 298 (VHL Inhibitor) – Absence of HIF-1α Accumulation Last Updated: February 2026
Core Diagnostic: The "Mechanism-Mismatch" Check
Before troubleshooting the protocol, we must validate the biological premise. VH 298 is a chemical probe that binds to the VHL E3 ligase, blocking its interaction with HIF-1α. It is not a PHD inhibitor (like DMOG or CoCl₂).
If you observe no HIF accumulation , first confirm you are not falling into the "VHL-Null Trap."
-
The Trap: Using VH 298 in VHL-deficient cell lines (e.g., RCC4, 786-O).
-
The Reality: In these lines, VHL is non-functional or absent. HIF is already constitutively stabilized (or degraded via VHL-independent pathways). VH 298 requires a functional VHL protein to bind and inhibit.
-
The Fix: Use a VHL-competent cell line (e.g., HeLa, U2OS, HEK293) or a VHL-reconstituted matched pair (RCC4-VHL) to observe the delta.
Visualizing the Mechanism
The following diagram illustrates why VH 298 fails if VHL is absent or if the compound precipitates.
Caption: VH 298 acts downstream of PHDs. It competitively binds VHL, preventing the recognition of hydroxylated HIF-1α.[1] If VHL is absent, VH 298 has no target.
Troubleshooting Workflow: The "Silent Signal"
If you are using a VHL-competent line and still see no signal, follow this diagnostic tree.
Caption: Step-by-step isolation of variables: Western blot integrity, Compound solubility, and Kinetic windows.
Critical Failure Point: Sample Preparation (Western Blot)
HIF-1α is notoriously unstable (Half-life: ~5-8 mins in normoxia).[2] The most common reason for "No Accumulation" is that the protein degraded during the harvest.
The "Speed-Lysis" Protocol
Objective: Halt ubiquitin-mediated degradation instantly.
-
Preparation: Pre-chill PBS and Lysis Buffer (RIPA or Nuclear Extraction Buffer) on ice. Add fresh Protease Inhibitors (PI) and 1 mM DMOG or 100 µM CoCl₂ to the lysis buffer.
-
Why? Adding a PHD inhibitor to the lysis buffer prevents post-lysis hydroxylation and degradation during the spin steps.
-
-
Harvest (Do not trypsinize):
-
Place culture dish on a bed of ice.
-
Aspirate media completely.
-
Immediately add ice-cold PBS, swirl, and aspirate (Wash 1).
-
Add ice-cold Lysis Buffer directly to the plate.[3]
-
Scrape cells immediately with a cold cell scraper.
-
-
Sonication: HIF-1α is a nuclear transcription factor tightly bound to chromatin.
-
Brief sonication (3 x 10 sec pulses) is crucial to shear DNA and release nuclear-bound HIF. Simple incubation in RIPA is often insufficient.
-
Comparison of Lysis Buffers:
| Buffer Type | Suitability for HIF | Risk Factor |
| NP-40 / Triton X-100 | Low | Often leaves nuclei intact; HIF is spun out in the pellet (false negative). |
| RIPA Buffer | Medium | Good, but requires sonication to release chromatin-bound HIF. |
| SDS Lysis Buffer (1-2%) | High | Best for total protein. Viscosity requires shearing/sonication. |
| Nuclear Fractionation | Highest | Enriches signal but requires careful handling to avoid degradation. |
Reagent Integrity: The "Crash-Out" Phenomenon
VH 298 is a hydrophobic chemical probe. If added incorrectly, it precipitates into micro-crystals that cells cannot uptake.
Symptoms:
-
Media looks slightly cloudy or "dusty" under the microscope immediately after dosing.
-
Variable results between replicates.
Correct Dosing Technique:
-
Stock: Dissolve VH 298 in 100% DMSO to 50 mM or 100 mM. Store at -80°C. Avoid repeated freeze-thaw.
-
Dilution: Do not pipette DMSO stock directly into a static dish of media.
-
The "Pre-Mix" Step:
-
Aliquot the required volume of culture media into a separate sterile tube (pre-warmed to 37°C).
-
Add the VH 298 stock to this tube while vortexing the media.
-
Target Concentration:50 µM - 100 µM .
-
Immediately apply this pre-mixed media to cells.[3]
-
Note: If you see a white precipitate form in the tube, discard. The compound has crashed out.[3]
-
Experimental Design Parameters
A. Dose and Kinetics
Unlike CoCl₂ (which works broadly), VH 298 is specific.
-
Effective Concentration: 50 µM to 100 µM. (Lower doses like 10 µM are often insufficient for robust Western detection).
-
Time Course:
-
Onset: ~1-2 hours.[4]
-
Peak: 6-12 hours.
-
Decline: >24 hours (Feedback loops may increase PHD levels, counteracting the blockade).
-
B. Controls (Self-Validating System)
Every experiment must include:
-
Negative Control: DMSO Vehicle (0.1%).[5]
-
Positive Control (System Check): 100 µM CoCl₂ or 1 mM DMOG for 4 hours.
-
Logic: If CoCl₂ fails to induce HIF, your Western blot detection is flawed (Antibody/Lysis). If CoCl₂ works but VH 298 doesn't, the issue is VH 298 specific (solubility or cell line).
-
FAQ: Rapid-Fire Troubleshooting
Q: Can I measure HIF-1α mRNA via qPCR instead of Western Blot? A: No. VH 298 stabilizes the protein by preventing degradation. It does not necessarily increase HIF1A gene transcription. In fact, early time points might show stable protein levels with unchanged mRNA. You should measure downstream targets (e.g., VEGF, GLUT1, CA9) for transcriptional validation.
Q: I see a band at 80 kDa and 120 kDa. Which is HIF? A: HIF-1α typically runs between 110–120 kDa due to post-translational modifications, despite a theoretical weight of ~93 kDa. The 80 kDa band is likely non-specific. Always use a validated antibody (e.g., BD Biosciences #610959 or CST #14179).
Q: Does VH 298 work in mouse cell lines? A: Yes, VH 298 binds to murine VHL, but the affinity is slightly lower than human VHL. You may need to use the upper end of the concentration range (100 µM).
Q: My cells are dying after 24h treatment. A: High concentrations (100 µM) can be toxic in sensitive lines over long durations. Try shortening the exposure to 6–8 hours, which is sufficient to see maximal HIF accumulation without significant toxicity.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][6] Nature Communications. [Link]
- Key finding: Seminal paper describing VH 298 characterization, binding kinetics, and specificity.
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]
-
Key finding: Structural basis for VHL ligand design.[7]
-
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. [Link]
-
Key finding: Fundamental mechanism of PHD/VHL/HIF axis.
-
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: VH 298 In Vivo Formulation Guide
Status: Active Subject: Troubleshooting Precipitation and Stability of VH 298 in Preclinical Formulations Applicable For: Pharmacokinetics (PK), Efficacy Studies, Chemical Biology Lead Scientist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Compound Profile
VH 298 is a potent chemical probe that stabilizes Hypoxia-Inducible Factor α (HIF-α) by blocking the VHL:HIF-α protein-protein interaction.[1][2][3] While it exhibits excellent cellular potency (
Most users encounter precipitation ("crashing out") when transitioning from organic stock solutions to aqueous physiological buffers. This guide addresses the root causes of these failures and provides validated recovery protocols.
Physicochemical Snapshot
| Property | Value | Implication for Formulation |
| Molecular Weight | 523.65 g/mol | Moderate-High; prone to aggregation. |
| Solubility (DMSO) | ~100 mM | Excellent organic solubility. |
| Solubility (Aqueous) | < 10 µM (predicted) | Critical Risk: Immediate precipitation upon dilution. |
| Key Functional Groups | Cyanocyclopropane, Thiazole | Sensitive to pH extremes; potential for hydrolysis if heated excessively in acidic/basic conditions. |
Troubleshooting: Immediate Precipitation (The "Crash")
Symptom: The solution turns milky, cloudy, or visible particulates form immediately upon adding the aqueous buffer (PBS/Saline) to the organic phase.
Root Cause Analysis: Dielectric Shock
VH 298 is highly hydrophobic. When you add a high-dielectric solvent (Water/Saline,
Corrective Protocol: The "Step-Down" Dilution
Do not add water directly to DMSO. You must use an intermediate "bridge" solvent (surfactant or polymer) to coat the drug particles before they encounter water.
Recommended Standard Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (or PBS).
Step-by-Step Mixing Procedure:
-
Dissolve VH 298 in 100% DMSO (Volume = 10% of final total). Vortex until clear.
-
Add PEG 400 (Volume = 40% of final total) to the DMSO solution.
-
Critical: Vortex vigorously. The solution should remain clear. The PEG acts as a cosolvent bridge.
-
-
Add Saline/PBS (Volume = 50% of final total) dropwise while vortexing.
-
Why: Slow addition prevents local regions of high water content that trigger nucleation.
-
-
Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.
Visualizing the Mechanism
The following diagram illustrates the molecular behavior during the "Crash" and how to prevent it.
Caption: Comparison of direct aqueous addition (leading to crash) vs. the bridged cosolvent approach.
Troubleshooting: Instability Over Time (The "Creep")
Symptom: Formulation looks clear initially but precipitates after 1-2 hours or upon storage at 4°C.
Root Cause: Ostwald Ripening
Small, invisible nuclei formed during mixing slowly grow into larger, visible crystals over time. This is thermodynamically favorable as it minimizes surface area.
FAQ: Stability Management
Q: Can I store the formulated VH 298 at 4°C overnight? A: No. Formulations containing high percentages of PEG 400 can become viscous and promote crystallization at lower temperatures.
-
Protocol: Prepare fresh immediately before dosing.
-
Recovery: If precipitation occurs, warm to 37°C and sonicate. If particles persist, filter (0.22 µm), but re-quantify concentration via HPLC/UV, as you have likely lost significant drug mass.
Q: How do I improve shelf-life for long-term studies? A: Switch to a Cyclodextrin-based vehicle (see Section 4). Cyclodextrins encapsulate the hydrophobic drug, preventing the nucleation required for Ostwald ripening.
Advanced Formulation Strategies (When Standard Fails)
If the standard DMSO/PEG/Saline mix causes toxicity (writhing in mice due to DMSO/PEG load) or persists in precipitating at high doses (>20 mg/kg), utilize a Cyclodextrin system.
The "Gold Standard" Alternative: HP-β-CD
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred for VH 298 due to its high aqueous solubility and large hydrophobic cavity.
Protocol: 20% HP-β-CD Formulation
-
Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v). Filter sterilize.
-
Solubilize Drug: Dissolve VH 298 in minimal DMSO (e.g., 2-5% of final volume).
-
Complexation: Add the DMSO-drug concentrate slowly to the 20% HP-β-CD solution while stirring rapidly.
-
Equilibration: Stir for 30 minutes. The cyclodextrin rings will encapsulate the VH 298 molecules.
-
pH Adjustment: Check pH. If < 5.0 or > 8.0, adjust to pH 7.4 using 0.1N NaOH or HCl. Extreme pH can destabilize the complex or cause tissue necrosis.
In Vivo Incompatibility Decision Tree
Use this flow to determine the correct vehicle based on your experimental constraints.
Caption: Decision matrix for selecting VH 298 vehicle based on dosing route and concentration requirements.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][2][3][4] Nature Communications, 7, 13312.[2]
- Significance: The seminal paper describing VH 298 synthesis, properties, and initial biological characteriz
-
Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase.[3] Journal of Medicinal Chemistry.
- Significance: details the SAR and physicochemical optimiz
-
Tocris Bioscience. VH 298 Product Information & Solubility Data.
- Significance: Provides baseline solubility data (100 mM in DMSO)
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[3] Elsevier.
- Significance: Authoritative text on formulation strategies for lipophilic compounds (General Reference).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: VH 298 Application & Troubleshooting
Core Directive: The "Window of Specificity"
As a researcher using VH 298 to stabilize HIF-1α, you are utilizing a precision chemical probe.[1][2] However, like all chemical probes, VH 298 adheres to the fundamental law of pharmacology: selectivity is concentration-dependent.
VH 298 is designed to block the Von Hippel-Lindau (VHL) E3 ligase interaction with HIF-α.[3][4][5][6] Its effective range in most cell lines is 10–50 µM .
The Critical Warning: At concentrations >100 µM , VH 298 exhibits off-target cytotoxicity that is independent of VHL inhibition . If you observe rapid cell death, cell cycle arrest, or mitochondrial stress at these doses, you are likely observing physicochemical toxicity, not a hypoxic response.
Mechanism & Signaling Dynamics
To troubleshoot effectively, you must understand the dual mechanism: the intended blockade and the feedback loop.
Signaling Pathway Diagram
The following diagram illustrates the intended mechanism versus the high-dose/feedback artifacts.
Figure 1: Mechanism of Action. Blue path indicates the desired on-target effect. Red path indicates high-dose off-target toxicity. Note the feedback loop (yellow) where VH 298 stabilizes VHL protein levels, potentially dampening the signal over time.
Troubleshooting Guide (FAQ)
Issue 1: "My cells are dying at 100 µM. Is this 'hypoxic death'?"
Diagnosis: Likely Off-Target Toxicity.[6] Explanation: While prolonged hypoxia can be detrimental, VH 298 at >100 µM often causes cytotoxicity that is structurally driven rather than mechanism-driven. In the seminal characterization by Frost et al. (2016), the negative control (cis-VH 298) also showed cytotoxicity at 150 µM, proving that this effect is not due to VHL inhibition. Solution:
-
Lower dose to 50 µM.
-
Run the Negative Control Validation (see Section 4).
Issue 2: "I see HIF-1α stabilization at 24h, but it disappears at 48h."
Diagnosis: VHL Protein Stabilization (The Chaperone Effect). Explanation: VH 298 binds VHL tightly.[1][3][4] Paradoxically, this binding stabilizes the VHL protein itself, protecting it from its own turnover. Over 24-48 hours, intracellular VHL levels increase significantly. This abundance of VHL can eventually overcome the inhibitor, leading to the degradation of HIF-1α again. Solution:
-
Restrict treatment windows to 6–24 hours for peak signal.
-
Do not interpret the loss of signal at 48h as "drug failure"; it is a known feedback mechanism [1].
Issue 3: "Can I use VH 298 to mimic hypoxia in in vivo mouse models?"
Diagnosis: Pharmacokinetic Limitations. Explanation: VH 298 is a chemical probe optimized for in vitro cell biology. While it has been used in vivo, it has rapid clearance and moderate solubility. Solution: For in vivo studies, researchers often require significantly optimized analogs or specific formulation strategies. However, for cellular models, VH 298 is superior to cobalt chloride or DMOG because it is specific to the VHL-HIF axis and does not inhibit other enzymes (like PHDs) broadly [2].
Experimental Protocol: The Specificity Validation
Objective: To distinguish between on-target VHL inhibition and off-target chemical toxicity. Requirement: You must use cis-VH 298 .[7] This is the diastereomer of VH 298. It has the same chemical formula and physicochemical properties (solubility, permeability) but does not bind VHL [3].
Protocol Steps
-
Plate Setup: Seed cells (e.g., HeLa, U2OS) in a 96-well plate for viability and a 6-well plate for Western blot.
-
Preparation: Prepare 1000x stocks of VH 298 and cis-VH 298 in DMSO.
-
Dosing: Treat cells with the following gradient:
-
Vehicle: DMSO (0.1%)
-
Low Dose: 10 µM
-
Optimal Dose: 50 µM
-
High Dose: 100 µM
-
Overkill: 150 µM
-
-
Incubation: Incubate for 24 hours.
-
Readout:
-
Viability: CellTiter-Glo or equivalent.
-
Western Blot: Probe for HIF-1α and VHL.[4]
-
Data Interpretation Table
| Observation | VH 298 Treated | cis-VH 298 Treated | Conclusion |
| HIF-1α Levels | High | Low / None | On-Target Effect (Desired) |
| Cell Viability (50 µM) | >90% | >90% | Safe Window |
| Cell Viability (150 µM) | <50% | <50% | Off-Target Toxicity (Ignore data) |
| Cell Viability (150 µM) | <50% | >90% | VHL-Dependent Toxicity (Rare, but possible) |
Workflow Visualization: The Decision Tree
Use this flowchart to validate your experimental results.
Figure 2: Validation Workflow. Use this logic gate to determine if observed effects are biologically relevant or experimental artifacts.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1] Nature Communications, 7, 13312.[1] [1]
-
Structural Genomics Consortium (SGC). Chemical Probe: VH298.[2][6] SGC Probes.
-
Tocris Bioscience. cis VH 298 Product Information. Tocris.
-
Frost, J., et al. (2021). VHL inhibitor binding increases intracellular level of VHL.[8] ResearchGate/Cell Chemical Biology.
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: VHL Ligand Selection & Optimization
Topic: VH 298 vs. VH032 – Cell Permeability & Experimental Application Doc ID: VHL-TECH-0042 Last Updated: 2025-05-12
Executive Summary
Which ligand should I use?
-
Use VH 298 if you are performing cellular biology experiments (e.g., stabilizing HIF-1α, studying VHL biology) or need a positive control for VHL target engagement in live cells.[1] It was specifically engineered to overcome the cell permeability limitations of earlier ligands.
-
Use VH032 primarily as a chemical building block (ligand) for constructing PROTACs. While VH032 has high affinity, its standalone cell permeability is suboptimal compared to VH 298.[1] However, when conjugated via optimized linkers, VH032-based PROTACs can achieve sufficient permeability.
Module 1: Technical Comparison & Specifications
The primary failure mode in VHL-related experiments is the mismatch between ligand physicochemical properties and the assay environment.
Comparative Data Profile
| Feature | VH032 | VH 298 | Implication |
| Primary Application | PROTAC Linker Synthesis | Chemical Probe / Cell Biology | VH 298 is a "ready-to-use" tool; VH032 is a component.[1][2][3][4][5][6] |
| Binding Affinity ( | ~185 nM | 80–90 nM | VH 298 exhibits tighter binding, improving target occupancy. |
| Cell Permeability | Low/Moderate | High | VH 298 penetrates membranes efficiently without requiring permeabilization agents. |
| Off-Target Effects | Minimal | Minimal | Both are highly selective for the VHL-HIF1α interface. |
| Metabolic Stability | Moderate | High | VH 298 shows slower microsomal clearance, making it superior for longer time-course experiments. |
| Negative Control | cis-VH032 | cis-VH 298 | Always use the specific epimer that matches your active compound. |
Decision Logic: Selecting the Right Ligand
Figure 1: Decision tree for selecting between VH032 and VH 298 based on experimental intent.
Module 2: Troubleshooting Cellular Assays
Issue: "I treated cells with VH032, but I don't see HIF-1α stabilization."
Diagnosis: This is likely a permeability failure, not a potency failure. Explanation: VH032 was developed as a high-affinity fragment. In isolation, its physicochemical properties (polarity/solubility balance) limit passive diffusion across the cell membrane. Solution:
-
Switch to VH 298: This molecule was chemically optimized (Frost et al., 2016) specifically to improve cell uptake while retaining VHL binding.
-
Verify with Western Blot: Treat HeLa or U2OS cells with 100 µM VH 298 for 2–4 hours. You should see a clear accumulation of HIF-1α (and potentially VHL itself due to stabilization).
Issue: "My VH032-based PROTAC is not degrading the target."
Diagnosis: The issue could be the "hook effect," poor permeability of the entire chimera, or linker length. Troubleshooting Steps:
-
The "Permeability Check": Before blaming the PROTAC design, ensure the VHL warhead can actually engage VHL inside the cell. Run a NanoBRET Target Engagement Assay (see Protocol below) using VH 298 as a positive control competitor.
-
The "Hook Effect": Perform a concentration-response curve. PROTACs often stop working at high concentrations (e.g., >10 µM) because binary complexes (PROTAC-VHL and PROTAC-POI) outcompete the necessary ternary complex.
Module 3: Experimental Protocols
Protocol: Intracellular VHL Target Engagement (NanoBRET)
Objective: Quantify how well your compound (VH 298 or PROTAC) enters the cell and binds VHL.
Materials:
-
Cells: HEK293 transfected with VHL-NanoLuc fusion vector.
-
Tracer: VHL-BRET Tracer (fluorescently labeled VHL ligand).
-
Control: VH 298 (Positive Control), cis-VH 298 (Negative Control).
Step-by-Step Workflow:
-
Transfection (Day 1):
-
Transfect HEK293 cells with VHL-NanoLuc plasmid using FuGENE HD (ratio 1:3 DNA:Reagent).
-
Plate cells into white, non-binding 96-well plates (2 x 10^4 cells/well).
-
-
Tracer Addition (Day 2):
-
Prepare a 20X solution of the VHL Tracer in Opti-MEM.
-
Critical Step: The tracer concentration must be optimized (typically 0.1 – 1.0 µM) to be below the
to allow for competition.
-
-
Compound Treatment:
-
Add your test compound (VH 298 or PROTAC) at serially diluted concentrations.
-
Control Well: Add 10 µM VH 298 (defines 100% occupancy/background signal).
-
No Compound Well: DMSO only (defines 0% occupancy/max signal).
-
-
Incubation:
-
Incubate for 2 hours at 37°C / 5% CO2. Note: Permeability kinetics vary; PROTACs may require longer incubation (up to 6 hours).
-
-
Measurement:
-
Add NanoBRET Nano-Glo Substrate (10 µL/well).
-
Read Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Calculation:
-
Calculate MilliBRET Units (mBU) =
. -
Plot mBU vs. log[Compound] to determine intracellular
.
-
Module 4: Mechanism of Action & Controls
The "Negative Control" Imperative
When claiming a biological effect is VHL-dependent, you must use the inactive epimer.
-
Inactive: cis-VH 298 (Does not bind VHL).[1]
-
Why? The cis-epimer has the exact same chemical formula and similar physicochemical properties (solubility, permeability) but contains a steric clash (hydroxyproline stereochemistry) that abolishes binding. If your phenotype persists with the cis-control, your effect is off-target.
Pathway Visualization
Figure 2: Mechanism of Action. VH 298 competitively inhibits the VHL-HIF1α interaction, mimicking hypoxia and stabilizing HIF-1α.
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1] Nature Communications.
- Core Reference: Establishes VH 298 as the superior cell-permeable probe over VH032.
-
Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry.
- Core Reference: Describes the initial development of VH032.
-
Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: Structure-activity relationships leading to the chemical probe (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry.
- Core Reference: Detailed SAR explaining the chemical modifications th
-
Promega Corporation. NanoBRET™ TE Intracellular VHL Assay Technical Manual.
-
Protocol Reference: Source for the target engagement workflow.[1]
-
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
VH 298 vs. VH032: A Comparative Guide to VHL Ligand Potency and Application
Executive Summary
VH032 and VH 298 are the two defining small-molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] While they share a core hydroxyproline scaffold, they serve distinct roles in chemical biology due to critical differences in potency and cell permeability.
-
VH032 is the industry-standard "handle" for PROTACs . Its affinity is sufficient to recruit VHL for protein degradation, and its physicochemical profile is well-tolerated in bivalent chimeras.
-
VH 298 is the superior chemical probe for VHL inhibition .[5] Optimized from the VH032 scaffold, it possesses higher binding affinity and significantly enhanced membrane permeability, making it the preferred tool for stabilizing HIF-1
in live cells.
Mechanism of Action: VHL Blockade
Both molecules function by occupying the hydroxyproline-binding pocket of the VHL protein (part of the VCB complex: VHL-ElonginC-ElonginB). Under normoxic conditions, VHL recognizes hydroxylated HIF-1
By mimicking the Hyp-HIF-1
Figure 1: The VHL-HIF signaling axis.[1][2][3][4][7][8][9][10] VH032 and VH 298 competitively bind the VHL pocket, preventing HIF-1
Potency & Physicochemical Comparison
The structural evolution from VH032 to VH 298 involved optimizing the "Left-Hand Side" (LHS) of the molecule.[3][6] VH032 contains a methyl group on the acetylated amine, whereas VH 298 incorporates a cyano-cyclopropyl group. This modification locks the conformation and engages a specific water network in the binding pocket, improving both affinity and permeability.
Comparative Data Table
| Feature | VH032 | VH 298 |
| Primary Application | PROTAC E3 Ligase Handle | Chemical Probe (HIF Stabilizer) |
| Binding Affinity ( | ~185 nM | ~80 - 90 nM |
| Cell Permeability | Moderate | High |
| Cellular HIF Stabilization | Weak/Negligible at <50 | Potent (Active at 10 |
| LHS Functional Group | Acetyl-L-tert-leucine (Methyl) | Cyanocyclopropanecarboxamide |
| Metabolic Stability | High | High |
Analyst Insight: While VH 298 is thermodynamically more potent, VH032 remains the dominant choice for PROTAC synthesis. The higher potency of VH 298 is not always necessary for PROTACs, where the "hook effect" can occur if the binary affinity is too high, and the cooperativity of the ternary complex (Target-PROTAC-Ligase) often dictates degradation efficiency more than binary affinity alone.
Experimental Protocol: TR-FRET Binding Assay
To verify the potency of these ligands in your own lab, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard Fluorescence Polarization (FP) due to higher sensitivity and lower protein consumption.
Objective
Determine the
Materials
-
Protein: VCB Complex (VHL-ElonginB-ElonginC), GST-tagged.[7]
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.
Workflow Diagram
Figure 2: TR-FRET displacement assay workflow. A decrease in the FRET ratio (520/490 nm) indicates the test compound has successfully displaced the tracer from the VHL pocket.
Step-by-Step Protocol
-
Preparation: Dilute GST-VCB protein and Tb-anti-GST antibody in assay buffer to a 2x concentration (e.g., 4 nM final target = 8 nM working solution).
-
Tracer Addition: Prepare BODIPY-FL-VH032 tracer at 2x concentration (e.g., 10 nM working solution).
-
Compound Plating: Dispense test compounds (VH 298/VH032) into a 384-well plate using an acoustic dispenser (e.g., Echo) to generate a dose-response curve (typically 10
M down to 0.1 nM). -
Reaction Assembly:
-
Add 5
L of Protein/Antibody mix. -
Add 5
L of Tracer mix. -
Final Volume: 10
L.
-
-
Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read on a multi-mode plate reader (e.g., PHERAstar).
-
Analysis: Plot the Ratio (
) against log[Compound]. Fit to a 4-parameter logistic equation to determine . Use the Cheng-Prusoff equation to convert to .
Strategic Selection Guide
Choose VH 298 When:
-
You are conducting cell-based assays to study Hypoxia Signaling.
-
You need to stabilize HIF-1
without using iron chelators (e.g., DFO) or cobalt chloride, which have off-target effects. -
You require a positive control for VHL binding in a cellular thermal shift assay (CETSA).
-
Why? VH032 has poor cellular permeability and requires very high concentrations (>100
M) to show effects on HIF levels, whereas VH 298 is effective at 10-50 M.
Choose VH032 When:
-
You are designing a PROTAC.
-
You need a validated, patent-free (in many contexts), and synthetically accessible ligand.
-
You are performing in vitro biophysical assays (FP, ITC) where membrane permeability is not a factor.
-
Why? The amine-functionalized version of VH032 is the most characterized "warhead" for VHL-recruiting degraders. Its slightly lower affinity compared to VH 298 is often advantageous for the formation of a stable ternary complex (cooperativity).
References
-
Frost, J., et al. (2016). "VH298, a potent von Hippel-Lindau antagonist, stabilizes hypoxia-inducible factor 1
and induces a hypoxic response in vivo."[12] Nature Communications. [Link][8] -
Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities."[9] Journal of Medicinal Chemistry. [Link]
-
Soares, P., et al. (2018). "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298)." Journal of Medicinal Chemistry. [Link]
-
Cheng, K., et al. (2020). "Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay." ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
VH 298 vs Hypoxia 1% O2 gene expression profile
VH 298 vs. Hypoxia (1% O ): A Transcriptomic & Mechanistic Comparison Guide
Content Type: Technical Comparison Guide Audience: Researchers, Chemical Biologists, Drug Discovery Scientists Focus: Gene Expression Profiling, Mechanism of Action, and Experimental Protocols
Executive Summary: The "Clean" Probe vs. The Physiological State
In the study of hypoxia signaling, a critical distinction exists between physiological hypoxia (low oxygen tension) and pharmacological HIF stabilization . While incubating cells in 1% O
VH 298 represents a paradigm shift: a highly potent, specific chemical probe that stabilizes Hypoxia-Inducible Factor (HIF-
This guide dissects the transcriptomic and mechanistic differences between these two methods to help you choose the right tool for your specific research question.
Mechanistic Divergence
To interpret gene expression data correctly, one must understand the upstream triggers. Physical hypoxia prevents HIF hydroxylation by depriving PHDs of their substrate (O
Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of VH 298 compared to physical hypoxia.
Caption: VH 298 competitively binds VHL, preventing recognition of hydroxylated HIF, whereas Hypoxia inhibits the hydroxylation step directly.
Gene Expression Profile Comparison
The "HIF Core" (Overlap)
Both treatments robustly upregulate the canonical HIF gene signature. If your goal is to study the downstream consequences of HIF-driven transcription (e.g., angiogenesis, glycolysis), VH 298 is an excellent surrogate for hypoxia.
Key Overlapping Genes:
-
Metabolism: SLC2A1 (GLUT1), HK2, LDHA, PDK1
-
pH Regulation: CA9 (Carbonic Anhydrase IX)[3]
-
Angiogenesis: VEGFA
-
Signaling: EGLN3 (PHD3) - Note: This acts as a negative feedback loop in both.
The Divergence (Specificity)
The transcriptomic profiles diverge significantly outside the "HIF Core."
| Feature | Hypoxia (1% O | VH 298 Treatment | Biological Implication |
| Gene Activation | Broad | Specific (HIF-dependent) | VH 298 avoids stress-related activation seen in hypoxia. |
| Gene Repression | Extensive | Minimal | Hypoxia represses translation (mTOR inhibition) and mitochondrial biogenesis; VH 298 does not. |
| VHL Protein Levels | Unchanged / Variable | Upregulated | VH 298 stabilizes VHL protein by preventing its own degradation (unique biomarker). |
| Mitochondrial Stress | High | Low | Hypoxia directly impacts electron transport chain; VH 298 does not. |
| Off-Targets | Broad (Kinases, mTOR, UPR) | Negligible | VH 298 is cleaner than PHD inhibitors (which affect collagen synthesis) and hypoxia. |
Quantitative Comparison (Data Summary)
Based on RNA-seq data from HeLa and RCC4 cells (Frost et al., 2016/2019).
| Target Gene | Fold Change (Hypoxia 24h) | Fold Change (VH 298 100µM 24h) | Notes |
| CA9 | ~50-100x | ~40-80x | Highly comparable induction magnitude.[4] |
| EGLN3 (PHD3) | ~15-20x | ~15-20x | Identical feedback loop activation. |
| SLC2A1 (GLUT1) | ~5-10x | ~5-8x | Glycolytic switch is fully recapitulated. |
| BNIP3L | ~4-6x | ~4-6x | Mitophagy/Pexophagy markers are induced by both. |
| Mitochondrial Genes | Downregulated | No Change | VH 298 does not suppress mitochondrial mass/function genes. |
Experimental Protocols
To generate comparable data, experimental conditions must be rigorously controlled. Below is a validated workflow for a side-by-side comparison.
Workflow Diagram
Caption: Parallel workflow ensures variables (passage number, media density) remain constant across treatment arms.
Detailed Methodology
1. VH 298 Treatment (Chemical Probe)[1][2][4][5][6][7][8][9]
-
Reconstitution: Dissolve VH 298 powder in high-quality DMSO to create a 100 mM stock. Store at -20°C in aliquots to avoid freeze-thaw cycles.
-
Dosing:
-
Standard:50 µM - 100 µM . (Note: VH 298 is less potent than VH032 in cell-free assays but more cell-permeable and potent in live cells).
-
Control: Use cis-VH 298 (inactive isomer) if available, or DMSO vehicle.
-
-
Kinetics: HIF-1
protein stabilization is visible within 1-2 hours . Transcriptional changes peak between 16-24 hours .
2. Hypoxia Treatment (1% O
)[5]
-
Equipment: Hypoxia workstation (glove box) or incubator with N
displacement. -
Critical Step (Media): For short timepoints (<4h), use pre-equilibrated media (incubated in hypoxia for 24h prior) to prevent the "oxygen lag" caused by dissolved oxygen in fresh media.
-
Harvesting: Cells must be lysed inside the hypoxic chamber or immediately upon removal. HIF-1
degrades within minutes of re-oxygenation (half-life < 5 mins).
3. Validation Markers (QC)
Before sequencing or broad profiling, validate the treatment using Western Blot:
-
HIF-1
: Should be detected in both VH 298 and Hypoxia. -
OH-HIF-1
: VH 298 samples will show high levels of hydroxylated HIF (OH-HIF).[1][10][11] Hypoxia samples will show low/absent OH-HIF (since hydroxylation is inhibited). This is the definitive mechanistic check. -
VHL: VH 298 treatment stabilizes VHL, leading to increased VHL protein bands compared to DMSO/Hypoxia.
Expert Insights: When to Use Which?
| Use VH 298 When... | Use Hypoxia (1% O |
| You want to study HIF-specific gene targets without metabolic "noise." | You are modeling ischemia , tumor cores , or physiological altitude. |
| You need to screen drugs/CRISPR libraries and cannot maintain a hypoxic chain. | You are studying mitochondrial respiration or electron transport chain defects. |
| You are investigating VHL biology or developing PROTACs (VH 298 is a VHL ligand). | You are studying translation repression (UPR/mTOR) triggered by energy stress. |
| You need to perform live-cell imaging on microscopes without environmental chambers. | You need to validate a finding is "physiologically relevant" before publication. |
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1] Nature Communications. Link
-
Frost, J., et al. (2019). RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response. Wellcome Open Research. Link
- Data Source: Provides the direct RNA-seq comparison showing the "activation overlap" and "repression divergence."
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules. Journal of the American Chemical Society. Link
- Chemistry: Describes the structural basis of VHL ligands (VH032/VH 298 precursors).
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. Link
- Context: Foundational review on the physiological hypoxia sensing mechanism.
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: VH 298 vs. IOX2 for HIF Stabilization
The following guide provides an in-depth technical comparison between VH 298 and IOX2 .
Editorial Note: While the topic request frames this as "PHD Inhibitor Selectivity," a critical scientific distinction must be established immediately. VH 298 is not a PHD inhibitor ; it is a VHL (Von Hippel-Lindau) inhibitor. IOX2 is a catalytic PHD inhibitor. This guide focuses on their comparative utility as HIF Stabilizers , highlighting how their distinct mechanisms dictate their selectivity profiles and experimental applications.
Executive Summary
For researchers targeting the Hypoxia-Inducible Factor (HIF) pathway, the choice between VH 298 and IOX2 is not merely about potency, but about the mechanism of stabilization and the resulting molecular species .
-
IOX2 is a substrate-competitive inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes. It mimics hypoxia by preventing the hydroxylation of HIF-1
.[1][2] -
VH 298 is a protein-protein interaction (PPI) inhibitor that blocks the VHL E3 ligase from binding to HIF-1
.[3] It stabilizes HIF-1 downstream of hydroxylation.[4]
Key Verdict: Use IOX2 if you need to mimic metabolic hypoxia (blocking enzymatic oxygen sensing). Use VH 298 if you require a highly selective chemical probe to stabilize HIF without inhibiting other 2-oxoglutarate (2-OG) dependent enzymes, or if you need to study hydroxylated HIF-1
Mechanistic Divergence & Signaling Logic
To understand the selectivity profile, one must visualize where these compounds act within the ubiquitin-proteasome system.
Pathway Diagram: Distinct Nodes of Inhibition
The following diagram illustrates the "Blockade Points" for each compound. Note that IOX2 acts upstream, while VH 298 acts downstream.
Caption: Figure 1. Mechanism of Action. IOX2 inhibits the catalytic activity of PHDs, preventing hydroxylation. VH 298 occupies the VHL binding pocket, preventing the recognition of hydroxylated HIF.
Technical Comparison: Selectivity & Performance
Specificity Profile
The primary advantage of VH 298 is its "clean" pharmacological profile compared to enzyme inhibitors.
| Feature | IOX2 (PHD Inhibitor) | VH 298 (VHL Inhibitor) |
| Primary Target | PHD2 (IC50: 22 nM) [1] | VHL E3 Ligase (Kd: 80–90 nM) [2] |
| Isoform Selectivity | Pan-PHD (Inhibits PHD1/2/3). >100-fold selective over FIH.[5] | VHL Specific . Does not bind other E3 ligases (e.g., CRBN). |
| Off-Target Risks | Risk of inhibiting other 2-OG Oxygenases (e.g., JmjC histone demethylases) at high concentrations. | Negligible. Screened against >100 kinases/GPCRs with no significant hits [2].[3] |
| HIF Species Stabilized | Non-Hydroxylated HIF-1 | Hydroxylated HIF-1 |
| Cellular Permeability | Good (Active ~50 µM) | High (Active ~50–100 µM) |
| Toxicity | Low, but potential for metabolic disruption due to 2-OG mimicry. | Non-toxic in standard cell lines (HeLa, RCC4). |
The "Hydroxylation" Biomarker
This is the most critical differentiator for assay development.
-
IOX2 Treatment: Results in the accumulation of HIF-1
that is NOT hydroxylated at Pro564/Pro402. (The enzyme is dead). -
VH 298 Treatment: Results in the accumulation of HIF-1
that IS hydroxylated.[1][3][4] (The enzyme works, but the degradation machinery is blocked).
Expert Insight: If you need to verify that your compound is strictly targeting VHL and not PHDs, blot for Hydroxy-HIF-1
. Only VH 298 will show a strong band for the hydroxylated species.
Experimental Protocols
Protocol: Differentiating Mechanisms via Western Blot
Objective: Confirm whether HIF stabilization is due to PHD inhibition (IOX2) or VHL blockade (VH 298).
Reagents:
-
Anti-HIF-1
antibody (Total HIF). -
Anti-Hydroxy-HIF-1
(Pro564) antibody (Specific for hydroxylated form). -
IOX2 (Stock: 100 mM in DMSO).
-
VH 298 (Stock: 100 mM in DMSO).
Workflow:
-
Seeding: Seed HeLa or U2OS cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
-
Control: 0.1% DMSO.
-
IOX2 Group: Treat with 50 µM IOX2 for 4–6 hours.
-
VH 298 Group: Treat with 100 µM VH 298 for 4–6 hours.
-
Note: VH 298 requires higher micromolar concentrations for full occupancy due to the high intracellular concentration of VHL.
-
-
Lysis: Lyse cells rapidly on ice using Urea/SDS buffer (to prevent post-lysis hydroxylation/degradation).
-
Critical Step: Add 1 mM DMOG (a broad spectrum PHD inhibitor) to the lysis buffer immediately to stop any hydroxylation during the lysis process.
-
-
Immunoblotting: Run SDS-PAGE and blot.
Expected Results:
-
IOX2: High Total HIF-1
/ Low/Absent Hydroxy-HIF-1 . -
VH 298: High Total HIF-1
/ High Hydroxy-HIF-1 .
Protocol: VHL Ligand Competition (Fluorescence Polarization)
Objective: Validate VH 298 binding affinity (Kd) in vitro.
-
Probe: Use a FAM-labeled HIF-1
peptide (residues 556–574). -
Protein: Recombinant VHL-ElonginB-ElonginC (VBC) complex.
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20.
-
Procedure:
-
Incubate 10 nM FAM-HIF peptide with 100 nM VBC complex (gives ~80% bound fraction).
-
Titrate VH 298 (1 nM to 100 µM).
-
Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
-
Analysis: Plot mP vs. log[VH 298]. A decrease in mP indicates displacement of the HIF peptide.
-
Reference Standard: VH 298 should show an IC50 corresponding to a Kd of ~80–90 nM [2].
-
References
-
Chowdhury, R. et al. (2013). Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ACS Chemical Biology. [Link]
-
Frost, J. et al. (2016).[6] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[3][4][7] Nature Communications. [Link]
-
Frost, J. et al. (2021).[8] VHL inhibitor binding increases intracellular level of VHL.[7][8] BioRxiv / Cell Chemical Biology. [Link]
-
Buckley, D. L. et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. What are PHD2 modulators and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Deep Dive: VH 298 for Specific Detection of Hydroxy-HIF-1
The following guide is a technical deep-dive designed for researchers requiring precise detection of the transient hydroxy-HIF-1
Executive Summary: The Hydroxylation Paradox
Detecting hydroxylated HIF-1
-
The Signal is the Degron: The hydroxylation of Proline 402 and 564 (Pro564) is the specific signal that recruits the Von Hippel-Lindau (VHL) E3 ligase for proteasomal degradation.[1]
-
The Standard Tools Fail: Standard hypoxia mimetics (DMOG, DFO, CoCl
) or physical hypoxia (1% O ) work by inhibiting the Prolyl Hydroxylase Domain (PHD) enzymes . While this stabilizes HIF-1 , it does so by preventing the very modification (hydroxylation) you are trying to detect.
The Solution: VH 298 is a chemical probe that acts downstream of the PHDs.[2] It inhibits the VHL-HIF interaction directly.[3] This stabilizes HIF-1
Mechanistic Logic & Signaling Pathway
To prove the presence of Hy-HIF-1
Comparative Mechanism Diagram
The following diagram illustrates why VH 298 is the only clean method for this application compared to Hypoxia or MG132.
Caption: VH 298 blocks the VHL recognition step, trapping HIF-1
Comparative Analysis: VH 298 vs. Alternatives
The following table contrasts the suitability of various agents for detecting the hydroxylated species.
| Feature | VH 298 | DMOG / DFO / CoCl | Hypoxia (1% O | MG132 |
| Primary Target | VHL (E3 Ligase) | PHD Enzymes | PHD Enzymes (Substrate limitation) | 26S Proteasome |
| HIF-1 | Hydroxylated | Non-Hydroxylated | Non-Hydroxylated | Hydroxylated |
| Detects Pro564-OH? | YES (Strong Signal) | NO (Signal Lost) | NO (Signal Lost) | YES |
| Specificity | High (VHL specific) | Low (Iron chelation effects) | Low (Global metabolic shift) | Very Low (Global protein accumulation) |
| Toxicity | Low (Cell permeable, non-toxic) | Moderate | Moderate (Metabolic stress) | High (Apoptosis induction) |
| Use Case | Gold Standard for Hy-HIF | Hypoxia Mimetic | Physiological Hypoxia | Dirty Positive Control |
Validated Experimental Protocol
This protocol is optimized for HeLa, U2OS, or RCC4 cell lines. It includes critical controls to validate antibody specificity.
A. Reagents[3][4][5][6][7][8][9][10][11]
-
VH 298: Dissolve in DMSO to 100 mM stock. Store at -20°C.
-
Negative Control: cis-VH 298 (inactive epimer) or DMSO vehicle.
-
Antibody: Anti-Hydroxy-HIF-1
(Pro564).[1][4]-
Recommended: Cell Signaling Technology (Clone D43B5) or Abcam (EPR19523).
-
Note: Do not use "pan-HIF-1
" antibodies if you specifically need to prove hydroxylation.
-
B. Treatment Workflow
-
Seed Cells: Plate cells to reach 70-80% confluency on the day of treatment.
-
Treatment Groups:
-
Group 1 (Vehicle): DMSO (0.1%).
-
Group 2 (Experimental): VH 298 (50 - 100 µM) .
-
Group 3 (Specificity Control): VH 298 (50 µM) + DMOG (1 mM) .
-
Rationale: This is the "Self-Validating" step. VH 298 stabilizes HIF, but DMOG strips the hydroxyl group. If your band persists in Group 3, your antibody is non-specific (false positive).
-
-
-
Incubation: Incubate for 2 to 4 hours .
-
Note: Hydroxy-HIF accumulates rapidly.[1] 2 hours is often sufficient; 24 hours may induce feedback loops (PHD upregulation).
-
C. Lysis & Western Blotting
Critical Step: Hydroxy-HIF-1
-
Lysis Buffer: RIPA or 1% SDS lysis buffer.
-
Additives: Protease Inhibitor Cocktail + 1 mM DMOG (optional but recommended in lysis buffer to freeze the hydroxylation state immediately upon cell rupture).
-
-
Harvesting: Wash cells with ice-cold PBS. Lyse directly on plate on ice. Scrape immediately.
-
Blotting:
-
Load 20-40 µg total protein.
-
Primary Ab: Anti-Hydroxy-HIF-1
(1:1000) overnight at 4°C. -
Control Ab: Total HIF-1
(to verify stabilization in Group 3).
-
Data Interpretation & Troubleshooting
Expected Results
| Treatment | Total HIF-1 | Hydroxy-HIF-1 | Interpretation |
| DMSO | None/Faint | None | Basal degradation active. |
| VH 298 | Strong | Strong | VHL blocked; Hy-HIF accumulates.[2][3][5] |
| DMOG | Strong | None | PHDs blocked; Non-Hy-HIF accumulates. |
| VH 298 + DMOG | Strong | None | CRITICAL VALIDATION. HIF is stable (due to VH 298 or DMOG), but hydroxylation is blocked. Proves antibody specificity.[6] |
Troubleshooting
-
Weak Hydroxy Signal:
-
High Background:
-
Hydroxy-HIF antibodies can be sticky. Block with 5% BSA (not Milk) to reduce non-specific binding, as milk contains phosphoproteins and other interfering agents.
-
References
-
Frost, J., Galdeano, C., Soares, P., et al. (2016).[2] Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[2][3] Nature Communications, 7, 13312.[2]
-
Source:
- Relevance: The seminal paper characterizing VH 298 and demonstrating its ability to accumulate hydroxyl
-
-
Cell Signaling Technology. (n.d.). Hydroxy-HIF-1α (Pro564) (D43B5) Rabbit mAb #3434.
-
Source:
-
Relevance: Validated antibody resource for detecting the specific Pro564 modification.[6]
-
-
Frost, J., & Rocha, S. (2018). VHL inhibitor binding increases intracellular level of VHL.[9] Biochemical and Biophysical Research Communications, 505(4), 1063-1069.[5]
-
Source:
- Relevance: Discusses the feedback mechanisms and stability of VHL upon inhibition with VH 298.
-
-
Soh, T. D., & Rocha, S. (2024). Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells. International Journal of Molecular Sciences, 25(2), 1184.
-
Source:
- Relevance: Recent application of VH 298 demonstrating its utility in functional autophagy assays and confirming 50 µM dosing protocols.
-
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydroxy-HIF-1 alpha (Pro564) (D43B5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl-HIF-1-alpha (Pro564) Polyclonal Antibody (100-401-A25) [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Validating VH 298 Efficacy via VEGF and EPO qPCR
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that stabilizes Hypoxia-Inducible Factor alpha (HIF-α) by blocking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Unlike traditional hypoxia mimetics (e.g., Cobalt Chloride, DFO) which rely on iron chelation and cause broad off-target toxicity, or PHD inhibitors (e.g., FG-4592) which target upstream enzymes, VH 298 specifically inhibits the VHL:HIF-α protein-protein interaction.[2]
This guide details the validation of VH 298 activity using quantitative PCR (qPCR) to measure the upregulation of two canonical downstream targets: Vascular Endothelial Growth Factor A (VEGFA) and Erythropoietin (EPO) .
Part 1: Mechanistic Foundation
To validate VH 298, one must understand that it acts downstream of HIF hydroxylation.[2][3] It does not prevent the "marking" of HIF for destruction (hydroxylation); it prevents the "executioner" (VHL) from recognizing the mark.
Mechanism of Action Diagram
Caption: VH 298 blocks the VHL-HIF interaction downstream of hydroxylation, stabilizing HIF-1α to induce transcription.[2][3]
Part 2: Comparative Analysis of Hypoxia Induction Methods
Why choose VH 298 over cheaper alternatives like CoCl₂? The answer lies in specificity and toxicity .
| Feature | VH 298 (VHL Inhibitor) | CoCl₂ / DFO (Iron Chelators) | Hypoxia Chamber (1% O₂) |
| Primary Target | VHL:HIF-α Interaction | Iron-dependent enzymes (PHDs, FIH, etc.) | Global cellular metabolism |
| Specificity | High (Specific to VHL) | Low (Pleiotropic effects) | High (Physiological) |
| Toxicity | Negligible at effective dose (50-100µM) | High cytotoxicity & ROS generation | Low |
| Gene Response | "Clean" HIF target induction | Mixed stress & HIF response | Full physiological response |
| Equipment | Standard Incubator | Standard Incubator | Specialized Hypoxia Chamber |
| Validation Use | Ideal for VHL-specific pathway study | Not recommended for specific pathway analysis | Gold Standard |
Expert Insight: While CoCl₂ is a cheap "hypoxia mimetic," it stabilizes HIF by stripping iron from PHD enzymes. However, it also inhibits other iron-dependent enzymes and induces oxidative stress, leading to "dirty" gene expression profiles. VH 298 provides a cleaner readout of VHL-dependent HIF stabilization.
Part 3: Primer Design & Validation Strategy
To validate VH 298, you are detecting the transcriptional output of HIF stabilization. The choice of primers is critical.
Target Selection Strategy
-
VEGFA: The universal validator. Almost all cell lines (HeLa, U2OS, MCF7) will upregulate VEGFA upon HIF stabilization.
-
EPO: The tissue-specific validator. EPO is primarily produced in the kidney and liver.[4] Crucial: Do not use EPO as your primary readout in HeLa or osteosarcoma cells; it may not be detectable. Use EPO primers only for renal (e.g., RCC4) or hepatic (e.g., Hep3B) lines.
-
GLUT1 / CA9: Recommended backup targets if EPO is not relevant to your cell type.
Primer Design Rules (MIQE Compliant)
-
Exon-Spanning: Primers must span an exon-exon junction to prevent amplification of contaminating genomic DNA (gDNA).[5]
-
Tm: 60°C ± 1°C.[6]
-
Amplicon Length: 80–150 bp for optimal efficiency.
Recommended Sequences (Human)
These sequences are validated for specificity in hypoxia studies.
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Amplicon | Application |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA | 100-120bp | Universal HIF readout |
| EPO | TCCAGACACCAAAGTTAATTTCTATGC | GAGCTTGCGGAAAGATTCGG | ~110bp | Kidney/Liver specific |
| CA9 | GTACAGCTTTCCCTGCCGAG | AGAGGGTGTGGAGCTGCTTA | ~105bp | Alternative Universal |
| 18S | GAGGATGAGGTGGAACGTGT | TCTTCAGTCGCTCCAGGTCT | ~90bp | Reference Gene |
Part 4: The Self-Validating Experimental Protocol
This protocol includes the necessary negative controls (cis-VH 298) to ensure the observed effect is due to VHL binding and not general chemical toxicity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for pharmacological validation of VH 298.
Detailed Methodology
Step 1: Cell Culture & Treatment
-
Seeding: Seed cells (e.g., HeLa for VEGF, RCC4 for EPO) at 70% confluency in 6-well plates.
-
Preparation: Dissolve VH 298 in DMSO to a 100 mM stock.
-
Treatment:
-
Control: 0.1% DMSO.
-
Active: 100 µM VH 298 (Final concentration).
-
Negative Control (Critical): 100 µM cis-VH 298 . This is the diastereoisomer of VH 298 which cannot bind VHL. If this induces VEGF, your effect is off-target toxicity, not VHL inhibition.
-
-
Duration: Incubate for 16–24 hours . (Note: HIF-1α protein peaks at 2-4h, but mRNA transcription accumulation is optimal for detection at 16-24h).
Step 2: RNA Extraction & Quality Control
-
Extract RNA using a column-based kit (e.g., RNeasy) or Trizol.
-
QC: Measure A260/280 ratio. It must be > 1.8.
-
DNase Treat: Mandatory step to remove gDNA, as HIF target genes often have pseudogenes.
Step 3: qPCR Reaction Setup
Use a standard SYBR Green master mix.
-
Cycling Conditions:
-
95°C for 2 min (Activation)
-
40 Cycles:
-
95°C for 15 sec
-
60°C for 30 sec (Data Collection)
-
-
Melt Curve: 65°C to 95°C (0.5°C increments).
-
Step 4: Data Analysis
Calculate Relative Expression using the
Success Criteria:
-
VEGFA: Expect >3-fold increase in VH 298 treated cells vs. DMSO.
-
cis-VH 298: Should show NO significant increase (RQ ≈ 1.0).
-
Melt Curve: Single peak for all primers (no primer dimers).
References
-
Frost, J., Galdeano, C., Soares, P. et al. (2016).[2][7] The selective VHL inhibitor VH298 stabilizes HIF-α and activates hypoxic signaling.[1][2][3][4] Nature Communications, 7, 13312.[2] [Link]
-
Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-622. [Link]
-
Chemical Probes Portal. (2017). VH298 Probe Characterization. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. origene.com [origene.com]
- 7. sciencedaily.com [sciencedaily.com]
VH 298 Target Engagement: A Comparative CETSA Protocol Guide
Executive Summary: The VHL Chemical Probe
VH 298 is a potent, cell-permeable chemical probe designed to blockade the interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and Hypoxia-Inducible Factor
Validating this direct interaction inside living cells requires a biophysical assay capable of detecting ligand binding in a complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation. This guide details the specific protocol for VH 298-VHL engagement, contrasting it with alternative VHL ligands and functional controls to ensure scientific rigor.
Mechanism of Action & Rationale
To interpret CETSA data, one must understand the specific molecular intervention. VH 298 mimics the hydroxyproline residue of HIF-1
Signaling Pathway & Intervention
Figure 1: The VHL-HIF axis. VH 298 competitively binds VHL, preventing HIF recognition. In CETSA, we measure the thermal stability of the VHL_Complex , not HIF.
Comparative Analysis: VH 298 vs. Alternatives
In a CETSA experiment, "specificity" is defined by the controls. You must distinguish between functional mimetics (PHD inhibitors) and structural binders (VH 298).
| Compound | Target Class | Mechanism | CETSA Outcome (VHL Blot) | Role in Assay |
| VH 298 | VHL Inhibitor | Direct VHL binding | Positive Shift ( | Test Compound |
| VH032 | VHL Ligand | Direct VHL binding | Positive Shift (Often weaker than VH 298) | Historical Reference / PROTAC Handle |
| cis-VH 298 | Epimer | Non-binding isomer | No Shift | Negative Control (Binding) |
| IOX2 / FG-4592 | PHD Inhibitor | Upstream inhibition | No Shift | Negative Control (Mechanism) |
Key Insight: IOX2 will stabilize HIF-1
Comprehensive CETSA Protocol for VHL
This protocol is optimized for adherent cell lines (e.g., HeLa, RCC4) where VHL is expressed.
Phase 1: Experimental Preparation
-
Cell Culture: HeLa cells grown to 70-80% confluence in DMEM + 10% FBS.
-
Compound Prep:
-
Dissolve VH 298 and cis-VH 298 in DMSO to 100 mM stock.
-
Treatment Concentration: 50 µM - 100 µM.
-
Note: While the
is nM, CETSA requires high intracellular occupancy to shift the bulk protein population thermal equilibrium.
-
-
Incubation: Treat cells for 1 to 2 hours at 37°C.
Phase 2: Thermal Challenge Workflow
Figure 2: Step-by-step CETSA workflow. Critical separation occurs at Step 5, where unstable (unbound) VHL precipitates and is removed.
Phase 3: Step-by-Step Methodology
1. Treatment and Harvest
-
Treat cells with 100 µM VH 298 or DMSO control for 2 hours.
-
Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.
-
Count cells and normalize density to
cells/mL. -
Aliquot 50 µL of cell suspension into 8-10 PCR tubes per condition.
2. Thermal Heating (The "Melt")
-
Set a gradient on a PCR thermal cycler.
-
Recommended Range: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C.
-
Note: VHL is relatively stable; the transition usually occurs between 45°C and 55°C.
-
-
Heat samples for 3 minutes .
-
Immediately cool at room temperature (25°C) for 3 minutes .
3. Lysis and Fractionation[1][2][3][4]
-
Lysis: Add mild detergent (e.g., 0.4% NP-40 with protease inhibitors) or perform 3 cycles of Freeze-Thaw (Liquid
/ 25°C water bath).-
Expert Tip: For VHL, Freeze-Thaw is often cleaner as it avoids detergent interference with the remaining soluble complex structure.
-
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .
-
Crucial: This high-speed spin pellets the denatured/aggregated protein. You are analyzing the supernatant (soluble fraction).
-
4. Western Blot Detection[4][5][6][7][8][9]
-
Transfer supernatant to new tubes containing SDS loading buffer. Boil at 95°C for 5-10 mins.
-
Load equal volumes onto SDS-PAGE gel.
-
Primary Antibody: Anti-VHL (e.g., Cell Signaling #68547 or equivalent).
-
Expectation: VHL appears at ~18-24 kDa (depending on isoform).
-
-
Quantification: Densitometry to plot "Fraction Soluble" vs. Temperature.
Data Interpretation & Troubleshooting
Calculating Thermal Shift ( )
Plot the normalized band intensity (y-axis) against temperature (x-axis). Fit to a Boltzmann sigmoidal curve.[4]
- (Aggregation Temp): The temperature at which 50% of the protein remains soluble.
-
Positive Result:
. -
VH 298 Typical Shift: Expect a shift of +4°C to +8°C due to the high affinity (
nM).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Shift Observed | Low intracellular concentration | Increase dose to 100 µM; Ensure 2h incubation. |
| Cell lysis too harsh | Use Freeze-Thaw instead of detergents. | |
| High Background (Aggregates in Soluble) | Insufficient centrifugation | Ensure 20,000 x g spin; Do not disturb pellet. |
| VHL Band Weak | VHL is degraded | Add MG132 (Proteasome inhibitor) during prep (optional, but VH 298 itself stabilizes VHL). |
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications. Link
-
Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Journal of Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][6][10][11] Nature Protocols. Link
-
Buckley, D.L., et al. (2012).[4] Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VHL Antibody | Affinity Biosciences [affbiotech.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anti-VHL Antibody [ABIN2905637] - Human, Mouse, WB, IHC, FACS [antibodies-online.com]
- 10. google.com [google.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
VH 298 co-immunoprecipitation VHL HIF-1alpha
Technical Comparison Guide: VH 298 for VHL:HIF-1 Co-Immunoprecipitation
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that acts as a direct inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Unlike traditional hypoxia mimetics (e.g., CoCl
This guide details the application of VH 298 in Co-Immunoprecipitation (Co-IP) assays. It is designed for researchers aiming to mechanistically validate VHL inhibition or study the kinetics of HIF-1
Mechanistic Insight: The "Downstream" Advantage
To interpret Co-IP data correctly, one must understand that VH 298 functions as a competitive antagonist. It mimics the hydroxyproline residue of HIF-1
Comparison of Hypoxia Inducing Agents
| Feature | VH 298 | DMOG / IOX2 | CoCl |
| Primary Target | VHL (Direct Binding) | PHD Enzymes (Catalytic Site) | Iron / PHDs (Chelation/Displacement) |
| Mechanism | Blocks VHL:HIF-1 | Prevents HIF Hydroxylation | Mimics Hypoxia / Inhibits PHDs |
| HIF Status | Accumulates Hydroxylated HIF | Accumulates Non-Hydroxylated HIF | Accumulates Non-Hydroxylated HIF |
| Specificity | High (VHL specific) | Moderate (Affects other PHD substrates) | Low (Pleiotropic toxicity, ROS generation) |
| VHL Protein Level | Increases (Stabilizes VHL) | Unchanged | Unchanged |
Pathway Visualization
The following diagram illustrates where VH 298 intervenes compared to traditional mimetics.
Caption: VH 298 inhibits the VHL-HIF interaction downstream of hydroxylation, whereas DMOG/CoCl
Experimental Application: The "Disruption" Co-IP
In a standard Co-IP, you pull down Protein A to see if Protein B is attached. With VH 298, the goal is often the inverse: to demonstrate that VH 298 prevents VHL from pulling down HIF-1
The "Trap and Block" Strategy
Because VHL rapidly ubiquitinates HIF-1
Protocol: VHL:HIF-1 Competitive Co-IP
Reagents:
-
Cell Line: HeLa or RCC4 (VHL re-expressed).
-
Inhibitors:
-
Lysis Buffer (Non-Denaturing): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40 (or 1% Triton X-100), 1 mM EDTA, Protease/Phosphatase Inhibitor Cocktail. Avoid SDS to preserve weak interactions.
Step-by-Step Workflow
-
Cell Treatment (The Matrix): Set up four 10cm dishes of HeLa cells at 80% confluency.
-
Dish 1 (Negative Control): DMSO (4 h).
-
Dish 2 (Target Stabilization): VH 298 (100 µM, 2 h). Result: High HIF, but VHL cannot bind.
-
Dish 3 (Positive Interaction Control): MG132 (20 µM, 3 h).[3] Result: High HIF, VHL binds (complex trapped).
-
Dish 4 (Competition Test): VH 298 (100 µM, 2 h) + MG132 (20 µM, last 3 h). Result: High HIF (due to MG132), but VHL binding is blocked by VH 298.
-
-
Lysis & Clarification:
-
Wash cells 2x with ice-cold PBS.
-
Lyse in 500 µL ice-cold Lysis Buffer. Scrape and collect.
-
Incubate on ice for 20 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Critical: Save 50 µL as "Input" (Whole Cell Lysate).
-
-
Immunoprecipitation:
-
Incubate 1–2 mg of lysate with Anti-VHL antibody (e.g., Ig32 clone) or Anti-HIF-1
(though VHL IP is cleaner for this interaction) overnight at 4°C with rotation. -
Add Protein A/G magnetic beads (20–30 µL) for 2 h.
-
-
Washing:
-
Wash beads 3x with Lysis Buffer.
-
Note: Do not use high salt or stringent detergents; the VHL-HIF interaction is sensitive.
-
-
Elution & Western Blot:
Expected Results (Data Interpretation)
| Treatment | Input (WCL) HIF-1 | IP: VHL -> Blot: HIF-1 | Interpretation |
| DMSO | Faint / None | None | HIF is degraded normally. |
| VH 298 | Strong Band | None / Very Weak | VH 298 stabilizes HIF but blocks VHL binding. |
| MG132 | Strong Band | Strong Band | Proteasome blocked; VHL binds HIF but cannot degrade it. |
| VH 298 + MG132 | Strong Band | Reduced / None | Key Result: VH 298 displaces HIF from VHL even when proteasome is blocked. |
Troubleshooting & Validation
The VHL Stabilization Artifact
Observation: You may notice the VHL band in the Input (Whole Cell Lysate) is stronger in VH 298 treated samples.
Causality: VH 298 binding thermally and proteolytically stabilizes the VHL protein itself. This is a known "on-target" effect and confirms the compound entered the cell and bound VHL. Do not mistake this for unequal loading; check
Hydroxylation Status
If you use an antibody specific for Hydroxy-HIF-1
-
DMOG/CoCl
samples: Negative signal (Hydroxylation inhibited). -
VH 298 samples: Positive signal (Hydroxylation intact).
-
Why this matters: This proves VH 298 acts downstream of PHDs, maintaining the physiological hydroxylation machinery.
Antibody Selection
-
IP Antibody: Use a VHL antibody validated for IP (e.g., clone Ig32).
-
Blot Antibody: Use a HIF-1
antibody sensitive to the endogenous protein (e.g., BD Biosciences clone 54).
References
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][3] Nature Communications, 7, 13312.[1][3] [Link][1][3]
-
Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: Structure-activity relationships leading to the chemical probe VH298.[3] Journal of Medicinal Chemistry, 61(2), 599–618. [Link]
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465–4468. [Link]
Sources
- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of CoCl2 on HIF-1α Protein under Experimental Conditions of Autoprogressive Hypoxia Using Mouse Models [mdpi.com]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of VH 298 (VHL Inhibitor)
[1]
Executive Summary
VH 298 is a potent, cell-permeable chemical probe that stabilizes Hypoxia-Inducible Factor (HIF-α) by inhibiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Because of its specific biological activity—mimicking systemic hypoxia—and its high solubility in DMSO (a potent skin penetrant), this compound requires strict containment and disposal protocols distinct from general organic waste.[1]
Immediate Directive:
-
NEVER dispose of VH 298 (solid or solution) down the drain.
-
ALWAYS segregate DMSO-based solutions from aqueous waste streams to prevent container degradation and unexpected chemical reactions.
-
Incineration is the only validated method for final destruction.
Compound Profile & Hazard Identification
Understanding the physicochemical properties of VH 298 is the first step in designing a safe disposal workflow.
| Parameter | Specification | Operational Implication |
| Compound Name | VH 298 | Labeling identifier. |
| CAS Number | 2097381-85-4 | Use for waste manifesting. |
| Molecular Weight | 523.65 g/mol | Heavy organic molecule. |
| Solubility | DMSO (100 mM), Ethanol | High Risk: DMSO penetrates skin rapidly, carrying VH 298 into the bloodstream.[1] |
| Bioactivity | VHL Inhibitor ( | Potent biological effector; treat as toxic.[1] |
| Physical State | White to off-white solid | Dust inhalation risk during weighing. |
The "DMSO Vector" Risk
As a Senior Scientist, I must emphasize that the primary danger with VH 298 is not just the solid powder, but its solution state.[1] DMSO increases the permeability of biological membranes. If VH 298 dissolved in DMSO contacts your skin, the solvent acts as a "Trojan Horse," delivering the inhibitor directly into your systemic circulation, potentially triggering an unregulated hypoxic response.[1]
Safety Protocol:
-
Gloves: Standard latex is insufficient. Use Nitrile (minimum 0.11 mm thickness) or Butyl rubber for prolonged handling.[1]
-
Double-Gloving: Recommended when handling stock solutions >10 mM.
Waste Segregation & Disposal Protocols
Effective disposal relies on the "Cradle-to-Grave" principle. You must maintain control of the chemical from synthesis/purchase to final incineration.
Diagram 1: Waste Stream Decision Tree
The following logic flow ensures VH 298 is routed to the correct destruction facility.
Figure 1: Decision matrix for segregating VH 298 waste based on physical state and solvent composition.[1]
Protocol A: Solid Waste (Pure Compound)
-
Container: Never leave solid VH 298 in open weigh boats. Transfer waste to a screw-cap HDPE (High-Density Polyethylene) or glass vial.[1]
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Stock Solutions)
Critical: DMSO reacts with certain plastics and oxidizers.[1]
-
Segregation: Do not mix DMSO waste with strong acids or oxidizers (e.g., Nitric Acid, Peroxides), as this can cause exothermic reactions.[1]
-
Container: Use Amber Glass or HDPE bottles. Avoid LDPE or Polystyrene, which DMSO can degrade over time.[1]
-
Labeling: Clearly mark "Contains DMSO" and "VH 298".
-
Dilution: If the solution is in cell culture media (micromolar concentrations), it may often be classified as "Aqueous Chemical Waste," but check local EHS guidelines.[1] If >1% DMSO, treat as Organic Solvent Waste.[1]
Protocol C: Trace Contaminants (The "Hidden" Hazard)
Pipette tips, weigh boats, and gloves used with VH 298 are considered hazardous waste.[1]
-
Collection: Do not throw these in the regular trash.
-
Disposal: Place in a dedicated solid chemical waste bin (often a yellow bag or bucket) destined for incineration.
Spill Management & Emergency Response
In the event of a spill, speed and containment are vital to prevent exposure and environmental contamination.[1]
Diagram 2: Spill Response Workflow
Figure 2: Step-by-step emergency response for VH 298 spills.
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area if the spill is significant (>10 mL of high-concentration stock).
-
PPE: Double-glove immediately. DMSO permeates standard gloves in minutes.
-
Contain:
-
Decontaminate: Wash the surface three times with a detergent solution (soap and water). Organic solvents (like ethanol) are not recommended for the initial wipe as they may spread the DMSO/compound mix further.
-
Disposal: All cleanup materials (pads, gloves, towels) go into the Hazardous Waste stream.[1]
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition.[1][5] Nature Communications.[5] Retrieved from [Link][1]
-
Princeton University EHS. Dimethyl Sulfoxide (DMSO) Safety Guide. Retrieved from [Link][1]
Sources
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. depts.washington.edu [depts.washington.edu]
Operational Safety Guide: Handling VH 298 (High-Affinity VHL Inhibitor)
To: Laboratory Operations & Research Staff From: Senior Application Scientist, Chemical Biology Division Subject: Risk Mitigation and PPE Standards for VH 298 Workflows
Executive Summary & Biological Context
VH 298 is not a generic reagent; it is a potent, cell-permeable chemical probe designed to inhibit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] By blocking the interaction between VHL and HIF-1
The Safety Paradox: The very features that make VH 298 an excellent probe—high potency (
Core Directive: Treat VH 298 as a Potent Bioactive Compound . While standard GHS classifications often list it as an Irritant (H315/H319), the lack of chronic toxicological data mandates that we handle it with the rigor reserved for known cytotoxins.
Hazard Profile & Risk Assessment
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder) | Inhalation risk during weighing; static charge may cause scattering.[1] |
| Solubility | DMSO (up to 100 mM) | High Risk. DMSO is a permeation enhancer, carrying the dissolved probe directly into the bloodstream. |
| Mechanism | VHL Inhibition | Systemic absorption could induce systemic pseudo-hypoxia, affecting erythropoiesis and angiogenesis [2]. |
| GHS Signals | Warning / Irritant | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to the state of the compound (Solid vs. Solution).
A. The "Double-Barrier" Glove Protocol
Standard nitrile gloves (4 mil) offer insufficient protection against DMSO-solvated small molecules over extended periods.[1]
-
Inner Layer: Nitrile (examination grade, white/blue).[1] Acts as a second skin.[1]
-
Outer Layer: Nitrile (minimum 5-6 mil, extended cuff) or Laminate (Silver Shield) for prolonged handling.[1]
-
Change Frequency: Immediately upon splash contact. Every 30 minutes during active handling of DMSO stock solutions.[1]
B. Respiratory & Ocular Protection[1]
-
Primary Containment: All open handling must occur within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]
-
Secondary Protection: Safety goggles (ANSI Z87.[1]1) are mandatory.[1] If working outside containment (not recommended), a P100 respirator is required to mitigate dust inhalation.[1]
C. PPE Decision Logic (Visualization)
Figure 1: Decision logic for PPE selection based on the physical state of VH 298. Note the escalation in glove requirements for liquid handling due to solvent permeation risks.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Reconstitution (The Critical Zone)
Why this matters: Static electricity can cause milligram quantities of VH 298 to "jump" from the spatula, creating invisible surface contamination.
-
Preparation: Place an anti-static gun or ionizer inside the fume hood.[1] Line the work surface with an absorbent, plastic-backed pad.[1]
-
Weighing: Use a pre-tared glass vial. Do not weigh directly onto paper.[1]
-
Solubilization:
-
Aliquot: Immediately dispense into small aliquots (e.g., 10-50
L) to avoid repeated freeze-thaw cycles and repeated exposure risks.
Phase 2: In Vitro Application
Why this matters: Diluting into media reduces the concentration but increases the volume and likelihood of spills.
-
Dilution: Perform serial dilutions in a deep-well plate or microcentrifuge tubes, never in an open trough.
-
Transfer: When moving plates containing VH 298 from the BSC to the incubator, use a secondary container (tray with lid) to prevent spills during transport.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, the response depends on the concentration and state.
Figure 2: Protocol for containing and cleaning spills. Note that dry sweeping of powder is prohibited to prevent inhalation.
Waste Disposal[1][8][9]
-
Liquids: All solvent waste containing VH 298 must be segregated into "Hazardous Chemical Waste" streams intended for incineration .[1] Do not pour down the sink.
-
Solids: Vials, tips, and gloves must be disposed of in hazardous waste bins (often yellow or chemically contaminated sharps bins), not general trash.
References
-
Frost, J., et al. (2016).[1][6] Potent and selective chemical probe of hypoxic signalling downstream of HIF-alpha hydroxylation via VHL inhibition.[1][2][4][5] Nature Communications, 7, 13312.[5][6] [1][2][5][6]
-
Soares, P., et al. (2018).[1] Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase.[1][2][6] Journal of Medicinal Chemistry, 61(2), 599–618.[6] [1][6]
-
Tocris Bioscience. (n.d.).[1] VH 298 Product Information & Safety Data Sheet. Bio-Techne.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
Sources
- 1. VH298 | C27H33N5O4S | CID 122199236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pipeliningsupply.com [pipeliningsupply.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
